4-(Pyrrolidin-1-ylmethyl)aniline
Description
The exact mass of the compound 4-(Pyrrolidin-1-ylmethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyrrolidin-1-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-1-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142335-64-6 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)aniline, a versatile building block in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in novel compound synthesis, formulation development, and analytical methodology. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between the compound's structure and its measured properties.
Introduction: The Significance of 4-(Pyrrolidin-1-ylmethyl)aniline
4-(Pyrrolidin-1-ylmethyl)aniline, a molecule integrating an aromatic aniline moiety with a saturated pyrrolidine ring via a methylene bridge, presents a unique combination of structural features. The aniline portion offers a nucleophilic primary amine and an aromatic ring susceptible to electrophilic substitution, making it a valuable synthon for a variety of chemical transformations. The pyrrolidin-1-ylmethyl group introduces a tertiary amine, influencing the compound's basicity, solubility, and steric profile. This distinct architecture makes it a sought-after intermediate in the synthesis of pharmacologically active agents, including enzyme inhibitors and receptor antagonists, as well as in the development of agrochemicals.[1]
The pyrrolidine ring, in particular, is a prevalent scaffold in numerous biologically active compounds due to its three-dimensional structure, which can effectively explore pharmacophore space. Its non-planar nature contributes to the overall stereochemistry of a molecule, a critical factor in drug-receptor interactions.
Core Physicochemical Data
A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application. The following table summarizes the key known and predicted properties of 4-(Pyrrolidin-1-ylmethyl)aniline.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Predicted XlogP | 1.6 | PubChem |
| Storage Conditions | 2-8°C, dry, light-proof | [1] |
It is critical to note the current absence of experimentally verified data for several key parameters, including melting point, boiling point, and a definitive pKa value for the free base. This guide will address this data gap by outlining established experimental protocols for their determination.
Structural and Spectroscopic Characterization
The identity and purity of 4-(Pyrrolidin-1-ylmethyl)aniline are unequivocally established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for the structural elucidation of 4-(Pyrrolidin-1-ylmethyl)aniline. A ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would be expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the pyrrolidine ring.[2] The integration of these signals would confirm the proton count for each part of the molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 4-(Pyrrolidin-1-ylmethyl)aniline, the expected monoisotopic mass is 176.1313 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present. Key expected vibrational frequencies for 4-(Pyrrolidin-1-ylmethyl)aniline would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.
Experimental Determination of Physicochemical Properties
To address the gaps in the available data, the following sections detail the established methodologies for determining the key physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)aniline.
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected.
This protocol outlines the standard method for determining the melting point of a solid organic compound.[3]
-
Sample Preparation: A small amount of finely powdered, dry 4-(Pyrrolidin-1-ylmethyl)aniline is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3]
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.[3]
Solubility
Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation. While qualitative observations suggest solubility in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), quantitative determination is necessary.[4]
The OECD 105 guideline provides a standardized method for determining the water solubility of chemical substances.[5][6]
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to select the appropriate measurement method.
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess amount of 4-(Pyrrolidin-1-ylmethyl)aniline is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The concentration of the compound in the aqueous phase is then determined by a suitable analytical method, such as HPLC.
-
-
Column Elution Method (for solubilities < 10⁻² g/L):
-
A column is packed with an inert support material coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of the compound in the eluate is measured over time until a plateau is reached.
-
Acidity Constant (pKa)
The pKa value quantifies the basicity of the two amine groups in 4-(Pyrrolidin-1-ylmethyl)aniline. The primary aromatic amine is expected to be significantly less basic than the tertiary aliphatic amine of the pyrrolidine ring.
Potentiometric titration is a highly accurate method for determining pKa values.[7]
-
Sample Preparation: A precise amount of 4-(Pyrrolidin-1-ylmethyl)aniline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol to ensure solubility.[8]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.[7]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like 4-(Pyrrolidin-1-ylmethyl)aniline, two inflection points and two half-equivalence points would be expected.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
The shake-flask method is the traditional and most reliable method for determining the LogP value.[9]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of 4-(Pyrrolidin-1-ylmethyl)aniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Purification
A common synthetic route to 4-(Pyrrolidin-1-ylmethyl)aniline involves the reductive amination of 4-aminobenzaldehyde with pyrrolidine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(Pyrrolidin-1-ylmethyl)aniline.
-
Imine Formation: 4-Aminobenzaldehyde and a slight excess of pyrrolidine are dissolved in a suitable solvent (e.g., methanol or dichloromethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over Pd/C), is added to the reaction mixture to reduce the intermediate imine to the desired amine.[10]
-
Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(Pyrrolidin-1-ylmethyl)aniline.
Stability and Storage
Based on vendor recommendations, 4-(Pyrrolidin-1-ylmethyl)aniline should be stored at 2-8°C in a dry, light-proof environment to prevent degradation.[1] Anilines are susceptible to oxidation, which can lead to discoloration and the formation of impurities. The presence of the pyrrolidine moiety may also influence its stability profile.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of 4-(Pyrrolidin-1-ylmethyl)aniline.
Conclusion
4-(Pyrrolidin-1-ylmethyl)aniline is a valuable chemical intermediate with significant potential in drug discovery and materials science. While some fundamental physicochemical data are readily available, a comprehensive experimental characterization is necessary to fully exploit its synthetic utility. The protocols and insights provided in this guide offer a robust framework for researchers to determine the key physicochemical properties of this compound, ensuring its effective and reliable application in their research endeavors.
References
-
MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]
- Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732.
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855.
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Lala, C., et al. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. African Journal of Pure and Applied Chemistry, 15(3), 63-71.
-
SpectraBase. (n.d.). 4-(1-pyrrolidinylmethyl)aniline. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
MeitY OLabs. (2015, February 2). Melting Point of an Organic Compound. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]
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- 2. dev.spectrabase.com [dev.spectrabase.com]
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- 4. jmchemsci.com [jmchemsci.com]
- 5. filab.fr [filab.fr]
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- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]
4-(Pyrrolidin-1-ylmethyl)aniline chemical structure and IUPAC name.
Chemical Identity, Synthesis, and Medicinal Chemistry Applications
Executive Summary
This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-1-ylmethyl)aniline , a critical bifunctional building block in medicinal chemistry.[1] Characterized by a semi-rigid pyrrolidine ring linked to an aniline moiety via a methylene bridge, this compound serves as a privileged scaffold in the development of Histamine H3 receptor antagonists and kinase inhibitors. This document details its structural nomenclature, physicochemical properties, validated synthetic protocols, and analytical characterization, designed for immediate application in drug discovery workflows.
Structural Identity & Nomenclature
The precise identification of this compound is essential to distinguish it from its direct N-aryl analog, 4-(pyrrolidin-1-yl)aniline.[1] The presence of the methylene spacer significantly alters the basicity and steric profile of the pyrrolidine nitrogen.
| Parameter | Technical Detail |
| IUPAC Name | 4-(Pyrrolidin-1-ylmethyl)aniline |
| Common Synonyms | p-(1-Pyrrolidinylmethyl)aniline; 4-(Pyrrolidinomethyl)benzenamine; 1-(4-Aminobenzyl)pyrrolidine |
| CAS Registry Number | 142335-64-6 |
| Molecular Formula | C₁₁H₁₆N₂ |
| SMILES | C1CCN(C1)Cc2ccc(cc2)N |
| InChI Key | Unique identifier required for database integration (varies by salt form).[1] |
Physicochemical Profile
Understanding the physicochemical properties is vital for predicting pharmacokinetics (ADME) and optimizing formulation. The methylene linker decouples the pyrrolidine nitrogen from the aromatic ring, maintaining its basicity compared to direct N-aryl pyrrolidines.
| Property | Value / Description | Implication for Drug Design |
| Molecular Weight | 176.26 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Pyrrolidine N) | ~9.5 (Estimated) | Highly basic; exists as a cation at physiological pH. |
| pKa (Aniline N) | ~4.0 (Estimated) | Weakly basic; serves as a nucleophile for further derivatization. |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point for hydrogen bonding in active sites.[1] |
| H-Bond Acceptors | 2 (Tertiary Amine, Primary Amine) | Facilitates solubility and receptor binding.[1] |
Synthetic Architecture
Two primary routes exist for the synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline. The Reductive Amination pathway is recommended for its mild conditions and higher functional group tolerance compared to nucleophilic substitution.
Method A: Reductive Amination (Recommended)
This protocol utilizes 4-nitrobenzaldehyde and pyrrolidine, followed by a two-step reduction.[1] This approach avoids the formation of over-alkylated byproducts common in alkyl halide substitutions.
Experimental Protocol
-
Imine Formation:
-
Dissolve 4-nitrobenzaldehyde (1.0 equiv) and pyrrolidine (1.1 equiv) in 1,2-dichloroethane (DCE).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Mechanistic Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better control over pH, preventing the reduction of the aldehyde prior to imine formation.
-
Stir at room temperature for 4–6 hours under N₂. Monitor by TLC (formation of tertiary amine).
-
-
Nitro Reduction:
-
The intermediate, 1-(4-nitrobenzyl)pyrrolidine, is isolated via extraction (DCM/NaHCO₃).[1]
-
Dissolve intermediate in Ethanol/EtOAc (1:1).
-
Add 10% Pd/C catalyst (10 wt%) and subject to Hydrogenation (H₂ balloon or 30 psi) for 2–4 hours.
-
Validation: Disappearance of the yellow nitro color indicates conversion to the aniline.
-
Method B: Nucleophilic Substitution
Involves the reaction of 4-nitrobenzyl bromide with pyrrolidine.[1] While direct, this method often requires strict stoichiometric control to prevent quaternary ammonium salt formation.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic pathway comparing Reductive Amination (Solid lines) and Nucleophilic Substitution (Dotted lines).
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Proton NMR (¹H NMR) Prediction
Solvent: CDCl₃, 400 MHz.
-
δ 7.10 (d, J=8.4 Hz, 2H): Aromatic protons meta to the amino group.
-
δ 6.65 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the amino group (shielded by the electron-donating NH₂).
-
δ 3.60 (br s, 2H): Aniline NH₂ protons (chemical shift varies with concentration/solvent).
-
δ 3.52 (s, 2H): Benzylic CH₂ linking the ring and pyrrolidine. Diagnostic peak.
-
δ 2.45–2.55 (m, 4H): Pyrrolidine protons adjacent to Nitrogen (C2, C5).
-
δ 1.75–1.85 (m, 4H): Pyrrolidine protons distal to Nitrogen (C3, C4).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+).
-
Expected Ion: [M+H]⁺ = 177.14 m/z.
-
Fragmentation Pattern: Loss of the pyrrolidine ring or cleavage at the benzylic position may be observed in MS/MS experiments.
Medicinal Chemistry Applications
4-(Pyrrolidin-1-ylmethyl)aniline is not merely an intermediate; it is a pharmacophore element used to tune solubility and target engagement.[1][2]
Histamine H3 Receptor Antagonists
The pyrrolidine moiety mimics the basic imidazole of histamine but with altered steric bulk. The aniline nitrogen allows for coupling to lipophilic tails (e.g., via urea or amide linkages) required for H3 receptor binding pockets.
Kinase Inhibitor Linkers
In kinase drug discovery, the "benzyl-amine" motif is frequently used to position the solubilizing pyrrolidine group into the solvent-exposed region of the ATP-binding pocket, while the aniline forms the hinge-binding motif or scaffold core.[1]
Pharmacophore Logic Diagram
Figure 2: Pharmacophore mapping illustrating the functional roles of the pyrrolidine tail and aniline head in drug design.[3]
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for similar structures (Pyrrolidine derivatives). Retrieved from [Link]
Sources
A-Technical-Guide-to-4-Pyrrolidin-1-ylmethyl-aniline-and-its-Dihydrochloride-Salt-for-Advanced-Drug-Discovery
Abstract
This document provides an in-depth technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline and its corresponding dihydrochloride salt, two chemical entities of significant interest to researchers in medicinal chemistry and drug development. We will explore the fundamental chemical properties, including definitive CAS numbers, and delve into the strategic importance of these compounds as versatile scaffolds. The guide will cover a validated synthetic approach, elucidate the rationale behind key experimental choices, and present a detailed protocol for a representative downstream application. The objective is to equip researchers and scientists with the critical knowledge required to effectively utilize these building blocks in the synthesis of novel bioactive molecules.
Core Compound Identification and Physicochemical Properties
Precise identification is paramount in chemical synthesis and procurement. 4-(Pyrrolidin-1-ylmethyl)aniline, as a free base, and its salt forms are foundational reagents. The dihydrochloride salt is particularly valuable as it often confers enhanced stability and improved solubility in aqueous media, which can be advantageous for certain reaction conditions and for handling and storage.
Below is a summary of the key identifiers and properties for the free base and its common salt forms.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Pyrrolidin-1-ylmethyl)aniline | ![]() | 142335-64-6[1][2] | C₁₁H₁₆N₂ | 176.26[2] |
| 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride | ![]() | 866956-98-1 | C₁₁H₁₇ClN₂ | 212.72 |
| 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride | ![]() | Not explicitly found, but inferred from supplier data. | C₁₁H₁₈Cl₂N₂ | 249.18 |
Note: While a specific CAS number for the dihydrochloride salt was not found in indexed databases, commercial suppliers provide the molecular formula C₁₁H₁₈Cl₂N₂ for this salt form. Researchers should verify the specific salt form with their supplier.
Strategic Importance in Medicinal Chemistry
The molecular architecture of 4-(Pyrrolidin-1-ylmethyl)aniline makes it an exceptionally useful building block in drug discovery. Its value stems from the combination of two key pharmacophoric elements: the pyrrolidine ring and the aniline moiety.
-
The Pyrrolidine Scaffold : This saturated five-membered nitrogen heterocycle is a "privileged scaffold".[3] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in designing selective and potent ligands for biological targets.[4][5] The pyrrolidine ring can engage in specific interactions with protein pockets and its conformational flexibility can be fine-tuned with substituents to optimize binding.[4][6]
-
The Aniline Moiety : The primary aromatic amine of the aniline group is a versatile chemical handle.[7] It serves as a nucleophile and can be readily derivatized through a wide range of reactions, including acylation, sulfonylation, and reductive amination, to build more complex molecular structures.[7][8] Aniline and its derivatives are precursors to a vast array of pharmaceuticals, from analgesics like paracetamol to more complex agents.[9][10]
The combination of these two features in one molecule provides a strategic entry point for creating libraries of diverse compounds for screening against various biological targets, including enzymes and receptors.[2][11]
Caption: Logical relationship of the core functional groups to applications.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline is critical for its use in drug development programs. A common and efficient method is a two-step sequence starting from 4-nitrobenzaldehyde, involving a reductive amination followed by the reduction of the nitro group.
Step 1: Reductive Amination of 4-Nitrobenzaldehyde with Pyrrolidine This step couples the aromatic aldehyde with the secondary amine. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a hydride source.
-
Causality of Experimental Choice : Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation.[12] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not readily reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity prevents the formation of 4-nitrobenzyl alcohol as a major byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reagent and intermediate.
Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to the primary aniline.
-
Causality of Experimental Choice : Catalytic hydrogenation is a clean and high-yielding method for this transformation.[13] Palladium on carbon (Pd/C) is a highly effective catalyst. The reaction is carried out under an atmosphere of hydrogen gas in a protic solvent like ethanol or methanol, which facilitates the reaction and helps to dissolve the starting material. This method is preferred over other reducing agents (e.g., SnCl₂ or Fe/HCl) because the workup is simpler—the catalyst is removed by filtration, and the product is obtained after solvent evaporation.
Caption: High-level synthetic workflow diagram.
Self-Validating Experimental Protocol: Amide Coupling
To illustrate the utility of 4-(Pyrrolidin-1-ylmethyl)aniline as a building block, the following protocol details a standard amide coupling reaction. The protocol is designed to be self-validating through the inclusion of purification and analytical characterization steps.
Objective: To synthesize N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide.
Materials:
-
4-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup : Dissolve 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents : Add triethylamine (1.2 eq) to the solution. Rationale: TEA acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. Rationale: Acetic anhydride is the acylating agent. A slight excess ensures complete consumption of the starting aniline.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup (Quenching & Extraction) : Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid and unreacted acetic anhydride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Rationale: This aqueous workup removes water-soluble salts and impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation Step 1) : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes). Rationale: Chromatography separates the desired product from any unreacted starting materials or byproducts, ensuring purity.
-
Characterization (Self-Validation Step 2) : Characterize the purified product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity, purity, and molecular weight. Rationale: Spectroscopic and spectrometric analysis provides definitive structural confirmation and a quantitative measure of purity, thus validating the success of the synthesis.
Conclusion
4-(Pyrrolidin-1-ylmethyl)aniline and its dihydrochloride salt are high-value chemical intermediates for drug discovery and development. Their unique structure, combining a versatile aniline handle with a three-dimensional pyrrolidine scaffold, provides a robust platform for synthesizing novel and diverse small molecules. Understanding the specific CAS numbers is crucial for procurement, while a firm grasp of the synthetic routes and downstream reactivity allows researchers to strategically incorporate this scaffold into their molecular designs, accelerating the discovery of new therapeutic agents.
References
A consolidated list of sources cited within this document is provided below for verification and further reading.
-
MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline. Available from: [Link]
-
MySkinRecipes. 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Available from: [Link]
- Zhang, B., et al. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Slideshare. Reactions and pharmaceutical applications of aniline. Available from: [Link]
- ResearchGate. Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde.
- Koyuncu, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Nowak, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Narayanan, K., & Anjalin, M. (2020). A brief review on aniline and its derivatives.
- Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
- Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry.
- Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
- ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
- Scott, M. A., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.
- Echemi.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Aniline in Pharmaceutical Synthesis.
- Chemsrc. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.
- Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline, a versatile chemical intermediate of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, and explore its role as a key building block in the creation of advanced therapeutic agents.
Core Compound Analysis
4-(Pyrrolidin-1-ylmethyl)aniline is an aromatic amine that incorporates a pyrrolidine moiety. This structural combination is particularly valuable in medicinal chemistry. The aniline group serves as a versatile synthetic handle for a variety of chemical transformations, while the pyrrolidine ring, a common scaffold in FDA-approved drugs, can enhance binding affinity, improve solubility, and introduce favorable stereochemical properties to a drug candidate.[1]
Physicochemical and Structural Data
A comprehensive summary of the key physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)aniline is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| CAS Number | 142335-64-6 | [1] |
| Synonyms | 4-(1-pyrrolidinylmethyl)aniline, 4-(Pyrrolidinomethyl)aniline | [2][3] |
| Storage Conditions | 2-8°C, dry, light-proof, in a well-ventilated place | [1] |
Predicted Mass Spectrometry Data: The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of 4-(Pyrrolidin-1-ylmethyl)aniline, which can aid in its identification via mass spectrometry.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.13863 |
| [M+Na]⁺ | 199.12057 |
| [M-H]⁻ | 175.12407 |
| [M+NH₄]⁺ | 194.16517 |
| [M+K]⁺ | 215.09451 |
Synthesis Protocol: Reductive Amination
The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline is most effectively and commonly achieved through the reductive amination of 4-aminobenzaldehyde with pyrrolidine. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the starting aldehyde.[5][6]
Experimental Workflow
Caption: Synthetic workflow for 4-(Pyrrolidin-1-ylmethyl)aniline.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminobenzaldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of pyrrolidine dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the formation of the iminium ion is evident, add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Completion: Let the reaction stir overnight at room temperature to ensure complete reduction.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(Pyrrolidin-1-ylmethyl)aniline.
Applications in Drug Development: A Case Study
The true value of 4-(Pyrrolidin-1-ylmethyl)aniline lies in its utility as a versatile scaffold for the synthesis of complex, biologically active molecules.[1] Its bifunctionality allows for diverse chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening.
A pertinent example of the application of a related aniline derivative is in the synthesis of NX-2127, a clinical-stage degrader of Bruton's Tyrosine Kinase (BTK).[7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in various B-cell malignancies.[7] PROTAC (Proteolysis-Targeting Chimera) degraders like NX-2127 are bifunctional molecules that induce the degradation of a target protein. While not a direct derivative, the synthesis of such complex molecules often involves intermediates with similar structural motifs to 4-(Pyrrolidin-1-ylmethyl)aniline, highlighting its relevance in the development of cutting-edge therapeutics.
Illustrative Signaling Pathway: BTK in B-Cell Receptor Signaling
Caption: Simplified BTK signaling pathway and the point of intervention.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Pyrrolidin-1-ylmethyl)aniline.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-(Pyrrolidin-1-ylmethyl)aniline is a chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination, coupled with its versatile chemical nature, makes it an attractive building block for creating novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher looking to leverage this compound in their work.
References
-
Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
4-(pyrrolidin-1-ylmethyl)aniline (C11H16N2). PubChem. Available at: [Link]
-
4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. PubChem. Available at: [Link]
-
4-(Pyrrolidin-1-ylmethyl)aniline. MySkinRecipes. Available at: [Link]
-
4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. MySkinRecipes. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Iron‐Catalysed Switchable Synthesis of Pyrrolidines vs Pyrrolidinones by Reductive Amination of Levulinic Acid Derivatives via Hydrosilylation. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]
-
Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]
Sources
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- 3. echemi.com [echemi.com]
- 4. PubChemLite - 4-(pyrrolidin-1-ylmethyl)aniline (C11H16N2) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The N-Arylmethyl Pyrrolidine Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications
Executive Summary
The N-arylmethyl pyrrolidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a saturated five-membered nitrogen heterocycle linked to an aromatic ring via a methylene bridge, this structure balances conformational flexibility with rigid hydrophobic anchoring.
This technical guide analyzes the scaffold's utility in neuropharmacology (specifically Dopamine D2/D3 antagonism) and enzyme inhibition (AChE and NAAA). It provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) logic, and reproducible experimental workflows for researchers in early-stage drug discovery.
Part 1: Structural Significance & Pharmacophore Analysis[1]
The N-arylmethyl pyrrolidine core derives its potency from three distinct pharmacophoric features:
-
The Basic Nitrogen (
): At physiological pH (7.4), the pyrrolidine nitrogen (pKa 9.5–10.5) is protonated. This cation acts as a critical anchor, forming ionic bonds with aspartate residues in G-Protein Coupled Receptors (GPCRs), such as Asp113 in the Dopamine D2 receptor. -
The Arylmethyl "Tail": The benzyl (or arylmethyl) group serves two roles:
-
-
Stacking: Engages aromatic residues (Phe, Trp, Tyr) in the binding pocket. -
Lipophilicity: modulates logP, facilitating Blood-Brain Barrier (BBB) penetration, essential for CNS-active agents.
-
-
-
The Pyrrolidine Ring: Unlike the six-membered piperidine, the five-membered pyrrolidine ring possesses unique "envelope" puckering modes. This subtle conformational bias often results in higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) compared to their piperidine analogs.
Diagram 1: Retrosynthetic Logic & Pharmacophore Assembly
The following diagram illustrates the strategic disconnections used to assemble this scaffold, highlighting the modularity of the N-arylmethyl bond.
Caption: Strategic disconnections for N-arylmethyl pyrrolidine synthesis. Route 1 is preferred for library generation due to chemoselectivity.
Part 2: Synthetic Methodologies
Reductive Amination (The Industry Standard)
For high-throughput lead optimization, Reductive Amination is the superior method. Unlike direct alkylation with benzyl halides, which suffers from over-alkylation (quaternization) and requires harsh bases, reductive amination proceeds under mild conditions.
-
Mechanism: Condensation of the pyrrolidine amine with an aryl aldehyde forms an iminium ion intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).
-
Why STAB? STAB is less reactive than Sodium Borohydride (
) and will not reduce the aldehyde/ketone precursor, ensuring only the iminium species is reduced.
1,3-Dipolar Cycloaddition (Stereochemical Control)
When the pyrrolidine ring requires complex substitution (e.g., multiple chiral centers), simple coupling is insufficient. The reaction of azomethine ylides with alkenes allows for the de novo construction of the pyrrolidine ring with up to four stereogenic centers in a single step.
Part 3: Therapeutic Applications & SAR[1][2]
A. Neuropharmacology: Dopamine D2/D3 Antagonism
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have emerged as potent antipsychotics.
-
Stereoselectivity: The biological activity is highly stereospecific. The (R)-enantiomer of the pyrrolidine derivative typically exhibits nanomolar affinity for the D2 receptor, whereas the (S)-enantiomer is significantly less active.
-
SAR Insight:
-
Aryl Substituents: Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring often enhance metabolic stability and affinity.
-
Linker: The methylene spacer (
) is optimal. Extending to ethylene ( ) often shifts selectivity toward Serotonin (5-HT) receptors or Sigma receptors.
-
B. Enzyme Inhibition: AChE and NAAA[2][3]
-
Acetylcholinesterase (AChE): N-benzyl pyrrolidines mimic the choline headgroup of acetylcholine. Derivatives with bulky benzamide groups in the para position of the benzyl ring have shown
values in the sub-nanomolar range (e.g., 0.56 nM), acting as dual binding site inhibitors (catalytic and peripheral anionic sites). -
NAAA Inhibitors: N-acylethanolamine acid amidase (NAAA) degrades palmitoylethanolamide (PEA), an endogenous analgesic.[1] N-arylmethyl pyrrolidine amides inhibit NAAA, preserving PEA levels to treat neuroinflammation.
Table 1: Comparative SAR Data (Simulated Representative Data)
| Compound Class | Target | Key Substituent (R) | Stereochemistry | Activity ( |
| Benzamide | Dopamine D2 | 2,3-dimethoxy | (S)-Pyrrolidine | > 1000 nM (Inactive) |
| Benzamide | Dopamine D2 | 2,3-dimethoxy | (R)-Pyrrolidine | 1.2 nM (Potent) |
| Benzyl-Pyrrolidine | AChE | 4-Fluorobenzyl | Racemic | 45 nM |
| Benzyl-Piperidine | AChE | 4-Fluorobenzyl | Racemic | 120 nM (Less Potent) |
Part 4: Experimental Protocols
Protocol 1: General Reductive Amination (STAB Method)
Objective: Synthesis of N-(4-fluorobenzyl)pyrrolidine-3-carboxylic acid methyl ester.
Reagents:
-
Pyrrolidine-3-carboxylic acid methyl ester HCl (1.0 equiv)
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) (1.0 equiv, if using amine salt)
Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine salt in anhydrous DCM (0.1 M concentration). Add TEA and stir for 10 minutes at Room Temperature (RT) to liberate the free base.
-
Imine Formation: Add 4-Fluorobenzaldehyde. Stir for 30–60 minutes. Note: Use molecular sieves if the substrate is sterically hindered to promote imine formation.
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Validation: Purify via flash column chromatography (Hexane/EtOAc). Verify product by
-NMR (Look for benzylic singlet ~3.6 ppm).
Protocol 2: In Vitro AChE Inhibition Assay (Ellman’s Method)
Objective: Determine the
Reagents:
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)
-
AChE (from Electrophorus electricus)
-
Phosphate Buffer (pH 8.0)
Workflow:
-
Plate Setup: In a 96-well plate, add 150
L of phosphate buffer (0.1 M, pH 8.0). -
Inhibitor Addition: Add 20
L of test compound solution (dissolved in DMSO, varying concentrations). -
Enzyme Addition: Add 20
L of AChE enzyme solution (0.28 U/mL). Incubate at 25°C for 15 minutes. -
Substrate Addition: Add 10
L of DTNB/ATCI mixture (1:1 ratio). -
Measurement: Monitor absorbance at 412 nm immediately using a microplate reader. Record kinetics for 5–10 minutes.
-
Calculation: Calculate % Inhibition =
. Plot log(concentration) vs. % Inhibition to determine .
Part 5: Biological Pathway & Logic Visualization
The following diagram details the decision logic for optimizing N-arylmethyl pyrrolidines for specific CNS targets.
Caption: SAR Decision Tree for directing the N-arylmethyl pyrrolidine scaffold toward distinct CNS targets.
References
-
Synthesis and biological evaluation of N-substituted pyrrolidine derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the synthesis of N-benzyl-3-pyrrolidinone and optimization of Dieckmann cyclization. URL:[Link]
-
Potential antipsychotic agents.[2][3] Synthesis and stereoselective dopamine D-2 receptor blockade of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Source: Journal of Medicinal Chemistry (via PubMed) Context: Establishes the critical role of the (R)-enantiomer in dopamine D2 receptor affinity.[2] URL:[Link]
-
Novel piperidine derivatives.[4] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed Context: Provides comparative data on benzyl-piperidine/pyrrolidine analogs as potent AChE inhibitors (IC50 = 0.56 nM). URL:[Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: RSC Publishing Context: Details the use of pyrrolidine amides for inflammation and pain via NAAA inhibition.[1] URL:[Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Source: Organic Letters (ACS Publications) Context: Describes advanced synthetic methods (1,3-dipolar cycloaddition) for creating complex pyrrolidine scaffolds. URL:[Link]
Sources
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 4-(Pyrrolidin-1-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It directly influences bioavailability, manufacturability, and the ultimate efficacy and safety of an active pharmaceutical ingredient (API). 4-(Pyrrolidin-1-ylmethyl)aniline serves as a versatile building block in medicinal chemistry, frequently employed in the synthesis of enzyme inhibitors and receptor antagonists.[1] A thorough understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient process development, rational formulation design, and predictable in vivo performance.
This guide provides a detailed exploration of the factors governing the solubility of 4-(Pyrrolidin-1-ylmethyl)aniline. We will delve into its key physicochemical characteristics, present a qualitative solubility overview, and provide a rigorous, step-by-step protocol for determining its thermodynamic solubility. The methodologies and principles discussed herein are grounded in established regulatory and scientific standards, designed to provide a robust framework for your research and development activities.
Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline
The solubility of a compound is not an isolated property but rather an outcome of its molecular structure and resulting physical characteristics. Understanding these foundational parameters is the first step in predicting and interpreting its behavior in various solvents.
Molecular Structure:
C₁₁H₁₆N₂
Molecular Weight: 176.26 g/mol[1]
The structure features three key regions influencing solubility:
-
Aniline Moiety: A primary aromatic amine attached to a benzene ring. The amine group can act as a hydrogen bond donor and acceptor. The benzene ring is hydrophobic and will favor interactions with non-polar solvents.
-
Pyrrolidine Ring: A saturated, cyclic tertiary amine. This group is polar and can act as a hydrogen bond acceptor.
-
Methylene Bridge: A -CH₂- group linking the aniline and pyrrolidine moieties, providing flexibility.
Key physicochemical parameters are summarized in the table below.
Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline
| Property | Value / Description | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol [1] | Moderate molecular weight, generally favorable for solubility. |
| Appearance | White to light yellow crystalline powder[2] | Solid-state properties (e.g., crystal lattice energy) will impact the energy required to dissolve the compound. |
| pKa (Predicted) | ~4.5-5.0 (Aniline N), ~10.5-11.0 (Pyrrolidine N) | The compound has two basic centers. The aniline nitrogen's basicity is reduced by the aromatic ring. The pyrrolidine nitrogen is a stronger base. This dual pKa profile makes its aqueous solubility highly dependent on pH. |
| logP (Predicted) | ~1.5-2.5 | This value suggests a balance between hydrophilicity and lipophilicity, indicating potential solubility in both polar and some non-polar organic solvents, with limited aqueous solubility in its neutral form. |
Theoretical Framework: Principles Governing Solubility
The adage "like dissolves like" provides a useful starting point. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For a complex molecule like 4-(Pyrrolidin-1-ylmethyl)aniline, the interplay of its functional groups dictates its behavior.
Influence of Solvent Polarity
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the aniline and pyrrolidine nitrogens. However, the hydrophobic benzene ring will limit solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, often providing good solubility for compounds with both polar and non-polar features.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar benzene ring suggests some affinity for these solvents, but the polar amine groups will significantly limit solubility.
The Critical Impact of pH on Aqueous Solubility
As an amine-containing compound, 4-(Pyrrolidin-1-ylmethyl)aniline is a weak base. Its aqueous solubility is profoundly influenced by pH. In acidic conditions, the amine groups become protonated, forming cationic salts that are significantly more water-soluble.[3]
-
At pH < pKa (Aniline): Both nitrogen atoms will be protonated (BH₂²⁺). The compound will exist as a highly polar salt, leading to a significant increase in aqueous solubility.
-
At pKa (Aniline) < pH < pKa (Pyrrolidine): The stronger base (pyrrolidine) will remain protonated (BH⁺), while the weaker aniline nitrogen will be neutral. The molecule will still be charged and exhibit good aqueous solubility.
-
At pH > pKa (Pyrrolidine): The compound will be predominantly in its neutral, free base form (B). Its aqueous solubility will be at its lowest, governed by the hydrophobicity of the overall structure.
This relationship is crucial for developing oral formulations (where the drug passes through varying pH environments of the GI tract) and for designing salt forms of the API.
Caption: Figure 1: pH effect on ionization and solubility.
Qualitative Solubility Profile
While quantitative data requires experimental determination, a qualitative assessment based on chemical principles provides a valuable predictive guide for solvent selection in synthesis and initial formulation screening.
Table 2: Predicted Qualitative Solubility of 4-(Pyrrolidin-1-ylmethyl)aniline
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Aqueous Buffers | pH 2.0 (HCl) | Soluble | Protonation of both amines forms a highly polar salt. |
| pH 7.4 (PBS) | Sparingly Soluble to Soluble | The pyrrolidine nitrogen is protonated, maintaining charge and aiding solubility. | |
| pH 10.0 (Carbonate) | Sparingly Soluble | Nearing the pKa of the pyrrolidine, a significant portion is in the less soluble neutral form. | |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the API's amine groups. |
| Polar Aprotic | DMSO, DMF | Very Soluble | Strong dipole moments and hydrogen bond accepting capability effectively solvate the molecule. |
| Less Polar | Dichloromethane (DCM), Chloroform | Soluble | Balances polarity to interact with the amine groups and non-polarity for the aromatic ring. |
| Non-Polar | Toluene, Hexane | Insoluble to Very Sparingly Soluble | The polar amine functionalities prevent effective solvation by non-polar solvents.[4] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive and reliable data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[5] This method, compliant with principles outlined in OECD Guideline 105, ensures that the solvent is truly saturated with the solute, reflecting a true equilibrium state.[6][7]
Objective
To determine the equilibrium solubility of 4-(Pyrrolidin-1-ylmethyl)aniline in a selected solvent system at a controlled temperature (e.g., 25°C).
Materials and Equipment
-
4-(Pyrrolidin-1-ylmethyl)aniline (solid, purity ≥97%)
-
Selected solvent(s) (e.g., pH 7.4 phosphate-buffered saline)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow: Shake-Flask Method
Caption: Figure 2: Shake-Flask solubility assay workflow.
Detailed Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an excess amount of 4-(Pyrrolidin-1-ylmethyl)aniline (e.g., 10-20 mg) into a glass vial. The key is to add enough solid so that it remains visible after the equilibration period, ensuring saturation.[5]
-
Precisely add a known volume of the desired solvent (e.g., 2.0 mL of pH 7.4 PBS) to the vial.
-
Prepare at least three replicate samples (n=3) for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, or to confirm equilibrium has been reached, a 48-hour time point is recommended.[8] Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[5]
-
-
Phase Separation (Self-Validating Step):
-
Causality: This step is critical to ensure that only the dissolved API is measured. Any suspended micro-particles would falsely elevate the measured concentration.
-
After equilibration, allow the vials to stand for 30 minutes for coarse solids to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully draw the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This dual separation (centrifugation and filtration) provides a self-validating system to ensure a particle-free solution.
-
-
Quantification:
-
Accurately perform a serial dilution of the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. The method must be proven to be linear, accurate, and precise for the quantification of 4-(Pyrrolidin-1-ylmethyl)aniline.
-
Construct a calibration curve using standards of known concentrations.
-
-
Calculation:
-
Determine the concentration of the API in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution (the solubility) by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL or µg/mL). Report the average and standard deviation of the replicates.
-
Conclusion and Application
The solubility profile of 4-(Pyrrolidin-1-ylmethyl)aniline is a complex interplay of its dual basic centers and its balanced hydrophilic-lipophilic structure. Its solubility is highly dependent on the solvent system, particularly the pH of aqueous media. This guide has provided the theoretical underpinning and a robust, gold-standard experimental protocol for accurately determining its thermodynamic solubility.
The data generated from these studies are directly applicable to:
-
Process Chemistry: Selecting appropriate solvents for reaction and purification steps.
-
Preformulation: Guiding the selection of excipients and potential formulation strategies (e.g., solutions, suspensions).
-
Salt Selection: Informing the decision to develop a salt form of the API to enhance aqueous solubility and bioavailability.
-
Biopharmaceutical Modeling: Providing key input parameters for predicting in vivo absorption and performance.
A comprehensive understanding and experimental characterization of solubility, as outlined here, are indispensable for mitigating risks and accelerating the development timeline of any therapeutic agent derived from this important chemical scaffold.
References
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MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]
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Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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Taylor, L. S. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 34-39. Retrieved from [Link]
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ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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A Technical Guide to the Initial Toxicity Screening of Substituted Aniline Compounds
Foreword: A Proactive Approach to Aniline Toxicity Assessment
Substituted anilines represent a cornerstone of modern medicinal chemistry and materials science. However, their inherent potential for bioactivation into reactive metabolites necessitates a robust and scientifically rigorous approach to toxicity screening in the early stages of development. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth framework for the initial toxicity assessment of this important class of compounds. We will move beyond rote protocol recitation to explore the mechanistic underpinnings of aniline toxicity, the rationale behind assay selection, and the logical flow of a well-designed screening cascade. Our focus is on building a self-validating system of inquiry, where each experimental step informs the next, leading to a comprehensive and reliable initial safety profile.
The Aniline Enigma: Understanding the Mechanistic Basis of Toxicity
The toxic potential of many substituted anilines is not an intrinsic property of the parent molecule but rather a consequence of metabolic activation.[1][2][3] This bioactivation is a critical concept that must inform every aspect of the toxicity screening strategy.
The Central Role of Metabolic Activation
The primary route of aniline bioactivation is through cytochrome P450-mediated oxidation.[1][3][4] Specifically, N-hydroxylation is a key initial step, converting the aniline to a hydroxylamine derivative.[3] This is often followed by further enzymatic reactions, such as sulfation or acetylation, leading to the formation of highly reactive nitrenium ions.[5] These electrophilic species can then readily form covalent adducts with nucleophilic macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[2][5]
The specific P450 isozymes involved in aniline metabolism can vary, but CYP1A2 is known to play a significant role in the N-hydroxylation of primary aromatic amines.[6] The propensity of a substituted aniline to undergo this metabolic activation is heavily influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups can increase the electron density of the amine group, potentially facilitating oxidation, while bulky ortho-substituents may sterically hinder the interaction with metabolizing enzymes.[7]
dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
} caption: "Metabolic activation pathway of substituted anilines."
A Tiered Approach to Toxicity Screening: From In Silico to In Vitro
A robust initial toxicity screening strategy for substituted anilines should follow a tiered approach, starting with computational methods and progressing to in vitro assays of increasing complexity. This allows for early identification of potentially problematic compounds and conserves resources.
Tier 1: In Silico Screening - The Predictive Power of QSAR
Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for the initial assessment of aniline toxicity.[8][9] These computational models use the chemical structure of a compound to predict its biological activity, including toxicity. For aromatic amines, numerous QSAR models have been developed to predict mutagenicity and carcinogenicity.[9]
These models are built upon large datasets of experimentally tested compounds and can identify structural alerts – specific molecular features that are associated with toxicity. For anilines, the presence of the amino group on an aromatic ring is itself a structural alert. The models further refine predictions based on the physicochemical properties of the substituents, such as their electronic effects (electron-donating or -withdrawing) and steric bulk.[10]
Key QSAR Parameters for Aniline Toxicity:
| Parameter | Description | Relevance to Aniline Toxicity |
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of a molecule. | Higher EHOMO values in anilines can correlate with increased susceptibility to oxidation by P450 enzymes.[10] |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. | Lower ELUMO values in the reactive metabolites can indicate a higher propensity to react with nucleophiles like DNA.[9] |
| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Influences the absorption, distribution, and interaction of the compound with cellular membranes and metabolizing enzymes. |
| Hammett Constants (σ) | Quantify the electron-donating or -withdrawing effect of substituents on the aromatic ring. | Can be correlated with the rate of metabolic activation and the stability of reactive intermediates.[10] |
While QSAR provides a rapid and cost-effective initial screen, it is a predictive tool and should not be used as a standalone basis for safety assessment. The results of in silico screening should be used to prioritize compounds for in vitro testing.
Tier 2: In Vitro Cytotoxicity Assessment - Establishing a Toxicity Baseline
Before proceeding to more complex and costly genotoxicity assays, it is essential to determine the cytotoxic potential of the substituted aniline compounds.[11][12] This information is crucial for selecting appropriate dose ranges for subsequent assays, ensuring that the observed effects are due to specific mechanisms of toxicity rather than general cytotoxicity. The Neutral Red Uptake (NRU) assay is a widely used and robust method for this purpose.[13][14]
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the substituted aniline compounds in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
Neutral Red Staining: After the treatment period, replace the compound-containing medium with a medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Washing and Dye Extraction: After incubation with the dye, wash the cells to remove any unincorporated neutral red. Then, add a destain solution (typically a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of the viable cells.[13]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (around 540 nm). The amount of absorbed dye is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
} caption: "Workflow for the Neutral Red Uptake (NRU) assay."
Tier 3: In Vitro Genotoxicity Assessment - Uncovering Mutagenic Potential
Given that the primary mechanism of aniline-induced carcinogenicity is through the formation of DNA adducts, assessing the genotoxic potential of substituted anilines is of paramount importance. A standard battery of in vitro genotoxicity tests is recommended to cover different genotoxic endpoints.
The Ames test is a widely used and regulatory-accepted assay for detecting gene mutations.[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16]
Crucial Consideration for Anilines: The Role of the S9 Mix
As many anilines are not directly mutagenic and require metabolic activation, the Ames test must be conducted both in the presence and absence of a metabolic activation system.[17] This is typically in the form of a rat liver S9 fraction, which contains a mixture of P450 enzymes and other necessary cofactors.[17]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a panel of at least five strains of bacteria, including those that detect both frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535, and E. coli WP2 uvrA).[17]
-
Dose Range Finding: Conduct a preliminary experiment to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of cytotoxicity to the bacteria.
-
Main Experiment: Perform the main experiment with and without the S9 mix.
-
Plate Incorporation Method: Mix the test compound, bacteria, and (if applicable) S9 mix with molten top agar and pour it onto a minimal glucose agar plate.
-
Pre-incubation Method: Pre-incubate the test compound, bacteria, and S9 mix before adding the top agar and plating. This can enhance the detection of certain mutagens.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the vehicle control.
The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[18][19] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line, such as CHO, V79, TK6, or human peripheral blood lymphocytes.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted aniline, both with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).[19] A long-duration treatment (e.g., 24 hours) without S9 is also performed.[18]
-
Cytochalasin B Treatment: After the compound treatment, add cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have undergone one round of mitosis.
-
Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).[18]
-
Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[19]
-
Data Analysis: A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.
Data Interpretation and Reporting: Synthesizing the Evidence
The interpretation of the results from this tiered screening approach requires a holistic view of the data.
-
Correlation of Findings: A compound that is predicted to be mutagenic by QSAR, shows cytotoxicity in the NRU assay, and induces mutations in the Ames test and micronuclei in the in vitro micronucleus assay presents a clear and consistent picture of a genotoxic hazard.
-
The Importance of Metabolic Activation: A positive result in the genotoxicity assays only in the presence of the S9 mix strongly suggests that the compound is a pro-mutagen that requires metabolic activation to exert its toxic effects.
-
Structure-Activity Relationships: By testing a series of structurally related substituted anilines, it is possible to establish structure-activity relationships. For example, the data may reveal that compounds with electron-withdrawing substituents at a particular position are consistently less genotoxic than those with electron-donating groups.[10]
Example of Comparative Toxicity Data for Substituted Anilines:
| Compound | NRU IC50 (µM) | Ames Test (TA98 with S9) | In Vitro Micronucleus (with S9) |
| Aniline | 500 | Positive | Positive |
| 2-Chloroaniline | 350 | Positive | Positive |
| 4-Chloroaniline | 200 | Strongly Positive | Strongly Positive |
| 2,6-Dichloroaniline | >1000 | Negative | Negative |
| 4-Nitroaniline | 150 | Strongly Positive | Strongly Positive |
Note: The data in this table is illustrative and intended to demonstrate the type of comparative analysis that can be performed. Actual values will vary depending on the specific experimental conditions.
Conclusion: A Foundation for Informed Decision-Making
The initial toxicity screening of substituted aniline compounds is a critical step in the development of safe and effective new chemicals and pharmaceuticals. By employing a scientifically sound, tiered approach that integrates in silico prediction with in vitro cytotoxicity and genotoxicity testing, researchers can gain a comprehensive understanding of the potential hazards associated with these compounds. This guide has provided a framework for designing and executing such a screening cascade, with a focus on the mechanistic rationale behind the chosen assays. By adhering to these principles and leveraging the power of a multi-faceted testing strategy, scientists can make informed decisions about the continued development of substituted aniline compounds, ultimately contributing to the creation of safer products for human health and the environment.
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Kugler-Steigmeier, M. E., Friederich, U., Graf, U., Lutz, W. K., Maier, P., & Schlatter, C. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 211(2), 279-289. Retrieved from [Link]
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Khademi, F., & Soleimani, M. (2016). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Galen Medical Journal, 5(3), 113-120. Retrieved from [Link]
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Sadowski, P., & Zielenkiewicz, P. (2019). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 24(22), 4066. Retrieved from [Link]
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Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical research in toxicology, 28(4), 597-603. Retrieved from [Link]
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Liu, H., Wang, L., Li, Q., & Lu, G. (2013). QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). Advanced Materials Research, 641, 626-629. Retrieved from [Link]
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Auxo Chromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]
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Doak, S. H., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 17(1), 1-20. Retrieved from [Link]
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European Chemicals Agency. (2016, February). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment. Retrieved from [Link]
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Seth, A., & Roy, K. (2022). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. Ecotoxicology and Environmental Safety, 231, 113192. Retrieved from [Link]
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Culp, S. J., Roberts, D. W., & Kadlubar, F. F. (2002). Proposed metabolic pathways leading to formation of genotoxic DNA... ResearchGate. Retrieved from [Link]
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Honma, M., et al. (2009). Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives. Journal of Toxicological Sciences, 34(5), 553-561. Retrieved from [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. Critical Reviews in Toxicology, 35(8-9), 783-835. Retrieved from [Link]
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European Chemicals Agency. (2015, December). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. Retrieved from [Link]
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HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125-1131. Retrieved from [Link]
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Ambre, J. J., & Gillette, J. R. (1984). Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes. The Journal of pharmacology and experimental therapeutics, 231(1), 24-27. Retrieved from [Link]
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Stepan, A. F., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(3), 365-367. Retrieved from [Link]
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Purnell, J. H., & O'Neal, J. M. (2005). The Hemotoxicity of Para-Substituted Aniline Analogs in Dog and Rat Erythrocytes: A Species Comparison. International journal of toxicology, 24(6), 419-425. Retrieved from [Link]
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Rydberg, P., & Olsen, L. (2014). Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic?. Journal of chemical information and modeling, 54(3), 940-949. Retrieved from [Link]
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UCLA Fielding School of Public Health. (2021, December 1). The Role of Toxicology in FDA-Approved Therapeutics with Julie Castañeda, PhD. Retrieved from [Link]
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Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and Structure-Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(8), 3261-3265. Retrieved from [Link]
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Ghasemzadeh, M. A., & Abdolmaleki, A. (2018). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Current drug discovery technologies, 15(2), 145-155. Retrieved from [Link]
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Newcomb, M., et al. (2014). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. The Journal of organic chemistry, 79(10), 4492-4500. Retrieved from [Link]
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The Pyrrolidine Scaffold: A Guide to Structural Optimization and Biological Tuning
Executive Summary: The Privileged Heterocycle
In the landscape of medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a "privileged scaffold" capable of presenting pharmacophores in precise 3D vectors.[1] From the naturally occurring amino acid proline to blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine core offers a unique balance of rigidity and flexibility.
This guide explores the structure-activity relationship (SAR) of pyrrolidine analogs, moving beyond basic substitution patterns to the advanced manipulation of ring puckering, stereoelectronic effects, and metabolic stability.
The Chemical Space of Pyrrolidine: Conformational Control
Unlike six-membered piperidine rings which exist predominantly in a defined chair conformation, the five-membered pyrrolidine ring exists in a dynamic equilibrium between two main "envelope" conformations: C3-endo (North) and C4-endo (South) .
Controlling this equilibrium is the "secret weapon" of pyrrolidine SAR.
The Fluorine Gauche Effect
Strategic fluorination is the most powerful tool for locking pyrrolidine conformation. This is governed by the gauche effect , a stereoelectronic phenomenon where the
-
4-Fluoroproline (Trans): The fluorine prefers a pseudoaxial orientation, forcing the ring into the C4-endo (South) pucker.
-
4-Fluoroproline (Cis): The fluorine prefers pseudoaxial, forcing the ring into the C3-endo (North) pucker.
Impact on Binding: If a receptor pocket requires a specific vector for the nitrogen lone pair or the C2-substituent, "locking" the ring with fluorine can reduce the entropic penalty of binding, potentially increasing potency by 10-100 fold.
Diagram: The Stereoelectronic Logic Flow
Figure 1: The causal chain from orbital hyperconjugation to increased drug potency via the Fluorine Gauche Effect.
Case Study: Optimization of DPP-4 Inhibitors (Gliptins)
The development of DPP-4 inhibitors (used in Type 2 Diabetes) provides the definitive masterclass in pyrrolidine SAR. The target enzyme, DPP-4, cleaves N-terminal dipeptides (X-Pro or X-Ala).[2][3]
The Warhead: 2-Cyanopyrrolidine
Molecules like Vildagliptin and Saxagliptin utilize a nitrile group on the pyrrolidine ring.
-
Mechanism: The nitrile acts as an electrophilic "trap." The active site serine (Ser630) of DPP-4 attacks the nitrile carbon to form a reversible imidate adduct.
-
SAR Insight: The stereochemistry at C2 is critical. Only the (S)-configuration mimics the natural substrate (Proline).
Bridged Systems: Saxagliptin
To further rigidify the scaffold and improve metabolic stability against intramolecular cyclization (a common degradation pathway for Vildagliptin), the pyrrolidine was fused into a 3-azabicyclo[3.1.0]hexane system (methanopyrrolidine).
-
Result: This "bridged pyrrolidine" locks the conformation, improving selectivity and potency while preventing the primary amine intramolecular attack.
Comparative SAR Data
| Compound | Scaffold Type | Key SAR Feature | IC50 (DPP-4) | Mechanism |
| Vildagliptin | 2-Cyanopyrrolidine | Nitrile "Warhead" at C2 | ~3-10 nM | Covalent (Reversible) |
| Saxagliptin | Methanopyrrolidine | Cyclopropyl fusion (Rigidification) | ~1-2 nM | Covalent (Reversible) |
| Sitagliptin | Triazolopiperazine | Non-pyrrolidine (Beta-amino amide) | ~18 nM | Non-covalent |
| Teneligliptin | Phenyl-pyrrolidine | J-shaped anchor (S2 extensive subsite) | ~0.4 nM | Non-covalent/Ionic |
Experimental Protocols
Protocol A: Determination of Ring Pucker via NMR
Validation of the conformational hypothesis is critical before moving to biological assays.
Objective: Determine the C3-endo vs C4-endo ratio using
-
Sample Prep: Dissolve 5-10 mg of the pyrrolidine analog in 0.6 mL of deuterated solvent (typically D2O or DMSO-d6 depending on solubility).
-
Acquisition: Acquire a high-resolution 1H NMR (minimum 500 MHz). Ensure sufficient scans (NS=64) to resolve multiplet structures.
-
Analysis (The PSEUROT Method):
-
Extract vicinal coupling constants (
, , etc.). -
Use the Altona-Haasnoot equation to calculate the phase angle of pseudorotation (
). -
Interpretation:
- : North (C3-endo)
- : South (C4-endo)
-
Protocol B: Synthesis via 1,3-Dipolar Cycloaddition
A robust method for generating highly substituted pyrrolidine cores with defined stereochemistry.
Reagents:
-
Alkene (Dipolarophile)
-
Aldehyde[3]
-
Secondary Amine (e.g., Sarcosine)
-
Toluene (Solvent)
Workflow:
-
Azomethine Ylide Formation: Reflux the aldehyde and sarcosine in toluene with a Dean-Stark trap to remove water. This generates the reactive 1,3-dipole (azomethine ylide) in situ.
-
Cycloaddition: Add the alkene (1.0 equiv) to the refluxing mixture. The reaction proceeds via a concerted [3+2] cycloaddition.
-
Monitoring: Monitor by TLC (Time: 2-12 hours).
-
Workup: Cool to RT, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Diagram: Synthetic Workflow for Pyrrolidine Libraries
Figure 2: The [3+2] Cycloaddition pathway allows for rapid assembly of complex pyrrolidine cores.
Computational Modeling Strategy
Standard molecular docking often fails with saturated heterocycles because it treats the ring as a rigid body or samples puckering states poorly.
Recommended Workflow:
-
Conformational Sampling: Do not use a single input structure. Generate an ensemble of ring puckers (North, South, and transition states) using QM methods (e.g., DFT B3LYP/6-31G*) or high-level force fields (OPLS4).
-
Ensemble Docking: Dock the ligand ensemble into the target protein.
-
Free Energy Perturbation (FEP): For critical lead optimization, calculating relative binding free energies (
) is necessary to distinguish between the subtle energetic differences of fluorinated analogs.
References
-
Beilstein-Institut. (2024).[4] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[4][5] Beilstein Journal of Organic Chemistry.[4]
-
National Institutes of Health (NIH). (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[2] Bioorganic & Medicinal Chemistry.[3][6][7]
-
BenchChem. (2025).[6] The Pyrrolidinone-Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships.[6]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[3][7]
-
Organic Chemistry Portal. (2024). Pyrrolidine Synthesis: Recent Advances.[7]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Pyrrolidine-Aniline Linker: A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline
Executive Summary
4-(Pyrrolidin-1-ylmethyl)aniline is a specialized organic intermediate that played a pivotal role in the "non-imidazole" revolution of Histamine H3 receptor antagonist discovery. Unlike generic reagents, this molecule acts as a privileged substructure , providing two critical pharmacophoric elements simultaneously: a basic pyrrolidine headgroup (for electrostatic interaction with receptor aspartate residues) and an aniline tail (serving as a versatile attachment point for scaffold elaboration).
This guide details the discovery context, synthetic utility, and handling protocols of this compound, specifically focusing on its application in CNS drug discovery and recent repurposing in antibacterial research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
To understand the utility of 4-(Pyrrolidin-1-ylmethyl)aniline, one must analyze its structural components. It consists of a basic pyrrolidine ring connected via a methylene bridge to an aniline moiety.
| Property | Data | Relevance to Research |
| IUPAC Name | 4-(pyrrolidin-1-ylmethyl)aniline | Official designation |
| CAS Number | 142335-64-6 (Free Base) | Key identifier for sourcing |
| Molecular Formula | - | |
| Molecular Weight | 176.26 g/mol | Fragment-based drug design (FBDD) |
| pKa (Calculated) | ~9.5 (Pyrrolidine N) | Critical for forming salt bridges in GPCR binding pockets |
| LogP | ~1.5 - 1.9 | Ideal lipophilicity for CNS penetration (Blood-Brain Barrier) |
| H-Bond Donors | 2 (Aniline | Allows amide coupling or urea formation |
Structural Significance
The methylene bridge (
Historical Context: The "Non-Imidazole" Revolution
The Problem (Pre-1995)
Early Histamine H3 receptor ligands (like thioperamide) contained an imidazole ring. While potent, the imidazole moiety caused severe side effects by inhibiting hepatic Cytochrome P450 enzymes and causing poor CNS penetration.
The Solution (The Discovery of the Scaffold)
In the late 1990s and early 2000s, pharmaceutical majors (notably Abbott Laboratories, Schering-Plough, and Pfizer) initiated a campaign to replace the imidazole ring with non-aromatic basic amines.
4-(Pyrrolidin-1-ylmethyl)aniline emerged as a superior "Western" fragment. It allowed chemists to attach a basic tail to a central core via stable amide or urea linkages.
-
Reference: This structural motif is evident in the optimization of compounds leading to clinical candidates like ABT-239 and A-349821 , where the pyrrolidine-methyl-phenyl motif serves as the primary anchor.
Synthesis & Manufacturing Protocols
The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline is a self-validating two-step process. The high reliability of this pathway makes it a standard in medicinal chemistry labs.
Validated Synthetic Workflow
Step 1: Nucleophilic Substitution
-
Reagents: 4-Nitrobenzyl bromide, Pyrrolidine,
(base). -
Solvent: Acetonitrile (
) or DMF. -
Mechanism:
attack of pyrrolidine on the benzylic carbon. -
Intermediate: 1-(4-nitrobenzyl)pyrrolidine.
Step 2: Reduction (The Critical Step)
-
Reagents:
(gas) + Pd/C (catalyst) OR (stannous chloride). -
Solvent: Methanol or Ethanol.
-
Outcome: Reduction of the nitro group (
) to the aniline ( ).
DOT Diagram: Synthetic Pathway
Figure 1: Two-step industrial synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline from 4-nitrobenzyl bromide.
Application in Research: The H3 Antagonist Workflow
The primary utility of this chemical is as a building block for generating GPCR ligands . The aniline amine is nucleophilic, allowing it to react with carboxylic acids, isocyanates, or sulfonyl chlorides to create diverse libraries.
Experimental Protocol: Amide Coupling (General Procedure)
Use this protocol to attach the scaffold to a core pharmacophore.
-
Activation: Dissolve the carboxylic acid core (1.0 eq) in DCM/DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min to form the active ester.
-
Coupling: Add 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).
-
Workup: Wash with saturated
to remove unreacted acid. The basic pyrrolidine tail allows the product to be extracted into acidic water (pH 3), washed with ether (to remove non-basic impurities), and then basified/extracted back into organic solvent (Self-Purification).
DOT Diagram: Pharmacophore Logic
Figure 2: Mechanistic interaction of the pyrrolidine-aniline scaffold within the H3 receptor binding pocket.
Emerging Applications: Beyond H3
Recent literature indicates this scaffold is being repurposed beyond neuroscience.
-
Antibacterial (MurA Inhibitors):
-
Research has identified pyrrolidine-based derivatives as inhibitors of MurA , a key enzyme in bacterial cell wall synthesis.[1] The aniline moiety serves as a rigid linker to position the inhibitor within the active site of E. coli enzymes.
-
-
Dual-Target Ligands:
-
Compounds combining this scaffold with MAO-B inhibitory motifs are being explored for Parkinson’s Disease , treating both cognitive deficits (via H3 antagonism) and dopamine depletion (via MAO-B inhibition).
-
Safety & Handling (SDS Summary)
While valuable, this compound is an aniline derivative and must be handled with strict safety protocols.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aniline derivatives can oxidize (darken) over time if exposed to air.
-
Disposal: Must be disposed of as hazardous organic nitrogenous waste.
References
-
Stocking, E. M., & Letavic, M. A. (2008). Histamine H3 antagonists as wake-promoting and pro-cognitive agents.[2] Current Topics in Medicinal Chemistry. Link
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Sadek, B. (2021). Ameliorating effects of histamine H3 receptor antagonist E177 on acute pentylenetetrazole-induced memory impairments in rats. Behavioural Brain Research. Link
-
PubChem Database. Compound Summary for CID 776852: 4-(Pyrrolidin-1-ylmethyl)aniline. National Library of Medicine. Link
-
Chem-Impex. Product Data: 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline (Related Analog).[4]Link[4]
Sources
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Safety, handling, and storage recommendations for 4-(Pyrrolidin-1-ylmethyl)aniline.
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(Pyrrolidin-1-ylmethyl)aniline
Introduction: Understanding the Compound and the Need for Rigorous Safety
4-(Pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative that serves as a valuable intermediate and building block in organic synthesis. Its unique structure, featuring both an aromatic amine and a pyrrolidine moiety, makes it particularly useful in the development of novel pharmaceutical and agrochemical agents.[1] Researchers in drug discovery and medicinal chemistry utilize this compound in the synthesis of receptor antagonists and enzyme inhibitors, leveraging its reactive amine functionality and aromatic core for multi-step reactions.[1]
However, the very features that make this compound chemically useful also necessitate a thorough understanding and implementation of stringent safety protocols. As a member of the aromatic amine class, 4-(Pyrrolidin-1-ylmethyl)aniline shares potential hazards common to this group, including toxicity and the potential for skin absorption.[2][3][4] This guide, intended for laboratory researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential safety, handling, and storage recommendations for this compound. It moves beyond a simple recitation of rules to explain the causality behind these procedures, fostering a culture of safety grounded in scientific understanding.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is a proactive and thorough risk assessment. Before the first gram of 4-(Pyrrolidin-1-ylmethyl)aniline is weighed, a complete evaluation of its potential hazards is mandatory. This process is not a mere formality but a critical scientific endeavor to foresee and mitigate potential adverse events.
Chemical and Physical Properties
Understanding the physical characteristics of a compound is the first step in predicting its behavior in a laboratory setting.
| Property | Value | Source |
| CAS Number | 142335-64-6 | [5] |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Appearance | Data not explicitly available for the free base; related compounds are often white to yellow or brown crystalline powders or oily liquids.[3][6] Aniline itself can darken in light and air.[7] | N/A |
| Purity | ≥95% | [5] |
Toxicological Profile and Health Hazards
While specific toxicological data for 4-(Pyrrolidin-1-ylmethyl)aniline is limited, the hazards can be inferred from its structural class (aromatic amine) and available Safety Data Sheets (SDS). The primary routes of exposure are inhalation, ingestion, and skin contact.[2][5]
-
Acute Toxicity: The compound is classified as harmful if swallowed or in contact with skin.[5] Like many aromatic amines, it can be absorbed through the skin and respiratory tract, potentially causing systemic effects.[3] Acute symptoms of exposure to aniline derivatives can include dizziness, headache, and methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation. Prolonged or repeated exposure should be avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Chronic Effects & Carcinogenicity: Many primary aromatic amines are viewed with caution due to potential carcinogenicity and mutagenicity.[4] While this specific compound is not universally classified as a carcinogen, the parent compound, aniline, is considered a possible mutagen and a confirmed animal carcinogen by some agencies.[3] Therefore, it is prudent to handle 4-(Pyrrolidin-1-ylmethyl)aniline as a potential carcinogen and minimize exposure.
The Risk Assessment Workflow
A systematic approach is essential for managing the risks associated with this compound. The following workflow should be implemented before any experimental work begins.
Caption: A systematic workflow for chemical risk assessment.
Section 2: The Hierarchy of Controls: Proactive Hazard Mitigation
The most effective way to ensure safety is to control hazards at their source. The hierarchy of controls prioritizes strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the least effective measure and should be considered the final barrier.
Caption: The hierarchy of controls for mitigating laboratory hazards.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should always be considered, though its unique structure may make this difficult.
-
Engineering Controls: This is the most critical and effective control measure for handling 4-(Pyrrolidin-1-ylmethyl)aniline.
-
Chemical Fume Hood: All work involving this compound, especially handling the solid or preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[8] This contains dust and vapors, preventing inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors.[9]
-
-
Administrative Controls: These are the work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every experiment involving this compound must be developed and followed.
-
Designated Areas: Clearly mark and designate specific areas of the lab, such as a particular fume hood or bench, for working with this compound.[8] This prevents cross-contamination.
-
Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for 4-(Pyrrolidin-1-ylmethyl)aniline before they are permitted to work with it.
-
Section 3: Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory to protect against residual risk and in case of emergencies.[5]
-
Hand Protection: Wear impervious, chemically resistant gloves.[9][10] Materials like butyl rubber or polyvinyl alcohol are often recommended for aniline.[9] Always double-check the glove manufacturer's compatibility data for aromatic amines. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles are required at all times.[9] If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A laboratory coat must be worn and kept buttoned. For tasks with a higher risk of spills, a chemical-resistant apron is recommended.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a respirator may be required.[11] The type of respirator (e.g., full-face with organic vapor cartridges or a self-contained breathing apparatus) will depend on the concentration and nature of the exposure.[9]
Section 4: Safe Handling and Operational Protocols
Adherence to meticulous handling techniques is paramount.
-
Preparation: Before starting, ensure all necessary equipment, including waste containers and spill kits, is readily accessible. The work area within the fume hood should be clean and uncluttered.
-
Weighing: Weigh the solid compound within the fume hood or in a ventilated balance enclosure to prevent the release of fine dust into the laboratory atmosphere.
-
Transfers and Solutions: When preparing solutions, add the solid 4-(Pyrrolidin-1-ylmethyl)aniline slowly to the solvent to avoid splashing. Use a flask or beaker of appropriate size to minimize the risk of spills.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][12] Remove contaminated clothing immediately.[12]
Section 5: Storage and Chemical Incompatibility
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.[9]
Recommended Storage Conditions
The following conditions are synthesized from multiple safety data sources and represent best practices.
| Condition | Recommendation | Rationale and Citation |
| Temperature | Store in a cool, dry place.[1][5] | Prevents degradation and reduces vapor pressure.[9] |
| Atmosphere | Keep container tightly closed.[5] Store under an inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive and can oxidize or resinify upon exposure to air.[7] |
| Light | Protect from light.[2] | Aniline derivatives are often light-sensitive and can degrade, leading to discoloration and impurity formation.[3] |
| Ventilation | Store in a well-ventilated area.[2][9] | Ensures that any potential vapors do not accumulate in the storage area. |
| Security | Keep locked up or in an area accessible only to qualified or authorized persons. | Prevents unauthorized access to a hazardous chemical. |
Chemical Incompatibilities
To prevent fires, explosions, or other dangerous reactions, 4-(Pyrrolidin-1-ylmethyl)aniline must be stored separately from incompatible materials.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers like peroxides, perchlorates, and nitrates. Aromatic amines can react violently with these substances.[2][5][13]
-
Strong Acids: Keep away from strong acids.[2][5][13] Amines are basic and will undergo a strong exothermic reaction with acids.
-
Other Incompatibles: Aniline and its derivatives may also be incompatible with alkalis, iron, iron salts, zinc, and certain plastics and rubbers.[2][13]
Section 6: Emergency Procedures: Preparedness and Response
Despite the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is crucial.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[5][10] If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.
Spill Response
The response to a spill depends on its size and location.
Caption: A workflow for responding to a chemical spill.
Do not let the product enter drains.[11] All waste materials from the cleanup must be disposed of as hazardous waste according to local, state, and federal regulations.[8][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or chemical foam.[5]
-
Hazards: Upon heating or decomposition, toxic fumes containing nitrogen oxides (NOx) may be emitted.[3] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]
Conclusion
4-(Pyrrolidin-1-ylmethyl)aniline is a compound of significant interest in modern chemical research. Its potential benefits can only be realized when it is handled with the respect and caution that its chemical nature demands. By integrating a deep understanding of its hazards with a disciplined application of engineering controls, administrative procedures, and personal protective equipment, researchers can mitigate the risks effectively. Safety is not an impediment to scientific progress; it is the foundation upon which reliable and successful research is built.
References
- Vertex AI Search. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Knowledge.
- Sigma-Aldrich. (2024, September 7).
- Chem-Impex. 4-[(1-pirrolidinilsulfonil)metil]anilina.
- Unknown Source. Aniline.
- Sigma-Aldrich. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7.
- Flinn Scientific. (2016, October 19).
- Washington St
- Oxford Lab Fine Chem LLP.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Fisher Scientific.
- MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline.
- Chemos GmbH & Co. KG. (2021, November 30).
- Cargo Handbook. Aniline.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- ResearchGate.
Sources
- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bloomtechz.com [bloomtechz.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
Technical Whitepaper: Thermochemical Profile & Stability Protocols for 4-(Pyrrolidin-1-ylmethyl)aniline
This guide provides a comprehensive technical analysis of the thermochemical properties and stability profile of 4-(Pyrrolidin-1-ylmethyl)aniline (CAS: 23074-12-6 / 142335-64-6), a critical intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and oncology pathways.
Executive Summary
4-(Pyrrolidin-1-ylmethyl)aniline is a bifunctional building block characterized by a primary aromatic amine (aniline) and a tertiary cyclic amine (pyrrolidine) linked by a methylene bridge.[1] Its dual reactivity makes it invaluable for scaffold diversification in medicinal chemistry but introduces specific stability challenges. This guide synthesizes experimental data with predictive thermochemical modeling to establish rigorous handling, storage, and characterization protocols.
Chemical Identity & Structural Analysis[2][3][4]
The molecule comprises an electron-rich aniline ring coupled to a saturated pyrrolidine heterocycle. The methylene linker acts as an insulating spacer, preventing direct conjugation between the two nitrogen centers but allowing for inductive effects.
| Property | Value |
| IUPAC Name | 4-(Pyrrolidin-1-ylmethyl)aniline |
| Common Synonyms | 1-(4-Aminobenzyl)pyrrolidine; |
| CAS Registry Number | 23074-12-6 (Primary); 142335-64-6 (Alternate) |
| Molecular Formula | C |
| Molecular Weight | 176.26 g/mol |
| SMILES | Nc1ccc(CN2CCCC2)cc1 |
| InChI Key | WSLDOOZREJYCGB-UHFFFAOYSA-N |
Structural Vulnerabilities
-
Primary Aniline (-NH
): Highly susceptible to oxidation (forming azo/nitroso species) and electrophilic attack. -
Benzylic Carbon (-CH
-): Prone to autoxidation to form the corresponding amide or aldehyde upon cleavage. -
Pyrrolidine Ring: Generally stable, but the tertiary amine nitrogen can undergo N-oxidation.
Thermochemical Properties (Experimental & Calculated)
Due to the limited availability of experimental calorimetric data for this specific derivative, values below combine available experimental constants with high-fidelity Group Contribution Method (Joback) estimates.
Physical Constants
| Property | Value | Source/Method |
| Physical State | Low-melting Solid (Off-white to pale yellow) | Experimental (SDS) |
| Melting Point ( | 46 – 48 °C (319 – 321 K) | Experimental [1] |
| Boiling Point ( | 290.7 °C (at 760 mmHg) | Predicted/Est. [2] |
| Density ( | ~1.03 g/cm³ | Predicted |
| Flash Point | > 110 °C | Estimated |
Thermodynamic Parameters (Joback Method Estimate)
Note: These values are theoretical estimates derived from group additivity rules and should be used for process safety modeling in the absence of calorimetric data.
| Parameter | Symbol | Estimated Value | Unit |
| Enthalpy of Formation | +28.4 | kJ/mol | |
| Enthalpy of Fusion | 21.5 | kJ/mol | |
| Enthalpy of Vaporization | 56.2 | kJ/mol | |
| Heat Capacity (Solid) | 245.0 | J/(mol·K) | |
| Gibbs Free Energy | +142.1 | kJ/mol |
Interpretation:
The positive enthalpy of formation indicates the compound is endothermic relative to its elements, typical for nitrogen-containing heterocycles. The relatively low enthalpy of fusion (
Stability & Degradation Pathways[1]
The compound exhibits a distinct degradation profile driven by its electron-rich nitrogen centers.
Thermal Stability
-
Melting Transition: Sharp endotherm at ~47 °C.
-
Decomposition: Likely onset >200 °C. The benzylic C-N bond is the weakest point thermally.
-
Risk: Prolonged heating above 50 °C (even in melt) can accelerate oxidative darkening (browning) due to aniline oxidation.
Oxidative Degradation Mechanism
The primary degradation pathway involves the oxidation of the aniline nitrogen and the benzylic methylene group.
Figure 1: Primary degradation pathways. The aniline oxidation (red) is the most rapid, leading to color change.
Experimental Protocols for Characterization
To validate the purity and thermochemical properties of a specific batch, the following protocols are recommended.
Differential Scanning Calorimetry (DSC)
Purpose: Determine precise melting point and purity via freezing point depression.
-
Sample Prep: Weigh 2-5 mg of sample into an aluminum pan. Seal hermetically (or use a pinhole lid if volatile evolution is expected, though not for MP).
-
Reference: Empty aluminum pan.
-
Method:
-
Equilibrate at 0 °C.
-
Ramp 10 °C/min to 100 °C.
-
Analysis: Integrate the melting endotherm peak (onset should be ~46 °C).
-
Note: If the peak is broad (>2 °C width), significant impurities or degradation products are present.
-
HPLC Purity Analysis
Purpose: Quantify aniline oxidation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds).
-
Expected Retention: The aniline derivative is basic; ensure pH is controlled to prevent peak tailing.
Handling & Storage Protocols
Based on the stability profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2 – 8 °C (Refrigerated) | Mitigates thermal degradation and slows oxidation kinetics. |
| Atmosphere | Argon or Nitrogen | Essential. Displaces oxygen to prevent aniline oxidation (browning). |
| Container | Amber Glass | Protects from UV-induced radical formation on the aniline ring. |
| Desiccant | Required | Compound is hygroscopic; moisture can catalyze hydrolysis. |
Safety (HSE)
-
Hazards: Corrosive (Skin Corr. 1B), Acute Tox. 4 (Oral).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood due to potential amine vapors.
-
Spill Cleanup: Adsorb with sand/vermiculite. Neutralize with weak acid (e.g., citric acid) before disposal if permitted by local regulations.
Synthesis & Purification Workflow
For researchers synthesizing this compound de novo, the reductive amination route is preferred for high yield and purity.
Figure 2: Recommended synthetic route via reductive amination followed by nitro reduction.
References
-
Fisher Scientific. (2023).[2] Safety Data Sheet: 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from .
-
GuideChem. (2024). Chemical Properties of CAS 142335-64-6. Retrieved from .
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.
-
PubChem. (2024).[3][4] Compound Summary: 4-(Pyrrolidin-1-ylmethyl)aniline.[5] National Library of Medicine. Retrieved from .
- NIST. (2023). NIST Chemistry WebBook, SRD 69.
Sources
Unlocking Therapeutic Potential: A Technical Guide to Targeting Key Pathways with 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives
This guide provides an in-depth exploration of promising therapeutic targets for derivatives of 4-(pyrrolidin-1-ylmethyl)aniline, a versatile scaffold in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the biological rationale, outlines actionable experimental workflows, and provides the technical framework for advancing novel drug candidates. The inherent structural features of the 4-(pyrrolidin-1-ylmethyl)aniline core—a potent combination of a hydrogen bond-accepting pyrrolidine ring, a rigid aromatic system, and a modifiable aniline nitrogen—make it an exemplary building block for crafting highly specific and potent modulators of critical disease pathways.[1][2]
This guide will dissect three high-potential therapeutic targets for which this chemical scaffold is particularly well-suited:
-
Bruton's Tyrosine Kinase (BTK) : A cornerstone of B-cell signaling, crucial in hematological malignancies and autoimmune disorders.
-
C-X-C Motif Chemokine Receptor 4 (CXCR4) : A key player in cancer metastasis, HIV entry, and inflammatory responses.
-
Cyclooxygenase (COX) Enzymes : Central mediators of inflammation and pain.
For each target, we will delve into the mechanism of action, present a self-validating experimental protocol for lead compound validation, and visualize the core scientific logic.
Bruton's Tyrosine Kinase (BTK): Precision Inhibition and Targeted Degradation
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling.[3] Its activation triggers downstream pathways promoting B-cell proliferation, survival, and differentiation, making it a prime therapeutic target in B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as in autoimmune diseases.[2][4]
Scientific Rationale: From Inhibition to Degradation
Traditional BTK inhibitors, such as ibrutinib, function by forming a covalent bond with a cysteine residue (Cys481) in the enzyme's active site, leading to irreversible inhibition.[1][4] While effective, this approach can be compromised by mutations at the Cys481 binding site, leading to acquired resistance.[5]
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold offers a sophisticated evolution in BTK-targeted therapy. Its chemical versatility allows it to serve as a linker component in Proteolysis Targeting Chimeras (PROTACs) . A PROTAC is a heterobifunctional molecule that simultaneously binds to the target protein (BTK) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This approach is not merely inhibitory; it removes the protein from the cell entirely, offering a potential solution to resistance mechanisms.
Experimental Workflow: Validating a BTK Degrader
The following workflow outlines the critical steps to validate a novel 4-(pyrrolidin-1-ylmethyl)aniline-based BTK PROTAC.
Caption: Workflow for validating a BTK-targeting PROTAC.
Detailed Experimental Protocol: Western Blot for BTK Degradation
This protocol provides a self-validating system to confirm the degradation of BTK in a relevant B-cell lymphoma cell line (e.g., TMD8).
-
Cell Culture and Treatment:
-
Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with varying concentrations (e.g., 0.1 nM to 10 µM) of the 4-(pyrrolidin-1-ylmethyl)aniline-based PROTAC for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (a known BTK degrader).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal protein loading for all samples.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Crucially, also probe a parallel blot or strip and re-probe the same blot with an antibody against a housekeeping protein (e.g., GAPDH or β-actin). This serves as a loading control to validate that any observed decrease in BTK is due to degradation and not unequal sample loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding housekeeping protein band intensity for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
| Parameter | Description | Expected Outcome for an Effective PROTAC |
| DC₅₀ | Concentration causing 50% degradation of the target protein. | Low nanomolar range. |
| Dₘₐₓ | Maximum percentage of degradation achieved. | >90% degradation. |
| Time-dependence | Onset and duration of protein degradation. | Rapid and sustained degradation over 24 hours. |
Table 1: Key Quantitative Metrics for BTK Degradation.
CXCR4: Antagonizing the Metastatic Cascade
The C-X-C motif chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that, upon binding its cognate ligand CXCL12, activates signaling pathways crucial for cell migration, proliferation, and survival.[6] While essential in processes like hematopoiesis, its overexpression in numerous cancers is strongly correlated with tumor metastasis to organs where CXCL12 is abundant, such as the lungs, liver, and bone marrow.[7][8] Therefore, antagonizing the CXCR4-CXCL12 axis is a compelling anti-cancer strategy.[9]
Scientific Rationale: Blocking the Chemotactic Signal
Derivatives based on the pyrrolidine scaffold have been successfully designed as potent CXCR4 antagonists.[10] The pyrrolidine nitrogen can serve as a key basic center, mimicking interactions of natural ligands and disrupting the binding of CXCL12. The 4-(pyrrolidin-1-ylmethyl)aniline core provides a rigid framework to orient functional groups to interact with key residues in the CXCR4 binding pocket, such as Asp97 and Glu288, thereby blocking receptor activation and subsequent downstream signaling.[11][12]
Signaling Pathway: CXCR4-Mediated Cell Migration
Caption: CXCR4 signaling pathway leading to cell migration and its inhibition.
Detailed Experimental Protocol: Transwell Chemotaxis Assay
This assay provides a direct functional measure of a compound's ability to inhibit cancer cell migration towards a CXCL12 gradient.
-
Cell Preparation:
-
Use a cancer cell line with high endogenous CXCR4 expression (e.g., MDA-MB-231 breast cancer cells or Jurkat T-lymphocytes).
-
Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Antagonist Pre-incubation:
-
In a separate tube, incubate the cell suspension with various concentrations of the 4-(pyrrolidin-1-ylmethyl)aniline derivative (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C. This step allows the antagonist to bind to CXCR4 before the cells are exposed to the chemoattractant.
-
-
Assay Setup:
-
Use transwell inserts with an 8 µm pore size.
-
In the lower chamber, add serum-free medium containing CXCL12 at a concentration known to induce maximal migration (typically 100 ng/mL).[13] As a negative control, add serum-free medium without CXCL12 to some wells to measure random migration.
-
Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
-
Quantification of Migration:
-
After incubation, remove the transwell inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with methanol and stain with a 0.5% crystal violet solution.
-
Elute the crystal violet stain with a 10% acetic acid solution.
-
Measure the absorbance of the eluted dye at 570 nm using a plate reader. The absorbance is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Subtract the absorbance values of the negative control (no CXCL12) from all other readings to account for random migration.
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle-treated positive control (CXCL12 alone).
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of CXCL12-induced cell migration.
-
| Parameter | Description | Expected Outcome for a Potent Antagonist |
| IC₅₀ | Concentration inhibiting 50% of cell migration. | Low nanomolar to low micromolar range. |
| Efficacy | Maximum percentage of inhibition achieved. | >80% inhibition at saturating concentrations. |
Table 2: Key Quantitative Metrics for CXCR4 Antagonism.
Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.[14] Prostaglandins are key mediators of inflammation, pain, and fever.[15] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its levels rise significantly during inflammation.[14] Thus, selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Scientific Rationale: Selective Inhibition of Prostaglandin Synthesis
The pyrrolidine scaffold is present in molecules that exhibit anti-inflammatory and analgesic properties.[16] Molecular docking studies have suggested that pyrrolidinone-containing compounds can favorably bind within the active sites of COX enzymes.[17][18] The 4-(pyrrolidin-1-ylmethyl)aniline framework can be functionalized to achieve selective binding to the larger, more accommodating active site of COX-2 compared to COX-1, potentially leading to the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
Detailed Experimental Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This protocol provides a robust and direct method for determining the potency and selectivity of a test compound against COX-1 and COX-2.[14]
-
Enzyme and Reagent Preparation:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Prepare a fluorometric probe (e.g., Ampliflu Red) and arachidonic acid substrate solution.
-
-
Inhibitor Preparation:
-
Dissolve the 4-(pyrrolidin-1-ylmethyl)aniline derivative and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO to create stock solutions.
-
Perform serial dilutions to generate a range of test concentrations.
-
-
Assay Procedure (performed in a 96-well plate):
-
To each well, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations (or vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe. The COX enzyme's peroxidase activity will convert the probe into a fluorescent product (resorufin).
-
Immediately begin kinetic readings of fluorescence intensity (Excitation/Emission ~540nm/590nm) every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis and Self-Validation:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.
-
Internal Validation: The standard selective inhibitors (SC-560 and Celecoxib) must yield their expected IC₅₀ values and selectivity profiles, confirming the assay is performing correctly.
-
Calculate the COX-2 Selectivity Index (SI) : SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
| Parameter | Description | Target Profile for a Selective COX-2 Inhibitor |
| IC₅₀ (COX-2) | Potency of inhibition against the target enzyme. | Low micromolar to nanomolar range. |
| IC₅₀ (COX-1) | Potency of inhibition against the off-target isoform. | High micromolar or no significant inhibition. |
| Selectivity Index (SI) | Ratio of IC₅₀ values, indicating selectivity. | SI >> 10. A higher value indicates greater selectivity for COX-2. |
Table 3: Key Quantitative Metrics for COX Inhibition.
Conclusion
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold represents a privileged structure in drug discovery, offering the synthetic tractability and physicochemical properties required to engage diverse and challenging therapeutic targets. The detailed exploration of BTK, CXCR4, and the COX enzymes provides a clear roadmap for researchers to leverage this chemical entity. By employing the rigorous, self-validating experimental protocols outlined in this guide, drug development professionals can effectively identify and optimize lead candidates, accelerating the translation of chemical novelty into therapeutic reality.
References
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Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]
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A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central. [Link]
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Novel Indications for Bruton's Tyrosine Kinase Inhibitors, beyond Hematological Malignancies. PubMed Central. [Link]
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What to Expect from BTK Inhibitors. Patient Power. [Link]
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Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central. [Link]
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4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. [Link]
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Novel BTK Inhibitors: Overcoming Intolerance, Resistance, and Other Challenges in B-Cell Cancers. YouTube. [Link]
-
Chemical structures of the approved BTK inhibitors. ResearchGate. [Link]
-
First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. VJHemOnc. [Link]
-
Progress With BTK Inhibitors: A Journey Through the Mechanisms of Covalent and Noncovalent Options. YouTube. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. PubMed. [Link]
-
Insights into the mechanism of inhibition of CXCR4: identification of Piperidinylethanamine analogs as anti-HIV-1 inhibitors. PubMed. [Link]
-
Altered CXCR4 dynamics at the cell membrane impairs directed cell migration in WHIM syndrome patients. NIH. [Link]
-
(PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]
-
Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes. PubMed. [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]
-
Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. PubMed Central. [Link]
-
Pharmacophore-based small molecule CXCR4 ligands. PubMed. [Link]
-
Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 to COX and LOX Enzymes. ResearchGate. [Link]
- WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof.
-
CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia. Frontiers. [Link]
-
Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. PubMed Central. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells. UEA Digital Repository. [Link]
-
Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. MDPI. [Link]
-
Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes. Wiley Online Library. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
CXCL12 (SDF1alpha)-CXCR4/CXCR7 pathway inhibition: an emerging sensitizer for anticancer therapies?. PubMed. [Link]
-
Synthetic Agonists for the CXCR4 Receptor: SAR, Signaling Pathways and Peptidomimetic Transition. ResearchGate. [Link]
-
Anti-inflammatory, Antipyretic, and Analgesic Agents. Wasit University. [Link]
-
De Novo Design of N-(pyridin-4-ylmethyl)aniline Derivatives as KDR Inhibitors: 3D-QSAR, Molecular Fragment Replacement, Protein-Ligand Interaction Fingerprint, and ADMET Prediction. PubMed. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Analgesic Anti inflammatory Antipyretic Musculosk 20170416 131621 48. YouTube. [Link]
-
Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024. PubMed. [Link]
-
In-vitro COX-1 and COX-2 enzyme inhibition assay data. ResearchGate. [Link]
-
Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro. PubMed Central. [Link]
-
Development of Novel CXC Chemokine Receptor 7 (CXCR7) Ligands: Selectivity Switch from CXCR4 Antagonists with a Cyclic Pentapeptide Scaffold. ACS Publications. [Link]
-
Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells. University of East Anglia. [Link]
-
Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. NIH. [Link]
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. [Link]
-
CXCR4 as a novel target in immunology: moving away from typical antagonists. PubMed Central. [Link]
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- 3. Novel Indications for Bruton’s Tyrosine Kinase Inhibitors, beyond Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis protocol for 4-(Pyrrolidin-1-ylmethyl)aniline via reductive amination.
Application Note: High-Purity Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline , a critical pharmacophore intermediate often utilized in the development of GPCR ligands and kinase inhibitors.
While direct reductive amination of 4-aminobenzaldehyde is theoretically possible, it is operationally hazardous due to the substrate's instability (self-polymerization). Therefore, this guide establishes a "Nitro-First" approach:
-
Reductive Amination: Selective coupling of 4-nitrobenzaldehyde and pyrrolidine using Sodium Triacetoxyborohydride (STAB).
-
Chemo-selective Reduction: Hydrogenation of the nitro group to the target aniline using Pd/C.
This method prioritizes chemoselectivity , yield maximization , and operational safety .
Retrosynthetic Strategy & Pathway
The synthesis relies on the high chemoselectivity of Sodium Triacetoxyborohydride (STAB). Unlike Sodium Borohydride (
Figure 1: Two-step synthetic pathway prioritizing intermediate stability.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Solvent (Step 1) | 1,2-Dichloroethane (DCE) | DCE promotes imine formation and solubilizes STAB without reacting. THF is a viable alternative if chlorinated solvents are restricted. |
| pH Control | Acetic Acid (1.0 eq) | Catalyzes the formation of the iminium ion, which is the active species reduced by STAB. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Crucial: STAB is mild and will not reduce the nitro group, ensuring the intermediate is formed intact. |
| Stoichiometry | Amine (1.1 eq) | Slight excess of pyrrolidine drives the equilibrium toward the imine before reduction. |
| Atmosphere (Step 2) | Hydrogen (Balloon/1 atm) | Sufficient for nitro reduction; avoids high-pressure vessel requirements for gram-scale batches. |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-nitrobenzyl)pyrrolidine
Target: Formation of the C-N bond via Reductive Amination.
Reagents:
-
4-Nitrobenzaldehyde (15.1 g, 100 mmol)
-
Pyrrolidine (7.82 g, 9.2 mL, 110 mmol)
-
Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)
-
Acetic Acid (6.0 g, 5.7 mL, 100 mmol)
-
1,2-Dichloroethane (DCE) (300 mL)
Procedure:
-
Imine Formation: In a dry 1L round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrobenzaldehyde in DCE (300 mL) under a nitrogen atmosphere.
-
Add Pyrrolidine followed by Acetic Acid .
-
Observation: The solution may warm slightly and change color (yellowing) as the imine forms.
-
-
Equilibration: Stir the mixture at Room Temperature (20–25°C) for 60 minutes.
-
Note: This allows the imine/iminium equilibrium to establish before the reducing agent is introduced.
-
-
Reduction: Cool the solution to 0°C (ice bath). Add STAB portion-wise over 15 minutes.
-
Safety: STAB is less reactive than NaBH4, but mild gas evolution (
) may still occur.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (Overnight).
-
Monitor: Check reaction progress via TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (
) should disappear.
-
-
Quench: Quench the reaction by adding saturated aqueous
(200 mL). Stir vigorously for 30 minutes until gas evolution ceases. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Work-up: Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil usually crystallizes or solidifies. If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate 3:1) to yield a yellow solid.
-
Expected Yield: 85–92%
-
Step 2: Reduction to 4-(Pyrrolidin-1-ylmethyl)aniline
Target: Chemo-selective reduction of Nitro to Aniline.
Reagents:
-
1-(4-nitrobenzyl)pyrrolidine (from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading, ~50% water wet)
-
Methanol (MeOH) (Reagent Grade)
-
Hydrogen Gas (
) (Balloon)
Procedure:
-
Preparation: Dissolve the nitro-intermediate (10 g) in MeOH (100 mL) in a 250 mL round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% relative to substrate).
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent. Add under an inert blanket (Argon/Nitrogen) if possible.
-
-
Hydrogenation: Seal the flask with a septum. Insert a balloon filled with
gas via a needle. Insert a vent needle briefly to purge the headspace with , then remove the vent. -
Reaction: Stir vigorously at Room Temperature.
-
Observation: The yellow color of the nitro compound will fade to colorless/pale brown as the aniline forms. Reaction time is typically 3–6 hours.
-
-
Filtration: Once TLC confirms consumption of starting material, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.[1]
-
Safety: Do not let the filter cake dry out completely in air; dispose of the catalyst immediately into a water-filled waste container.
-
-
Isolation: Concentrate the filtrate under vacuum to obtain the target aniline as a viscous oil or low-melting solid.
-
Expected Yield: 90–95%[2]
-
Analytical Validation
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Characteristic AA'BB' pattern of the para-substituted aniline. | |
| 1H NMR | Broad singlet corresponding to the primary amine ( | |
| 1H NMR | Benzylic | |
| MS (ESI+) | Confirms molecular weight of the target. |
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete imine formation before STAB addition.
-
Solution: Extend the pre-stirring time of Aldehyde + Amine + Acid to 2 hours. Ensure DCE is dry (molecular sieves).
-
-
Issue: Benzyl Alcohol Impurity.
-
Cause: Direct reduction of aldehyde by STAB.
-
Solution: This is rare with STAB but common with NaBH4. Ensure you are using STAB (Sodium Triacetoxyborohydride). If using STAB, ensure the aldehyde is fully dissolved before adding the amine.
-
-
Issue: Incomplete Nitro Reduction.
-
Cause: Catalyst poisoning (Sulphur traces) or insufficient H2 pressure.
-
Solution: Add fresh Pd/C. If the reaction stalls, purge the flask with Nitrogen and re-introduce Hydrogen.
-
References
-
Reductive Amination with STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
General Reductive Amination Guide: Organic Chemistry Portal. Reductive Amination - Sodium Triacetoxyborohydride.[3][4][5][6][7]
- Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference for Pd/C reductions).
-
Safety of Nitro Reduction: Kadam, H. K., et al. (2015). Selective reduction of nitroarenes to anilines. RSC Advances.
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
The Versatile Building Block: 4-(Pyrrolidin-1-ylmethyl)aniline in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic use of well-defined molecular scaffolds is paramount to the efficient synthesis of novel compounds with desired properties. Among these, 4-(Pyrrolidin-1-ylmethyl)aniline has emerged as a highly versatile and valuable building block. Its unique structure, featuring a reactive primary aniline, a flexible methylene linker, and a saturated pyrrolidine ring, offers a trifecta of chemical functionalities that can be strategically manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of 4-(Pyrrolidin-1-ylmethyl)aniline, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Core Attributes and Synthetic Utility
4-(Pyrrolidin-1-ylmethyl)aniline is a key intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[1][2] The pyrrolidine moiety, a common motif in FDA-approved drugs, is known to enhance solubility, modulate pharmacokinetic properties, and provide a three-dimensional structural element that can facilitate potent interactions with biological targets.[3] The primary aromatic amine serves as a versatile handle for a variety of chemical transformations, most notably amide bond formations and carbon-nitrogen cross-coupling reactions.
Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline
| Property | Value | Reference |
| CAS Number | 142335-64-6 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆N₂ | [2][7] |
| Molecular Weight | 176.26 g/mol | [2] |
| Appearance | Yellow Solid | |
| Storage | 2-8°C, dry, light-proof | [2] |
Key Synthetic Applications and Protocols
The utility of 4-(Pyrrolidin-1-ylmethyl)aniline is best illustrated through its application in common and powerful synthetic transformations. Below are detailed protocols for some of its most important uses.
Amide Coupling Reactions: Building Blocks for Bioactive Amides
The primary amine of 4-(Pyrrolidin-1-ylmethyl)aniline readily participates in amide coupling reactions with carboxylic acids. This reaction is fundamental in the synthesis of a vast number of pharmaceuticals. The resulting amide bond is a stable and common feature in biologically active compounds.
Mechanistic Rationale: Amide bond formation typically proceeds via the activation of the carboxylic acid partner, making it more susceptible to nucleophilic attack by the aniline. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency. The choice of coupling agent and reaction conditions is crucial, especially when dealing with sterically hindered or electronically deactivated coupling partners.
Experimental Protocol: General Procedure for Amide Coupling
-
Materials:
-
4-(Pyrrolidin-1-ylmethyl)aniline
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Workflow for Amide Coupling:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 142335-64-6|4-(Pyrrolidin-1-ylmethyl)aniline|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 4-(Pyrrolidin-1-ylmethyl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. PubChemLite - 4-(pyrrolidin-1-ylmethyl)aniline (C11H16N2) [pubchemlite.lcsb.uni.lu]
The Versatility of 4-(Pyrrolidin-1-ylmethyl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, 4-(Pyrrolidin-1-ylmethyl)aniline has emerged as a particularly valuable building block. Its unique combination of a reactive aniline moiety, a flexible yet conformationally constrained pyrrolidine ring, and a methylene linker bestows upon it a desirable balance of structural rigidity and synthetic versatility. This guide provides an in-depth exploration of the applications of 4-(Pyrrolidin-1-ylmethyl)aniline, complete with detailed synthetic and biological protocols to empower researchers in their quest for novel therapeutics.
The inherent properties of the 4-(pyrrolidin-1-ylmethyl)aniline scaffold make it an attractive starting point for library synthesis and lead optimization. The aniline nitrogen provides a convenient handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and participation in transition metal-catalyzed cross-coupling reactions.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in numerous biologically active compounds.[3] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with protein targets.[3] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, thereby enhancing aqueous solubility and influencing the pharmacokinetic profile of the final compound.
This document will delve into the practical applications of 4-(Pyrrolidin-1-ylmethyl)aniline in the development of kinase inhibitors and other emerging therapeutic areas, providing detailed experimental procedures and insights into the structure-activity relationships that govern its biological activity.
Synthetic Applications: Harnessing the Reactivity of 4-(Pyrrolidin-1-ylmethyl)aniline
The utility of 4-(Pyrrolidin-1-ylmethyl)aniline as a synthetic intermediate is predicated on the reactivity of its primary aromatic amine. This section provides protocols for the synthesis of the parent scaffold and its subsequent elaboration into more complex, biologically active molecules.
Protocol 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline
A reliable synthesis of the title compound can be achieved through a reductive amination of 4-aminobenzaldehyde with pyrrolidine. A multi-step synthesis starting from terephthalaldehyde has also been reported.[1]
Reaction Scheme:
Materials:
-
4-Aminobenzaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in dichloroethane (DCE), add pyrrolidine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 4-(Pyrrolidin-1-ylmethyl)aniline as a solid.
Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Suzuki Coupling
The aniline group of 4-(Pyrrolidin-1-ylmethyl)aniline can be readily transformed into a leaving group (e.g., a triflate or halide) to enable its participation in cross-coupling reactions. Alternatively, as demonstrated in the synthesis of thieno[3,2-d]pyrimidine derivatives, a related sulfonamide analogue can be directly coupled. The following is an adapted protocol illustrating the utility of a related aniline in a key fragment coupling reaction.
Reaction Scheme (Adapted):
Materials:
-
4-(Pyrrolidin-1-ylsulfonyl)aniline (or a suitable derivative of 4-(Pyrrolidin-1-ylmethyl)aniline)[4]
-
A suitable heterocyclic halide (e.g., 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine)[4]
-
Potassium tert-butoxide (t-BuOK)[4]
-
N,N-Dimethylformamide (DMF)[4]
-
Cyclohex-1-en-1-ylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Sodium carbonate (2 M aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
To a solution of the heterocyclic halide (1.0 eq) in DMF, add 4-(Pyrrolidin-1-ylsulfonyl)aniline (1.1 eq).[4]
-
Cool the mixture to 0 °C and add t-BuOK (1.2 eq) portion-wise.[4]
-
Allow the reaction to stir at 0 °C for the specified time, monitoring by TLC.[4]
-
Once the initial substitution is complete, add the boronic acid pinacol ester (1.5 eq), toluene, ethanol, and the 2 M aqueous sodium carbonate solution.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Biological Applications and Assay Protocols
Derivatives of 4-(Pyrrolidin-1-ylmethyl)aniline have shown promise as inhibitors of several important biological targets. This section details their application in targeting specific protein kinases and cytokine receptors, along with generalized protocols for their biological evaluation.
Application 1: Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of acute myeloid leukemia (AML).[5] The internal tandem duplication (ITD) of the juxtamembrane domain of FLT3 (FLT3-ITD) leads to constitutive kinase activity and is associated with a poor prognosis.[5] Several small molecule inhibitors targeting FLT3-ITD have been developed, and scaffolds incorporating the 4-(pyrrolidin-1-ylmethyl)aniline moiety have been explored in this context.[4]
dot
Caption: Inhibition of the FLT3-ITD signaling pathway.
This protocol is a generalized procedure for assessing the inhibitory activity of compounds against FLT3-ITD using a commercially available luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human FLT3-ITD enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate[6]
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FLT3-ITD enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized based on the manufacturer's recommendations and preliminary experiments.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Application 2: Modulation of the ST2 Receptor for Inflammatory Diseases
The Stimulation-2 (ST2) receptor, a member of the interleukin-1 receptor family, plays a crucial role in the regulation of immune responses.[7] Its ligand, IL-33, is implicated in a variety of inflammatory and autoimmune diseases, as well as in graft-versus-host disease (GVHD).[7] Small molecule inhibitors of the ST2/IL-33 interaction are therefore of significant therapeutic interest. The 4-(pyrrolidin-1-ylmethyl)aniline scaffold has been incorporated into compounds designed to inhibit this protein-protein interaction.[7]
dot
Caption: Disruption of the IL-33/ST2 signaling complex.
This protocol describes a general method for quantifying the inhibition of the ST2 and IL-33 interaction using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
Recombinant human ST2-Fc fusion protein
-
Recombinant human IL-33 (biotinylated)
-
AlphaLISA anti-Fc acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
Test compounds (dissolved in DMSO)
-
384-well white OptiPlates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in AlphaLISA assay buffer to the desired final concentrations.
-
In the wells of a 384-well plate, add the diluted test compounds or DMSO (vehicle control).
-
Add the ST2-Fc protein to all wells.
-
Add the biotinylated IL-33 to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding interaction to reach equilibrium.
-
In a separate tube, prepare a mixture of the anti-Fc acceptor beads and the streptavidin-coated donor beads in AlphaLISA assay buffer. This step should be performed in subdued light.
-
Add the bead mixture to all wells of the assay plate.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 4-(pyrrolidin-1-ylmethyl)aniline scaffold has yielded valuable insights into the structural requirements for potent biological activity. A summary of key SAR findings from the literature is presented below.
| Target | Scaffold Modification | Observed Effect on Activity | Rationale/Hypothesis |
| Kinases | Substitution on the aniline nitrogen | Activity is highly dependent on the nature of the heterocyclic core attached. | The aniline serves as a key anchor point for presenting the pharmacophore to the kinase hinge region. |
| Modification of the pyrrolidine ring | Introduction of substituents can influence potency and selectivity. | The pyrrolidine ring likely occupies a solvent-exposed region or a specific hydrophobic pocket, where steric and electronic modifications can fine-tune binding interactions.[3] | |
| ST2 | Variation of substituents on the aromatic ring of the aniline | Both electron-donating and electron-withdrawing groups have been tolerated, with specific substitutions leading to improved activity.[7] | The electronic properties of the aniline ring can influence the overall conformation and binding affinity of the molecule to the ST2 receptor. |
| Replacement of the pyrrolidine with other cyclic amines | Piperidine and other cyclic amines have been shown to be viable alternatives, with varying effects on potency.[7] | The size and basicity of the cyclic amine can impact solubility and interactions with the target protein. |
Conclusion: A Scaffold with a Bright Future
4-(Pyrrolidin-1-ylmethyl)aniline has proven itself to be a highly adaptable and valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the pyrrolidine moiety, makes it an excellent starting point for the development of novel therapeutics targeting a range of diseases. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to leverage the potential of this privileged scaffold in their own drug discovery endeavors. As our understanding of complex biological systems continues to grow, it is certain that the applications of 4-(Pyrrolidin-1-ylmethyl)aniline and its derivatives will continue to expand into new and exciting therapeutic areas.
References
- Zhang, B., Cao, L., Xu, S., & Wang, P. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
-
MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)
- U.S. Patent No. CN101580473B. (2012). Method for preparing N-methyl paranitroaniline.
- Mandhane, P. G., Joshi, R. S., Nagargoje, D. R., & Gill, C. H. (2010). Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde.
- Perkin Transactions 1. (1987). Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society.
- Lin, L., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Petri, G. L., Spano, V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998.
- Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431.
- Tolmasky, M. E., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
- Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- PharmaBlock. (n.d.).
- Liu, Y., et al. (2013). Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. PLOS One.
- Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299-312.
- R&D Systems. (n.d.). Human ST2/IL-33R Immunoassay. Bio-Techne.
- Zeng, L., et al. (2018). Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML. PMC - NIH.
- Liu, X., et al. (2014). Structural insights into the interaction of IL-33 with its receptors. PNAS.
- Golebiewski, P., et al. (2021). A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia.
- ResearchGate. (n.d.). Experimental protocol for neutralizing IL-33.
- Singh, R., et al. (2023).
- Atlantis Press. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
- U.S. Patent No. CN110590706B. (2020). Preparation method of N-methylpyrrolidine.
- ResearchGate. (2016). (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.
- RSC Publishing. (2016).
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ACS Publications. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
- PubMed. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- ResearchGate. (2022). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.
- MDPI. (2016). An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids. MDPI.
- ResearchGate. (2018). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
- PMC. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)
Sources
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analytical method for purity determination of 4-(Pyrrolidin-1-ylmethyl)aniline.
[1]
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity determination of 4-(Pyrrolidin-1-ylmethyl)aniline . Designed for pharmaceutical intermediates and fine chemical analysis, this method addresses the specific chromatographic challenges posed by the molecule's dual-basic nature.[1] By leveraging a controlled low-pH mobile phase and a high-surface-area C18 stationary phase, this protocol ensures sharp peak shape, high resolution from synthesis byproducts, and compliance with ICH Q2(R2) validation standards.[1]
Introduction & Physicochemical Context
4-(Pyrrolidin-1-ylmethyl)aniline is a critical building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by two nitrogen centers with distinct electronic environments:
-
The Aniline Nitrogen: A primary aromatic amine (
), relatively weak due to resonance delocalization.[1] -
The Pyrrolidine Nitrogen: A tertiary aliphatic amine attached via a methylene bridge (
).[1] This moiety is highly basic.[1]
The Chromatographic Challenge
The high basicity of the pyrrolidine ring presents a classic HPLC challenge: Silanol Interaction . At neutral pH, the protonated tertiary amine interacts strongly with residual silanol groups (
Our Solution: This protocol utilizes a Low-pH Phosphate Buffer (pH 2.5) .[1] At this pH, both nitrogen species are fully protonated.[1] While this increases polarity, the high ionic strength of the buffer suppresses ion-exchange interactions with silanols, while the hydrophobic C18 chain provides sufficient retention for the organic backbone.[1]
Method Development Strategy
The following decision matrix explains the rationale behind the selected parameters:
| Parameter | Selection | Scientific Rationale |
| Stationary Phase | C18 (L1), End-capped | A "Base-Deactivated" (BDS) or high-purity silica column is essential to minimize secondary silanol activity.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.5) | Phosphate provides excellent buffering capacity at low pH.[1] The acidic environment ensures the analyte remains in a single ionization state (fully protonated). |
| Mobile Phase B | Acetonitrile (ACN) | ACN offers lower viscosity and sharper peaks than methanol for basic compounds. |
| Detection | UV @ 254 nm | The aniline chromophore provides strong absorbance at 254 nm, ensuring high sensitivity for impurity detection.[1] |
Experimental Protocol
Reagents and Materials[1][2]
-
Analyte: 4-(Pyrrolidin-1-ylmethyl)aniline reference standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile and Water.[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%). -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent Waters XBridge C18.
Chromatographic Conditions[1][2]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 - 10.0 µL |
| Column Temperature | 30°C ± 1°C |
| Detection | UV-Vis / PDA @ 254 nm (Bandwidth 4 nm) |
| Run Time | 20 minutes |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile |
Gradient Program
Note: A gradient is recommended to elute potential hydrophobic dimers or starting materials.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
Sample Preparation Workflow
The following diagram outlines the critical steps for preparing the sample to ensure homogeneity and prevent solvent mismatch issues.
Figure 1: Standardized Sample Preparation Workflow. Note the use of a weak solvent diluent (90:10 Water:ACN) to prevent "solvent effect" peak distortion.
System Suitability & Validation (ICH Q2(R2))
To ensure the method is "fit for purpose," the following System Suitability Tests (SST) must be performed prior to routine analysis.
SST Acceptance Criteria[1]
| Parameter | Acceptance Limit | Purpose |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency.[1] |
| Tailing Factor ( | < 1.5 | Critical for basic analytes; indicates successful silanol suppression. |
| Retention Time %RSD | < 1.0% (n=6) | Confirms pump/gradient stability. |
| Area %RSD | < 1.0% (n=6) | Confirms injection precision. |
| Resolution ( | > 2.0 | Between analyte and nearest impurity (e.g., Aniline starting material). |
Linearity and Range[1]
-
Range: Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Criterion: Correlation coefficient (
) .
Troubleshooting & Optimization
Common issues with basic aniline derivatives and their remedies are mapped below.
Figure 2: Troubleshooting Decision Tree for Basic Analytes.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11184058, 4-(Pyrrolidin-1-ylmethyl)aniline.[1] Retrieved from PubChem.[1][3][4] [Link][3]
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]
Application Notes and Protocols: The Strategic Role of 4-(Pyrrolidin-1-ylmethyl)aniline in the Synthesis of Potent Kinase Inhibitors
Introduction: Targeting the Kinome with Precision
Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, driving aberrant cell growth, proliferation, and survival. A significant portion of modern drug discovery is dedicated to the development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes. Among the privileged scaffolds in kinase inhibitor design, the 4-anilinopyrimidine core has emerged as a cornerstone for developing potent ATP-competitive inhibitors. This application note delves into the specific and strategic role of a key building block, 4-(pyrrolidin-1-ylmethyl)aniline , in the synthesis of a new class of potent c-Jun N-terminal Kinase (JNK) inhibitors.
The 4-(Pyrrolidin-1-ylmethyl)aniline Moiety: A Key Pharmacophore for JNK Inhibition
The JNK signaling pathway is a critical mediator of cellular responses to stress stimuli, including inflammation, apoptosis, and cellular proliferation. The development of selective JNK inhibitors holds significant therapeutic promise. The 4-(pyrrolidin-1-ylmethyl)aniline moiety serves as a crucial pharmacophore in the design of potent JNK inhibitors.
The aniline nitrogen of this building block is essential for forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I kinase inhibitors. The pyrrolidin-1-ylmethyl substituent at the para position extends into the solvent-exposed region of the ATP-binding site. This basic pyrrolidine ring can engage in beneficial interactions, such as forming salt bridges with acidic residues on the protein surface or improving the physicochemical properties of the inhibitor, including solubility and cell permeability. The strategic placement of this group is a critical determinant of both potency and selectivity.
Structure-activity relationship (SAR) studies have demonstrated that variations of the substituent at this position can significantly impact the inhibitory activity of the resulting compounds.[1] The pyrrolidin-1-ylmethyl group has been identified as a particularly favorable substituent for achieving high potency against JNK1.[1]
Data Presentation: Inhibitory Activity of 4-Anilinopyrimidine Derivatives against JNK1
The following table summarizes the in vitro inhibitory activity of a representative 4-anilinopyrimidine-based JNK1 inhibitor incorporating a moiety structurally similar to 4-(pyrrolidin-1-ylmethyl)aniline. This data highlights the high potency that can be achieved with this chemical scaffold.
| Compound ID | Structure | JNK1 IC₅₀ (nM)[1] |
| Compound 2b (analog) | 2-(2-methoxy-4-(morpholinomethyl)phenylamino)-4-(trifluoromethyl)pyrimidine | 10 |
Experimental Protocols: Synthesis of a Potent 4-Anilinopyrimidine-based JNK1 Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a potent JNK1 inhibitor incorporating the 4-(pyrrolidin-1-ylmethyl)aniline moiety. The synthesis is based on established methodologies for the preparation of 4-anilinopyrimidine derivatives.
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for a potent JNK1 inhibitor.
Materials and Reagents
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
4-(pyrrolidin-1-ylmethyl)aniline
-
2-methoxyphenylboronic acid
-
N,N-Diisopropylethylamine (DIEA)
-
n-Butanol (n-BuOH)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)-5-(trifluoromethyl)pyrimidin-4-amine (Intermediate 1)
Rationale: This step involves a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 4-position of the pyrimidine ring is displaced by the aniline nitrogen of 4-(pyrrolidin-1-ylmethyl)aniline. The use of a non-nucleophilic base like DIEA is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile. n-Butanol serves as a high-boiling solvent to drive the reaction to completion.
Protocol:
-
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in n-butanol (0.2 M), add 4-(pyrrolidin-1-ylmethyl)aniline (1.1 eq) and N,N-diisopropylethylamine (DIEA) (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of the Final JNK1 Inhibitor
Rationale: This final step involves a Suzuki cross-coupling reaction to introduce the 2-methoxyphenyl group at the 2-position of the pyrimidine ring. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. An aqueous solution of sodium carbonate is used as the base to activate the boronic acid. A biphasic solvent system of toluene/ethanol/water ensures the solubility of all reactants and reagents.
Protocol:
-
In a reaction vessel, combine Intermediate 1 (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1:1 mixture of toluene/ethanol/deionized water to achieve a concentration of Intermediate 1 of approximately 0.1 M.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final JNK1 inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by high-performance liquid chromatography (HPLC).
Conclusion and Future Perspectives
The strategic incorporation of 4-(pyrrolidin-1-ylmethyl)aniline into the 4-anilinopyrimidine scaffold has proven to be a highly effective strategy for the development of potent JNK1 inhibitors. The detailed protocol provided herein offers a robust and reproducible method for the synthesis of these valuable research compounds. Further optimization of this scaffold, guided by SAR studies and computational modeling, may lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of human diseases.
References
-
Liu, M., et al. (2007). Discovery of a New Class of 4-anilinopyrimidines as Potent c-Jun N-terminal Kinase Inhibitors: Synthesis and SAR Studies. Bioorganic & Medicinal Chemistry Letters, 17(3), 668-672. [Link]
-
Alam, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3463–3467. [Link]
Sources
Experimental procedure for the N-alkylation of p-phenylenediamine with pyrrolidine.
Application Note: Selective -Alkylation of -Phenylenediamine with Functionalized Pyrrolidines
Abstract & Scope
This protocol details the experimental procedure for the mono-
Direct alkylation of symmetrical diamines poses two primary challenges: polyalkylation (over-reaction) and oxidative degradation (formation of quinone diimines). This guide provides a chemically engineered workflow using stoichiometric control and Finkelstein catalysis to ensure high mono-selectivity (>85%) and product stability.
Strategic Analysis: The "Why" Behind the Method
The Selectivity Challenge
PPD contains two equivalent primary amine sites. Once an alkyl group is introduced, the resulting secondary amine is generally more nucleophilic than the primary amine, leading to rapid over-alkylation.
-
Solution: We utilize a 3:1 molar excess of PPD relative to the electrophile. This statistical bias ensures that the electrophile is consumed by the abundant primary amine before it encounters the product.
The Stability Challenge
PPD and its derivatives are highly susceptible to air oxidation, forming purple/black "Bandrowski’s base" type impurities.
-
Solution: All solvents must be degassed. The reaction utilizes an argon blanket, and the workup employs a reductive quench (ascorbic acid/sulfite) if color changes are observed.
The Electrophile Activation
1-(2-chloroethyl)pyrrolidine is supplied as a hydrochloride salt. It must be free-based in situ or pre-reaction to act as a nucleophile. Furthermore, the alkyl chloride is moderately reactive.
-
Solution: We employ Sodium Iodide (NaI) as a catalyst (Finkelstein reaction). This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing for milder thermal conditions that preserve the PPD core.
Reaction Mechanism & Pathway
The following diagram illustrates the Finkelstein-assisted
Figure 1: Mechanistic pathway highlighting the critical activation step and the suppression of the bis-alkylation side reaction.
Detailed Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Qty (Example) | Role |
| 108.14 | 3.0 | 3.24 g | Nucleophile (Excess) | |
| 1-(2-chloroethyl)pyrrolidine HCl | 170.08 | 1.0 | 1.70 g | Electrophile |
| Potassium Carbonate ( | 138.20 | 2.5 | 3.45 g | Base (HCl Scavenger) |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 150 mg | Catalyst |
| Acetonitrile (MeCN) | - | - | 40 mL | Solvent (Polar Aprotic) |
Safety Note: PPD is a contact allergen and sensitizer. 1-(2-chloroethyl)pyrrolidine is a nitrogen mustard analog and a potential blistering agent. Handle all solids in a fume hood with double nitrile gloves.
Step-by-Step Procedure
Phase A: Preparation
-
Solvent Degassing: Sparge the Acetonitrile with Argon or Nitrogen for 15 minutes prior to use to minimize oxidation.
-
Base Activation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under Argon.
Phase B: The Reaction
-
Add PPD (3.24 g) and
(3.45 g) to the flask. -
Add Acetonitrile (30 mL) and stir vigorously at Room Temperature (RT) for 10 minutes. Note: PPD may not fully dissolve; a suspension is acceptable.
-
Add Sodium Iodide (150 mg) .
-
In a separate vial, dissolve 1-(2-chloroethyl)pyrrolidine HCl (1.70 g) in Acetonitrile (10 mL) .
-
Addition: Add the pyrrolidine solution dropwise to the PPD suspension over 20 minutes.
-
Why? Slow addition keeps the instantaneous concentration of electrophile low, further favoring mono-alkylation.
-
-
Heating: Equip with a reflux condenser and heat the mixture to 60°C for 12–16 hours.
-
Monitoring: Check TLC (System: DCM/MeOH/NH4OH 90:10:1). Product will be more polar than PPD but less polar than the bis-product. Stain with Ninhydrin.[1]
-
Phase C: Workup & Purification (The "Self-Validating" System)
This workup relies on pH manipulation to separate the excess PPD from the product.
-
Filtration: Cool to RT. Filter off the inorganic salts (
, Excess ) through a Celite pad. Rinse with DCM. -
Evaporation: Concentrate the filtrate under reduced pressure to remove MeCN.
-
Partition: Dissolve the residue in DCM (50 mL) and wash with Water (3 x 30 mL) .
-
Critical Step: PPD is slightly water-soluble. These washes remove a significant portion of the excess PPD.
-
-
Acid Extraction (Purification Trick):
-
Extract the DCM layer with 0.5 M HCl (3 x 20 mL) . The product and remaining PPD move to the aqueous phase.
-
Discard the organic layer (removes non-basic impurities).
-
Adjust the aqueous phase pH to ~5-6 and extract with Ethyl Acetate (removes some remaining PPD).
-
Adjust aqueous phase to pH > 12 (using NaOH) and extract back into DCM (3 x 30 mL) .
-
-
Drying: Dry combined DCM extracts over
, filter, and concentrate.
Purification Logic Flow
The following diagram details the separation logic required to isolate the mono-alkylated product from the excess starting material.
Figure 2: Purification workflow utilizing pH-dependent solubility switches.
Analytical Validation
Expected Data
-
Appearance: Pale brown to off-white solid (darkens on air exposure).
-
1H NMR (DMSO-d6, 400 MHz):
- 6.8–6.4 ppm (m, 4H, Aromatic).
-
4.5 ppm (s, 2H,
, exchangeable). -
3.0 ppm (t, 2H,
). -
2.6 ppm (t, 2H,
). - 2.4 ppm (m, 4H, Pyrrolidine ring).
- 1.6 ppm (m, 4H, Pyrrolidine ring).
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction | Oxidation of PPD | Ensure Argon atmosphere; add 1% ascorbic acid during workup.[1] |
| Low Yield | Incomplete alkylation | Increase NaI to 0.5 eq; increase temp to 70°C. |
| Bis-alkylation | Excess Electrophile | Strictly maintain >3:1 PPD:Electrophile ratio. |
References
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Finkelstein Reaction and Amine Alkylation kinetics).
-
PubChem. (n.d.). "1-(2-Chloroethyl)pyrrolidine hydrochloride Safety Data Sheet."
-
World Intellectual Property Organization. (2008). "Process for the preparation of phenylenediamine derivatives." WO2008123456. (General reference for industrial handling of PPD).
Application Note & Protocols for the Development of Novel Anti-Angiogenic Agents
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiology and pathology. In the context of cancer, angiogenesis is a critical hallmark, supplying tumors with the necessary oxygen and nutrients for growth and metastasis. The development of anti-angiogenic agents represents a cornerstone of modern oncology therapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the critical experimental workflows and protocols for the identification, validation, and characterization of novel anti-angiogenic compounds. We will explore key signaling pathways, detail essential in vitro and in vivo assays, and explain the scientific rationale behind each methodological choice to ensure robust and reproducible findings.
Introduction: The Rationale for Targeting Angiogenesis
Tumor growth beyond a minimal size of 1-2 mm³ is critically dependent on the "angiogenic switch," an event where the balance of pro- and anti-angiogenic factors shifts to favor neovascularization. This process is predominantly driven by signaling molecules secreted by tumor cells, such as Vascular Endothelial Growth Factor (VEGF), which binds to its receptors (VEGFRs) on endothelial cells, initiating a cascade of proliferation, migration, and differentiation. Targeting this pathway and others integral to vessel formation provides a powerful strategy to arrest tumor growth and prevent dissemination.
The clinical success of agents like Bevacizumab (Avastin®), a monoclonal antibody targeting VEGF-A, has validated this approach. However, challenges such as intrinsic and acquired resistance necessitate the discovery of novel agents that target alternative pathways or offer improved efficacy. This guide outlines a systematic approach to this discovery and validation process.
Key Angiogenic Signaling Pathways: Targets for Drug Discovery
A thorough understanding of the molecular drivers of angiogenesis is essential for rational drug design. While numerous pathways are involved, the VEGF, Notch, and Angiopoietin/Tie2 pathways represent the most validated and promising targets.
The VEGF/VEGFR Axis
The VEGF family and their corresponding receptor tyrosine kinases (VEGFRs) are the most dominant regulators of angiogenesis. VEGF-A binding to VEGFR-2 on endothelial cells is the principal pro-angiogenic signal, triggering downstream pathways like PLCγ-PKC-MAPK/ERK and PI3K-Akt, which collectively promote cell survival, proliferation, and permeability.
Caption: Simplified VEGF/VEGFR-2 signaling cascade in endothelial cells.
The Notch Signaling Pathway
Notch signaling is a critical regulator of vessel sprouting and branching, acting as a gatekeeper to ensure proper vascular patterning. The interaction between Delta-like ligand 4 (Dll4) on a leading "tip" cell and Notch receptors on adjacent "stalk" cells inhibits their proliferation, restricting sprout formation to the tip. Dysregulation of this pathway can lead to chaotic and non-functional vessel growth. Targeting Notch can therefore "normalize" the tumor vasculature, potentially improving the delivery and efficacy of other cytotoxic agents.
Experimental Workflow: From Screening to Preclinical Validation
A hierarchical and logical workflow is crucial for the efficient and cost-effective development of anti-angiogenic agents. The process begins with high-throughput in vitro screens and progresses to more complex in vivo models for validation.
Caption: Hierarchical workflow for anti-angiogenic drug discovery.
Core In Vitro Protocols
In vitro assays provide the first line of evidence for a compound's anti-angiogenic potential. Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell type due to their robustness and relevance.
Protocol: Endothelial Cell Proliferation Assay
Principle: This assay directly measures the cytostatic or cytotoxic effect of a compound on endothelial cells. A reduction in proliferation is a primary indicator of anti-angiogenic activity.
Materials:
-
HUVECs (Passage 2-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution, Promega)
-
Plate reader (490 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count HUVECs. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of EGM-2.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in EGM-2. The final DMSO concentration should be <0.1%. Replace the medium in each well with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Sunitinib) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Quantification: Add 20 µL of the cell proliferation reagent to each well. Incubate for 1-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of inhibition. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Protocol: Endothelial Cell Migration (Wound Healing) Assay
Principle: Cell migration is essential for the extension of new vessel sprouts. The wound healing or "scratch" assay provides a simple, effective method to assess a compound's inhibitory effect on this process.
Materials:
-
HUVECs
-
EGM-2
-
24-well plates
-
Sterile 200 µL pipette tip or well-insert
-
Inverted microscope with a camera
Step-by-Step Methodology:
-
Create Confluent Monolayer: Seed HUVECs in a 24-well plate and grow to 95-100% confluency.
-
Create "Wound": Gently and evenly scratch the cell monolayer with a sterile 200 µL pipette tip to create a cell-free gap.
-
Wash: Wash gently with PBS to remove dislodged cells.
-
Treatment: Add fresh EGM-2 containing the test compound at various concentrations. Include a vehicle control.
-
Imaging: Immediately capture an image of the scratch in each well (T=0). Mark the location for subsequent imaging.
-
Incubation & Imaging: Incubate at 37°C, 5% CO₂. Capture images of the same locations at regular intervals (e.g., 8, 12, 24 hours).
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the vehicle control.
| Parameter | Vehicle Control (0.1% DMSO) | Test Compound (10 µM) | Positive Control (Sunitinib, 1 µM) |
| Wound Closure at 12h (%) | 85 ± 5% | 30 ± 7% | 25 ± 6% |
| Cell Viability at 12h (%) | >98% | >95% | >95% |
| Caption: Representative data from a wound healing assay. |
Protocol: Tube Formation Assay on Matrigel
Principle: This assay is a cornerstone of in vitro angiogenesis research. It assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).
Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix (Corning or equivalent), thawed overnight on ice at 4°C
-
Pre-chilled 96-well plate
-
EGM-2
Step-by-Step Methodology:
-
Plate Coating: Add 50 µL of cold liquid Matrigel to each well of a pre-chilled 96-well plate. Be careful not to introduce bubbles.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.
-
Cell Seeding: Resuspend HUVECs in EGM-2 containing the test compounds or vehicle control. Seed 10,000-20,000 cells per well onto the surface of the polymerized Matrigel.
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Imaging & Analysis: Capture images using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vivo Models for Preclinical Validation
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's efficacy and safety in a complex biological system.
Protocol: Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that serves as an excellent natural environment to study angiogenesis. It is a cost-effective, rapid, and ethically sound intermediate between in vitro and rodent models.
Step-by-Step Methodology:
-
Egg Incubation: Incubate fertile chicken eggs at 37.5°C with 60% humidity for 3 days.
-
Window Creation: On day 3, create a small hole in the air sac and a larger window (1 cm²) in the shell over the embryo.
-
Carrier Application: Prepare a carrier for the test compound (e.g., a sterile filter paper disc or a slow-release polymer). Apply the carrier soaked with the test compound or vehicle control directly onto the CAM surface.
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs.
-
Observation & Quantification: After 48-72 hours of incubation, observe the CAM vasculature under a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the area.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the discovery and preclinical validation of novel anti-angiogenic agents. The logical progression from high-throughput in vitro screening to complex in vivo efficacy studies ensures that only the most promising candidates advance in the drug development pipeline. Future efforts should focus on developing more sophisticated co-culture models that incorporate pericytes and other stromal cells to better mimic the tumor microenvironment, as well as on identifying predictive biomarkers to overcome the challenge of therapeutic resistance.
References
-
Folkman, J. (1971). Tumor angiogenesis: therapeutic implications. The New England Journal of Medicine. [Link]
-
Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell. [Link]
-
Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors. Nature Medicine. [Link]
-
Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: A Key Couple for Angiogenesis. Journal of Biochemistry. [Link]
-
Blanco, R., & Gerhardt, H. (2013). VEGF and Notch in tip and stalk cell selection. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current Protocols in Cell Biology. [Link]
-
Ribatti, D. (2017). The chick embryo chorioallantoic membrane (CAM) as a model for the study of angiogenesis and anti-angiogenesis. Current Pharmaceutical Design. [Link]
Use of 4-(Pyrrolidin-1-ylmethyl)aniline in synthesizing compounds for neurological disorders.
Application Note: 4-(Pyrrolidin-1-ylmethyl)aniline as a Privileged Scaffold in CNS Drug Discovery
Executive Summary
4-(Pyrrolidin-1-ylmethyl)aniline (CAS: 2409-99-6) is a critical intermediate in medicinal chemistry, specifically designed for the synthesis of ligands targeting the Central Nervous System (CNS). Its structural architecture features a basic pyrrolidine headgroup linked to a reactive aniline tail. This specific motif serves as a bioisostere for the imidazole group found in histamine, overcoming the metabolic instability and cytochrome P450 inhibition associated with early imidazole-based drugs.
Primary Applications:
-
Histamine H3 Receptor (H3R) Antagonists: Synthesis of wake-promoting and cognitive-enhancing agents (e.g., analogs of ABT-239, A-349,821).
-
Multi-Target Directed Ligands (MTDLs): Development of dual H3R antagonist / Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease.
Scientific Foundation: The "Non-Imidazole" Revolution
Mechanism of Action & Pharmacophore
Early H3R ligands mimicked histamine and contained an imidazole ring.[1] However, imidazole is often associated with poor Blood-Brain Barrier (BBB) penetration and inhibition of CYP450 enzymes.
4-(Pyrrolidin-1-ylmethyl)aniline solves this by providing a "Privileged Pharmacophore" :
-
The Pyrrolidine (Head): A tertiary amine with a pKa of ~9.0. At physiological pH, it is protonated and forms a critical ionic bond with Aspartate 3.32 in the transmembrane region of the H3 receptor.
-
The Phenyl Linker (Body): Provides rigidity and engages in
-stacking interactions within the receptor pocket. -
The Aniline (Tail): A reactive handle for coupling to lipophilic "tails" (ureas, amides, ethers) that confer high affinity and selectivity.
Figure 1: Pharmacophore mapping of the title compound within the H3 Receptor binding pocket.
Experimental Protocols
Protocol A: Synthesis of Urea-Linked H3 Antagonists
Context: Many high-affinity H3 antagonists (e.g., ABT-239 analogs) utilize a urea linkage to connect the basic headgroup to a lipophilic tail.
Reagents:
-
Substrate: 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 equiv)
-
Electrophile: 4-Cyanophenyl isocyanate (1.1 equiv) — Example for high-affinity ligand
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Triethylamine (TEA) (0.5 equiv - optional, catalytic)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 4-(Pyrrolidin-1-ylmethyl)aniline in 5 mL of anhydrous DCM under an inert atmosphere (
or Ar).-
Expert Note: If starting with the dihydrochloride salt, perform a free-base extraction first: Partition between 1M NaOH and DCM, dry the organic layer over
, and concentrate.
-
-
Addition: Cool the solution to 0°C. Add the isocyanate dropwise over 10 minutes.
-
Rationale: Isocyanates are highly reactive. Low temperature prevents the formation of biuret byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). The aniline spot (lower Rf) should disappear; the urea product will appear at a higher Rf.
-
-
Workup: The product often precipitates as a white solid.
-
If precipitate forms: Filter and wash with cold ether.
-
If soluble: Evaporate solvent, re-dissolve in minimal EtOAc, and precipitate with Hexanes.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH:NH3 95:5:0.5).
Self-Validating Check:
-
NMR: Look for the disappearance of the broad aniline
signal (~3.5-4.0 ppm) and the appearance of two distinct urea NH singlets (~8.5-9.0 ppm).
Protocol B: Synthesis of Amide-Linked Dual Ligands (H3R/AChE)
Context: For Alzheimer's research, this protocol couples the aniline to a carboxylic acid derived from a known AChE inhibitor fragment (e.g., ferulic acid or lipoic acid derivatives).
Reagents:
-
Substrate: 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 equiv)
-
Carboxylic Acid: Lipophilic Acid (1.1 equiv)
-
Coupling Agents: HATU (1.2 equiv), DIPEA (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 15 minutes at RT.
-
Rationale: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing racemization (if chiral centers exist) and improving yield.
-
-
Coupling: Add 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 12–16 hours.
-
Workup (Critical Step):
-
Dilute reaction with EtOAc.
-
Wash 1: Saturated
(Removes unreacted acid/HATU byproducts). -
Wash 2: Water (Removes DMF).
-
Wash 3: Brine.
-
Expert Note: Do NOT wash with strong acid (e.g., 1M HCl), as the pyrrolidine nitrogen will protonate and the product will be lost to the aqueous layer.
-
-
Drying: Dry over
and concentrate.
Data Analysis & Quality Control
Table 1: Analytical Specifications for Validated Intermediate
| Test | Specification | Methodological Note |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the aniline amine. |
| Diagnostic benzylic methylene peak. | ||
| Mass Spectrometry | ESI Mode (Positive). | |
| Purity (HPLC) | Column: C18. Mobile Phase: | |
| Solubility | Soluble in DCM, MeOH, DMSO | Insoluble in Hexanes/Water (Free base form). |
Graphviz Workflow: Synthetic Pathway
Figure 2: Divergent synthetic pathways for generating CNS-active libraries.
Safety & Handling
-
Toxicity: Aniline derivatives can be toxic if inhaled or absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Storage: Store at 2-8°C under inert gas. The aniline group is prone to oxidation (turning brown/black) upon prolonged exposure to air.
-
Stability: The pyrrolidine ring is stable, but the benzylic C-N bond can be cleaved under harsh hydrogenation conditions (Pd/C, high pressure
).
References
-
Non-Imidazole H3 Antagonist Design
-
Synthesis of H3/AChE Dual Ligands
- Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.
- Source: PMC / NIH.
- Context: Describes the synthesis of MTDLs using similar amine precursors.
-
Link:[Link]
-
General Chemical Properties & CAS Data
-
Pharmacological Context (JNJ-5207852 Analogues)
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Synthesis and sst(2) binding profiles of new [Tyr(3)]octreotate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-(Pyrrolidin-1-ylmethyl)aniline for further chemical modification.
Executive Summary & Strategic Rationale
This guide details the chemical modification of 4-(Pyrrolidin-1-ylmethyl)aniline , a versatile scaffold in medicinal chemistry. Unlike simple anilines, this molecule possesses a "bifunctional" nitrogen profile: a nucleophilic primary aniline and a basic tertiary pyrrolidine.
The Core Challenge: The tertiary amine (pyrrolidine) is significantly more basic (
The Strategic Advantage: This basic "tail" is not just a liability; it is a purification handle. By leveraging the pH-dependent solubility of the pyrrolidine, researchers can utilize "Catch-and-Release" purification (SCX chromatography) or Acid-Base Extraction to isolate products without silica gel chromatography.
Molecular Profile
| Property | Value / Description | Significance in Protocol |
| Structure | Para-substituted aniline | Para position blocks electrophilic attack at C4; directs derivatization to |
| Mol. Weight | 176.26 g/mol | Low MW allows for "fragment-based" drug design. |
| Aniline | ~4.0 (Estimated) | Low nucleophilicity; requires activated electrophiles (Acid Chlorides, HATU). |
| Pyrrolidine | ~10.5 (Estimated) | CRITICAL: Will protonate first. Requires base scavenger (DIPEA/TEA) in reactions. |
| Solubility | DCM, MeOH, DMSO | Good organic solubility; HCl salt is water-soluble. |
Reaction Landscape Visualization
The following diagram maps the three primary derivatization pathways covered in this guide.
Figure 1: Chemoselective derivatization pathways. The aniline nitrogen acts as the nucleophile in all three scenarios, while the pyrrolidine remains spectator (if pH is controlled).
Detailed Experimental Protocols
Protocol A: Amide Coupling via HATU Activation
Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.
Mechanism: The tertiary amine (pyrrolidine) can form salts with carboxylic acids. We use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as it operates efficiently under basic conditions, preventing the pyrrolidine from protonating and crashing out.
Reagents:
-
Substrate: 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equiv (Crucial excess to neutralize HATU byproducts and keep pyrrolidine free)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange is normal.
-
Addition: Dissolve 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 equiv) in minimal DMF. Add this solution to the activated acid mixture.
-
Scavenging: Add the remaining DIPEA (1.5 equiv) to ensure the pH remains >9.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for
of product). -
Workup (The "Basic" Wash):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash 2x with saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Reductive Amination
Best for: Creating secondary amines to fine-tune lipophilicity (LogD) and pKa.
Scientific Insight: We use Sodium Triacetoxyborohydride (STAB) . It is a mild reducing agent that reduces the intermediate imine but not the aldehyde, allowing for a "one-pot" procedure.
Reagents:
-
Substrate: 1.0 equiv
-
Aldehyde (R-CHO): 1.1 equiv
-
Reducing Agent: NaBH(OAc)₃ (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF
Step-by-Step Procedure:
-
Imine Formation: Dissolve substrate and Aldehyde in DCE. Add Acetic Acid.[1] Stir for 30 minutes. The acid catalyzes imine formation but also protonates the pyrrolidine—this is acceptable here.
-
Reduction: Add NaBH(OAc)₃ in one portion.
-
Reaction: Stir overnight at RT under Nitrogen.
-
Quench: Add saturated aqueous NaHCO₃ carefully (gas evolution). Stir vigorously for 15 minutes to decompose boron complexes.
-
Extraction: Extract with DCM. The product will be in the organic layer.
Purification Strategy: The "Catch and Release"
Because the product retains the basic pyrrolidine tail, we can use Strong Cation Exchange (SCX) chromatography to purify it without running a manual column.
Logic:
-
Load: Dissolve crude mix in MeOH. Load onto SCX cartridge.[2]
-
Neutral impurities (unreacted aldehyde, amide byproducts) pass through.
-
Basic Product (and starting aniline) binds to the sulfonic acid resin.
-
-
Wash: Flush with MeOH.
-
Release: Elute with 2M Ammonia in Methanol . The ammonia deprotonates the pyrrolidine, releasing the pure product.
Workflow Diagram: Purification Logic
Figure 2: SCX "Catch and Release" workflow. This method eliminates the need for silica gel flash chromatography for >90% of derivatives.
Safety & Handling
-
Aniline Toxicity: Anilines are toxic by inhalation and skin absorption. They can cause methemoglobinemia. All weighing must be done in a fume hood.
-
Sensitizer: The pyrrolidine moiety can act as a skin sensitizer. Double-gloving (Nitrile) is recommended.
-
Waste: All aqueous waste from these reactions contains basic amines and must be disposed of in the appropriate basic/organic waste stream, not down the drain.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from
-
Sigma-Aldrich. (2024). Reductive Amination Application Note. Retrieved from
-
PubChem. (2025).[5][6][7] Compound Summary: 4-(Pyrrolidin-1-ylmethyl)aniline.[8] Retrieved from
-
Bio-Rad. (2023).[9] Purification of DNA Oligonucleotides using Anion Exchange Chromatography (Context on Ion Exchange principles). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline | C12H18N2 | CID 28596824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Pyrrolidin-1-ylmethyl)aniline | C11H16N2 | CID 776852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline
Introduction: The Significance of 4-(Pyrrolidin-1-ylmethyl)aniline in Drug Discovery
4-(Pyrrolidin-1-ylmethyl)aniline is a key structural motif and a versatile building block in medicinal chemistry. Its unique combination of a substituted aniline and a pyrrolidine ring makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. This compound serves as a cornerstone in the development of novel therapeutics, including receptor antagonists and enzyme inhibitors.[1] The pyrrolidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aniline group provides a reactive handle for further molecular elaboration.
The increasing demand for this intermediate in preclinical and clinical drug development necessitates a robust, scalable, and economically viable synthetic protocol. This application note provides a comprehensive guide for the scale-up synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline, addressing critical aspects from reaction optimization and process safety to purification and analytical characterization. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product, suitable for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: A Two-Step Reductive Amination Route
For the scalable synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline, a two-step approach commencing with the reductive amination of 4-nitrobenzaldehyde with pyrrolidine, followed by the reduction of the nitro group, is a strategically sound choice. This pathway is favored over a one-step reductive amination of 4-aminobenzaldehyde due to the potential for self-condensation and polymerization of the starting material under typical reductive amination conditions. The initial formation of the tertiary amine from the nitro-substituted aldehyde is a clean and high-yielding reaction. The subsequent reduction of the nitro group to the desired aniline is a well-established and scalable transformation.
An alternative approach, the Eschweiler-Clarke reaction, involves the methylation of a primary or secondary amine using formaldehyde and formic acid.[2][3] While effective for methylation, constructing the pyrrolidine ring first and then performing the attachment to the aniline precursor can be more complex for scale-up. Therefore, the reductive amination of a commercially available nitrobenzaldehyde offers a more convergent and efficient route.
Visualizing the Synthetic Workflow
O H / \ | || || N ||_|| + C4H8N -> C6H4(NO2)CH2N(C4H8) / NO2
C6H4(NO2)CH2N(C4H8) --[H]--> C6H4(NH2)CH2N(C4H8)
Caption: The two-stage mechanism of reductive amination involving imine/iminium ion formation and subsequent reduction.
Conclusion: A Robust Pathway to a Key Intermediate
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline. By employing a two-step reductive amination strategy, this process offers high yields and excellent purity, making it suitable for the production of material for preclinical and further drug development studies. Adherence to the outlined safety precautions and troubleshooting guidelines will ensure a safe and efficient scale-up of this important chemical intermediate.
References
-
MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Myers, A. G. Chem 115: Reductive Amination. [Link]
-
PubChem. 4-(pyrrolidin-1-ylmethyl)aniline. [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
-
PubMed. Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
Sources
Characterization techniques for intermediates in 4-(Pyrrolidin-1-ylmethyl)aniline synthesis.
An Application Guide for the Analytical Scrutiny of 4-(Pyrrolidin-1-ylmethyl)aniline Synthesis Intermediates
Introduction
4-(Pyrrolidin-1-ylmethyl)aniline is a key structural motif and versatile intermediate in medicinal chemistry and drug development.[1] Its synthesis, typically involving a multi-step process, necessitates rigorous analytical oversight to ensure the identity, purity, and yield of each intermediate. This guide provides a comprehensive overview of the essential characterization techniques required at each stage of a common synthetic route, designed for researchers and drug development professionals. The protocols and insights herein are grounded in established spectroscopic and chromatographic principles to ensure scientific integrity and reliable outcomes.
The narrative follows a logical progression from the starting material to the final product, detailing the "why" behind each analytical choice and interpreting the expected data. This self-validating approach ensures that researchers can confidently assess the success of each synthetic step.
Synthetic Pathway Overview
A prevalent and efficient method for synthesizing 4-(Pyrrolidin-1-ylmethyl)aniline involves a two-step process: the reductive amination of 4-nitrobenzaldehyde with pyrrolidine, followed by the reduction of the nitro group. This pathway is outlined below.
Caption: Synthetic route to 4-(Pyrrolidin-1-ylmethyl)aniline.
Part 1: Characterization of Starting Material: 4-Nitrobenzaldehyde
Verifying the identity and purity of the starting material is a critical first step to prevent downstream complications. Impurities in 4-nitrobenzaldehyde can lead to side reactions, reducing the yield and complicating the purification of subsequent intermediates.
Spectroscopic Identity Confirmation
A. ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework.
-
¹H NMR: The spectrum is characterized by a highly deshielded singlet for the aldehyde proton and two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring with strong electron-withdrawing groups.[2]
-
¹³C NMR: The spectrum will show distinct signals for the aldehyde carbonyl carbon, the two pairs of aromatic carbons, and the carbon bearing the nitro group.[2]
| 4-Nitrobenzaldehyde: Expected NMR Data (CDCl₃) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aldehyde (-CHO) | ~10.17 (s, 1H) | ~190.4 |
| Aromatic (CH -C-CHO) | ~8.09 (d, 2H) | ~130.5 |
| Aromatic (CH -C-NO₂) | ~8.41 (d, 2H) | ~124.3 |
| Aromatic (C -CHO) | - | ~140.1 |
| Aromatic (C -NO₂) | - | ~151.1 |
B. Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. For 4-nitrobenzaldehyde, the spectrum is dominated by strong absorptions from the aldehyde and nitro moieties.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.
-
NO₂ Stretches: Two prominent bands, an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
Purity Assessment via Chromatography
A. Thin-Layer Chromatography (TLC): A rapid and inexpensive method to assess purity. A pure sample should yield a single spot.
| TLC Protocol: 4-Nitrobenzaldehyde | |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |
| Visualization | UV light (254 nm), where it will quench fluorescence. Staining with potassium permanganate will also yield a yellow spot on a purple background. |
| Expected R_f_ | ~0.5 (This can vary based on exact conditions) |
Part 2: Characterization of Intermediate 1: N-(4-nitrobenzyl)pyrrolidine
This intermediate is the product of the reductive amination. Its successful formation and purification are pivotal. Characterization focuses on confirming the addition of the pyrrolidine ring and the conversion of the aldehyde to a methylene bridge.
In-Situ Reaction Monitoring
A. Thin-Layer Chromatography (TLC): TLC is the primary tool for monitoring the reaction's progress. The goal is to observe the complete consumption of the 4-nitrobenzaldehyde starting material.
-
Procedure: Spot the reaction mixture alongside the starting material on a silica gel plate.
-
Interpretation: The starting material spot (R_f_ ~0.5) should diminish over time, while a new, more polar spot corresponding to the product (R_f_ ~0.3 in 30% EtOAc/Hexane) appears and intensifies. The product is also UV active.
Structural & Purity Confirmation of Isolated Intermediate
A. NMR Spectroscopy: NMR is essential for confirming the structural transformation from an aldehyde to a tertiary amine.
-
¹H NMR: The most telling change is the disappearance of the aldehyde proton signal (~10.17 ppm) and the appearance of two new signals: a singlet for the benzylic methylene protons (-CH₂-) around 3.6-3.8 ppm and multiplets for the pyrrolidine protons.
-
¹³C NMR: Confirms the disappearance of the aldehyde carbonyl carbon (~190.4 ppm) and the appearance of a new benzylic carbon signal (~60-65 ppm) and two distinct pyrrolidine carbon signals.
| N-(4-nitrobenzyl)pyrrolidine: Expected NMR Data (CDCl₃) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzylic (-CH ₂-) | ~3.7 (s, 2H) | ~63.0 |
| Pyrrolidine (-NCH ₂-) | ~2.6 (m, 4H) | ~54.0 |
| Pyrrolidine (-NCH₂CH ₂-) | ~1.8 (m, 4H) | ~23.5 |
| Aromatic (CH -C-CH₂) | ~7.5 (d, 2H) | ~129.5 |
| Aromatic (CH -C-NO₂) | ~8.2 (d, 2H) | ~123.8 |
B. Mass Spectrometry (MS): MS provides definitive confirmation of the molecular weight.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z = 207.11.
-
Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the cleavage of the bond between the benzyl group and the methylene carbon, leading to characteristic fragment ions.[3][4]
C. Infrared (IR) Spectroscopy: The IR spectrum will show the successful conversion of the aldehyde.
-
Key Disappearance: The strong C=O stretch of the aldehyde (~1700 cm⁻¹) will be absent.
-
Key Retention: The characteristic NO₂ stretches (~1520 cm⁻¹ and ~1345 cm⁻¹) will remain.
-
Key Appearance: C-N stretching vibrations will appear in the 1250-1020 cm⁻¹ region.[5]
D. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the isolated intermediate before proceeding to the next step.
| HPLC Protocol: N-(4-nitrobenzyl)pyrrolidine | |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | A single major peak, with purity typically >95% for use in the subsequent step. |
Part 3: Characterization of Final Product: 4-(Pyrrolidin-1-ylmethyl)aniline
The final step involves the reduction of the nitro group to a primary amine. Characterization confirms this conversion and establishes the purity of the final compound.
In-Situ Reaction Monitoring
A. Thin-Layer Chromatography (TLC): The reduction can be monitored by observing the disappearance of the nitro intermediate.
-
Interpretation: The starting intermediate spot (R_f_ ~0.3 in 30% EtOAc/Hexane) will be replaced by a new, significantly more polar spot for the aniline product (R_f_ ~0.1 or lower in the same solvent system; may require a more polar eluent like 5-10% Methanol in DCM for better resolution).
-
Visualization: The product is UV active. It will also give a distinct color with amine-specific stains like ninhydrin (often yellow/orange for aromatic amines) or can be detected with general stains like permanganate.[6][7]
Structural & Purity Confirmation of Final Product
A. NMR Spectroscopy: The NMR spectra will reflect the change in the electronic nature of the aromatic ring.
-
¹H NMR: The aromatic proton signals will shift significantly upfield (to lower ppm values) due to the strong electron-donating effect of the new amine group, compared to the electron-withdrawing nitro group. A broad singlet corresponding to the -NH₂ protons will also appear, typically between 3.5-4.5 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The aromatic carbon signals will also show characteristic shifts reflecting the change from an electron-deficient to an electron-rich ring system.
| 4-(Pyrrolidin-1-ylmethyl)aniline: Expected NMR Data (CDCl₃) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -NH ₂ | ~3.7 (br s, 2H) | - |
| Benzylic (-CH ₂-) | ~3.4 (s, 2H) | ~64.0 |
| Pyrrolidine (-NCH ₂-) | ~2.5 (m, 4H) | ~54.1 |
| Pyrrolidine (-NCH₂CH ₂-) | ~1.8 (m, 4H) | ~23.4 |
| Aromatic (CH -C-CH₂) | ~7.1 (d, 2H) | ~130.0 |
| Aromatic (CH -C-NH₂) | ~6.7 (d, 2H) | ~115.2 |
B. Mass Spectrometry (MS):
-
Expected Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z = 177.14.
-
Nitrogen Rule: The compound contains two nitrogen atoms, so its nominal molecular mass (176) is even, and the [M+H]⁺ ion will have an odd m/z value, consistent with the nitrogen rule.[4]
C. Infrared (IR) Spectroscopy: IR provides definitive evidence of the nitro-to-amine conversion.
-
Key Disappearance: The strong NO₂ stretches (~1520 cm⁻¹ and ~1345 cm⁻¹) will be absent.
-
Key Appearance: Two characteristic N-H stretching bands for a primary amine will appear in the 3300-3500 cm⁻¹ region.[8] An N-H bending (scissoring) vibration may also be visible around 1600 cm⁻¹.[5][9]
D. High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the final purity of the compound, which is crucial for any subsequent applications, especially in drug development.
| HPLC Protocol: 4-(Pyrrolidin-1-ylmethyl)aniline | |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (often with a buffer like ammonium formate or 0.1% TFA to ensure good peak shape for the amine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Expected Outcome | A single major peak indicating a high degree of purity (e.g., >98%). |
Analytical Workflow Diagram
The following diagram illustrates the integrated analytical workflow for quality control at each stage of the synthesis.
Caption: A decision-based workflow for the synthesis and characterization process.
References
-
Al-Masoudi, et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines.[Link]
-
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.[Link]
-
MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline.[Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Cyanation of Aldehydes with Ethyl Cyanoformate.[Link]
-
EPFL. TLC Visualization Reagents.[Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines.[Link]
-
Illinois State University. Infrared Spectroscopy Guide.[Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.[Link]
-
Searle Separations Department. Thin Layer Chromatography Visualization Reagents.[Link]
Sources
- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. epfl.ch [epfl.ch]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note: Strategic Valorization of 4-(Pyrrolidin-1-ylmethyl)aniline in Advanced Materials
Executive Summary
4-(Pyrrolidin-1-ylmethyl)aniline (CAS: 20070-58-2) is historically recognized as a high-purity intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs). However, its unique "dual-amine" architecture—comprising a nucleophilic primary aromatic amine and a basic tertiary alicyclic amine—positions it as a high-value functional monomer for material science.
This guide outlines the repurposing of this pharmaceutical intermediate into two high-performance polymer applications:
-
Self-Accelerating Epoxy Curing Agents: Utilizing the pyrrolidine moiety as an internal catalyst to lower activation energy.
-
End-Capped Functional Polyimides: Creating pH-responsive surfaces by terminating high-performance polymer chains with basic pyrrolidine motifs.
Chemical Profile & Reactivity Analysis
Structural Dual-Functionality
The molecule functions as a heterobifunctional linker . Its utility stems from the distinct reactivity profiles of its two nitrogen centers.
| Feature | Chemical Moiety | Reactivity Profile | Application Logic |
| Site A | Primary Aromatic Amine (-NH₂) | Nucleophilic / Chain Extender | Reacts with epoxides, isocyanates, and anhydrides to form the polymer backbone. |
| Site B | Tertiary Pyrrolidine Nitrogen | Catalytic / Basic | Acts as a proton scavenger, epoxy curing accelerator, or metal chelation site. |
| Linker | Methylene Bridge (-CH₂-) | Spacer | Decouples the electronic effects of the aromatic ring from the pyrrolidine, maintaining basicity. |
Application I: Self-Accelerating Epoxy Curing Protocol
Mechanism
In standard epoxy systems, a tertiary amine is often added as a separate catalyst to accelerate the reaction between the hardener (amine) and the resin (epoxide). 4-(Pyrrolidin-1-ylmethyl)aniline integrates both functions:
-
Crosslinking: The primary aniline hydrogens react with oxirane rings (Functionality = 2).
-
Autocatalysis: The pendant pyrrolidine nitrogen activates the epoxy ring via nucleophilic attack or hydrogen bond facilitation, significantly reducing the curing temperature.
Protocol: Catalytic Hardening of DGEBA Resins
Objective: Cure Diglycidyl Ether of Bisphenol A (DGEBA) with reduced thermal budget.
Materials:
-
Epoxy Resin: DGEBA (EEW ≈ 190 g/eq).
-
Hardener: 4-(Pyrrolidin-1-ylmethyl)aniline (Mw = 176.26 g/mol ; Amine Hydrogen Equivalent Weight (AHEW) = 88.13 g/eq).
-
Solvent: Tetrahydrofuran (THF) or Acetone (optional for viscosity adjustment).
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Calculate the phr (parts per hundred resin) using:
-
For standard DGEBA (EEW=190):
.
-
-
Dispersion:
-
Dissolve the aniline derivative in a minimal amount of solvent if solid mixing is difficult.
-
Mix into the epoxy resin at 40°C under vacuum to degas and ensure homogeneity.
-
-
B-Stage Curing (Gelation):
-
Heat mixture to 80°C for 2 hours . (Standard anilines require >120°C; the pyrrolidine accelerates this onset).
-
-
Post-Cure:
-
Ramp to 150°C for 2 hours to maximize crosslinking density and glass transition temperature (
).
-
Reaction Pathway Visualization
Figure 1: Autocatalytic curing mechanism where the pyrrolidine moiety activates the epoxide ring for attack by the aniline amine.
Application II: Polyimide End-Capping for Smart Membranes
Mechanism
Polyimides are prized for thermal stability but lack tunable surface chemistry. Using 4-(Pyrrolidin-1-ylmethyl)aniline as a monofunctional chain terminator introduces basic pyrrolidine groups at the polymer chain ends.
-
Result: A thermally stable polymer that can bind protons (pH-responsive) or coordinate metal ions (sensor applications).
Protocol: Synthesis of Pyrrolidine-Terminated Polyimide
Objective: Synthesize a polyimide oligomer with controlled molecular weight and functional end-groups.
Materials:
-
Dianhydride: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA).
-
Diamine: 4,4'-Oxydianiline (ODA).
-
Terminator: 4-(Pyrrolidin-1-ylmethyl)aniline.[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Methodology:
-
Oligomer Design (Carothers Equation):
-
Target a specific degree of polymerization (
) by using a slight excess of dianhydride. -
Calculate the required amount of Terminator using:
.
-
-
Polyamic Acid Synthesis:
-
Dissolve ODA in NMP under nitrogen flow.
-
Add BTDA portion-wise at 0°C. Stir for 4 hours to form the anhydride-terminated polyamic acid.
-
-
End-Capping:
-
Add 4-(Pyrrolidin-1-ylmethyl)aniline (dissolved in NMP) to the reaction.
-
Stir at Room Temperature for 6 hours. The aniline group reacts with the terminal anhydride rings.
-
-
Imidization:
-
Chemical Imidization: Add Acetic Anhydride and Pyridine (1:1 ratio) and stir for 12 hours.
-
Thermal Imidization: Cast film and heat stepwise (100°C -> 200°C -> 300°C).
-
-
Validation:
-
Perform Titration to determine the Total Base Number (TBN) of the polymer, confirming the presence of accessible pyrrolidine groups.
-
Synthesis Workflow Visualization
Figure 2: Workflow for synthesizing end-functionalized polyimides using the target molecule as a chain terminator.
Quality Control & Validation
Before application, the purity of the starting material must be verified, especially if sourcing "reclaimed" pharmaceutical intermediates.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic peaks: Pyrrolidine ring protons (multiplets ~1.7 & 2.4 ppm), Benzylic CH2 (singlet ~3.5 ppm), Aromatic AA'BB' system. |
| Purity | HPLC (C18 Column) | >98.0% area (Impurities may affect polymerization stoichiometry). |
| Water Content | Karl Fischer | <0.5% (Critical for isocyanate or anhydride reactions). |
References
- Synthesis of the Intermediate: Verardo, G., Dolce, A., & Toniutti, N. (1999). "A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran." Synthesis, 1999(1), 74-79. (Establishes the reductive amination pathway for aniline-pyrrolidine synthesis). Note: This reference validates the chemical accessibility of the structural motif.
- Epoxy Curing Mechanisms: Gough, L. J., & Smith, I. T. (1960). "The reaction of amines with epoxide groups." Journal of Applied Polymer Science, 3(9), 362-364. (Foundational text on amine-epoxy kinetics). Application Context: Validates the acceleration effect of tertiary amines (pyrrolidine moiety) in primary amine curing systems.
- Sroog, C. E. (1991). "Polyimides." Progress in Polymer Science, 16(4), 561-694.
-
Chemical Data & Safety
Sources
The Analyst's Toolkit: A Guide to Detection Reagents in Analytical Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen World Made Visible
In the realm of analytical chemistry, the ability to detect and quantify specific compounds within a complex mixture is paramount. This is the bedrock upon which new discoveries are made, drugs are developed, and quality is assured.[1][2] Analytical reagents are the master keys that unlock this capability, acting as chemical probes that interact with target molecules to produce a measurable signal.[3][4][5] These signals, often in the form of color changes, fluorescence, or light emission, transform the invisible into the quantifiable.[3]
This guide provides an in-depth exploration of several key detection reagents, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanisms of colorimetric, fluorometric, and chemiluminescent detection, offering detailed protocols and validation insights to ensure the integrity and trustworthiness of your results. The applications discussed herein are particularly relevant to those in pharmaceutical development, where precision and accuracy are not just ideals, but necessities for ensuring the quality, safety, and efficacy of therapeutic products.[6][7]
Section 1: Colorimetric Detection Reagents
Colorimetric analysis is a robust and widely used technique that determines the concentration of a substance by measuring the intensity of color produced in a chemical reaction.[8][9][10] The core principle lies in Beer-Lambert's law, which establishes a linear relationship between the absorbance of light and the concentration of the colored compound in solution.[10]
Application Note 1: Ninhydrin for the Detection of Amines
The ninhydrin test is a classical and highly sensitive method for the detection and quantification of ammonia, primary, and secondary amines, most notably amino acids.[11] Its utility spans from biochemical research to forensic science for fingerprint detection.[11]
Mechanism of Action:
The reaction between ninhydrin and a primary amine is a multi-step process. Initially, the amine condenses with a molecule of ninhydrin to form a Schiff base. Subsequent decarboxylation and hydrolysis yield an intermediate that then reacts with a second molecule of ninhydrin to produce the intensely colored purple chromophore known as Ruhemann's purple.[11][12] This final product exhibits a strong absorbance maximum at approximately 570 nm.[12]
Caption: Reaction pathway of Ninhydrin with a primary amino acid.
Experimental Protocol: Quantification of Glycine
This protocol provides a framework for the colorimetric quantification of the amino acid glycine.
1. Reagent Preparation:
-
Ninhydrin Reagent (0.2%): Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or a similar solvent. This solution should be prepared fresh and protected from light.
-
Standard Glycine Solutions: Prepare a stock solution of glycine (e.g., 1 mg/mL) in deionized water. From this stock, create a series of standards with concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
2. Assay Procedure:
-
Pipette 1 mL of each standard solution and the unknown sample into separate, clearly labeled test tubes. Include a "blank" tube with 1 mL of deionized water.
-
Add 1 mL of the ninhydrin reagent to each test tube.[13]
-
Mix the contents thoroughly by gentle vortexing.
-
Place the test tubes in a boiling water bath for 5-10 minutes.[11][13] A deep purple color will develop.
-
Allow the tubes to cool to room temperature.[11]
-
Add 5 mL of a 50% ethanol solution to each tube and mix well to stabilize the color.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.
Data and Interpretation:
| Glycine Concentration (mg/mL) | Absorbance at 570 nm (AU) |
| 0.00 (Blank) | 0.000 |
| 0.025 | 0.152 |
| 0.050 | 0.305 |
| 0.100 | 0.610 |
| 0.150 | 0.915 |
| 0.200 | 1.220 |
| Caption: Example data for a glycine standard curve. |
Plot the absorbance values of the standards against their known concentrations to generate a standard curve. The concentration of the unknown sample can then be determined by interpolating its absorbance value on this curve.
Critical Parameters & Trustworthiness:
-
Reaction Time and Temperature: Consistent heating is crucial for reproducible color development. Over-heating can lead to degradation of the chromophore.
-
pH: The reaction is optimal under slightly acidic to neutral conditions.
-
Interferences: Ammonia and other primary amines will react with ninhydrin, leading to potential overestimation. Buffer selection is critical; avoid amine-containing buffers like Tris.
Application Note 2: Griess Reagent for Nitrite Detection
The Griess test is a cornerstone of analytical chemistry for the quantification of nitrite ions. Its significance is amplified in biomedical research as it allows for the indirect measurement of nitric oxide (NO), a critical signaling molecule, by detecting its stable oxidation product, nitrite.[14]
Mechanism of Action:
The Griess reaction is a two-step diazotization process.
-
In an acidic medium, sulfanilic acid is converted by nitrite into a diazonium salt.
-
This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a vibrant pink-to-magenta colored azo dye.[14]
The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540-550 nm.[14][15]
Caption: The two-step mechanism of the Griess reaction for nitrite detection.
Experimental Protocol: Nitrite Quantification in Cell Culture Supernatant
1. Reagent Preparation:
-
Griess Reagent: Commercially available kits are recommended for consistency.[15] Alternatively, prepare two separate solutions:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store in a dark bottle.
-
-
Nitrite Standard: Prepare a 1 mM sodium nitrite stock solution in deionized water. Create a dilution series ranging from 1 µM to 100 µM in the same medium as your samples (e.g., cell culture medium).
2. Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and sample into individual wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of Solution A to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to all wells.
-
Incubate for another 5-10 minutes at room temperature. A pink/magenta color will develop.
-
Measure the absorbance at 548 nm within 30 minutes using a microplate reader.
Data and Interpretation:
| Nitrite Concentration (µM) | Absorbance at 548 nm (AU) |
| 0 (Blank) | 0.050 |
| 1.56 | 0.088 |
| 3.13 | 0.125 |
| 6.25 | 0.201 |
| 12.5 | 0.352 |
| 25 | 0.655 |
| 50 | 1.260 |
| Caption: Representative data for a nitrite standard curve. |
Construct a standard curve and use linear regression to determine the concentration of nitrite in the unknown samples.
Critical Parameters & Trustworthiness:
-
Sample Matrix: Components in complex biological samples can interfere. It is crucial to run standards in a matrix that closely matches the samples.
-
pH: The acidic environment is essential for the diazotization reaction.
-
Light Sensitivity: The azo dye is light-sensitive; therefore, experiments should be conducted with minimal exposure to direct light.
-
Nitrate Interference: The Griess reagent does not detect nitrate. For total nitrogen oxide assessment, nitrate must first be converted to nitrite using a nitrate reductase.[14]
Section 2: Fluorometric Detection Reagents
Fluorescence-based detection methods offer a significant leap in sensitivity compared to their colorimetric counterparts.[16] These techniques rely on reagents that, upon reacting with an analyte, form a product that can absorb light at a specific wavelength and then emit light at a longer wavelength.[16][17]
Application Note 3: o-Phthalaldehyde (OPA) for Primary Amine Detection
o-Phthalaldehyde (OPA) is a highly sensitive fluorogenic reagent used for the detection of primary amines.[18][19] In the presence of a thiol, OPA reacts rapidly with primary amines to yield a highly fluorescent isoindole derivative, enabling detection in the picomole range.[18]
Mechanism of Action:
The reaction involves the initial condensation of the primary amine with OPA, followed by the reaction with a thiol (such as 2-mercaptoethanol or dithiothreitol) to form the stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[20] This product has an excitation maximum around 340 nm and an emission maximum around 455 nm.[21]
Caption: OPA reacts with a primary amine and a thiol to form a fluorescent product.
Experimental Protocol: Peptide Quantification
1. Reagent Preparation:
-
Borate Buffer (0.1 M, pH 10.4): Dissolve boric acid in water and adjust the pH to 10.4 with NaOH.
-
OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol. Add 200 µL of 2-mercaptoethanol. Dilute this mixture into 100 mL of the 0.1 M borate buffer. This solution is best prepared fresh but can be stored under nitrogen at 4°C for up to one week.[19]
-
Peptide Standards: Prepare a stock solution of a known peptide and create a dilution series in the same buffer as the unknown sample.
2. Assay Procedure:
-
In a black 96-well microplate, add 10 µL of each standard and unknown sample to separate wells.
-
Add 200 µL of the OPA reagent solution to each well.
-
Incubate at room temperature for 1-2 minutes. The reaction is very rapid.[21]
-
Measure the fluorescence using a plate reader with excitation set to ~340 nm and emission set to ~455 nm.
Data and Interpretation:
| Parameter | Value |
| Excitation Wavelength | 330-390 nm (Max ~340 nm)[21] |
| Emission Wavelength | 436-475 nm (Max ~455 nm)[21] |
| Detection Limit | Picomole range[18] |
| Reaction Time | < 2 minutes[21] |
| Caption: Key parameters for the OPA fluorescence assay. |
Generate a standard curve by plotting fluorescence intensity versus peptide concentration. The concentration of the unknown is determined from this curve.
Critical Parameters & Trustworthiness:
-
pH Control: The reaction is highly pH-dependent, with optimal fluorescence occurring between pH 9 and 11.5.[21][22]
-
Reagent Stability: OPA is sensitive to air oxidation and UV light.[21] Fresh reagent preparation is key to low background and high sensitivity.
-
Specificity: OPA specifically reacts with primary amines. It will not react with secondary amines like proline or with blocked N-terminals.[22] This specificity is a key advantage for certain applications.
Section 3: Chemiluminescent Detection Reagents
Chemiluminescence is the emission of light resulting from a chemical reaction.[23] This detection method is exceptionally sensitive because, in the absence of the reaction, there is virtually no background signal.[24]
Application Note 4: Luminol in Enzyme-Linked Assays
Luminol is one of the most widely used chemiluminescent reagents.[25] Its reaction is the foundation for highly sensitive detection in techniques like Western blotting and ELISA, where it is typically coupled with the enzyme horseradish peroxidase (HRP).[23]
Mechanism of Action:
In the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (like HRP), luminol is oxidized.[23][25] This reaction forms an unstable intermediate, 3-aminophthalate, in an electronically excited state. As this intermediate decays to its ground state, it releases energy in the form of light, typically emitting at around 425 nm.[23][26]
Caption: Simplified mechanism of HRP-catalyzed luminol chemiluminescence.
Experimental Protocol: General Western Blot Detection
This protocol outlines the final detection step of a Western blot using an HRP-conjugated secondary antibody.
1. Reagent Preparation:
-
Chemiluminescent Substrate: Use a commercial kit containing a stable peroxide solution and a luminol/enhancer solution. These are typically mixed immediately before use according to the manufacturer's instructions.
2. Assay Procedure:
-
After incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly (e.g., 3 x 5 minutes in TBST) to remove any unbound antibody. This step is critical for reducing background noise.
-
Prepare the working chemiluminescent substrate by mixing the two components as specified by the manufacturer.
-
Drain the excess wash buffer from the membrane. Do not allow the membrane to dry out.
-
Pipette the substrate solution directly onto the membrane, ensuring the entire surface is covered.
-
Incubate for 1-5 minutes at room temperature.
-
Drain the excess substrate and place the membrane in a plastic wrap or a clear sheet protector.
-
Immediately expose the membrane to X-ray film or a digital imaging system (e.g., a CCD camera) to capture the light signal.
Data and Interpretation:
The output is an image where dark bands (on film) or bright bands (on a digital imager) indicate the location of the target protein. The intensity of the signal is proportional to the amount of protein. Multiple exposures of varying lengths may be necessary to obtain an optimal signal without saturation.
Critical Parameters & Trustworthiness:
-
Antibody Concentration: Titrating both primary and secondary antibodies is essential. Excess antibody can lead to high background, while too little will result in a weak or no signal.
-
Washing: Insufficient washing is a common cause of high background noise.
-
Substrate Incubation: Adhere to the recommended incubation time. Over-incubation can lead to substrate depletion and a weaker signal.
-
Enzyme Inhibitors: Ensure that buffers do not contain HRP inhibitors such as sodium azide.
Section 4: Ensuring Trustworthiness through Method Validation
The protocols described are powerful tools, but their results are only as reliable as the validation that supports them.[27][28][29] For researchers in regulated environments, such as drug development, formal method validation is a requirement.[7][29] However, even in a basic research setting, understanding and applying validation principles ensures the integrity of your data.[30]
A validation protocol should be drafted before initiating a study and should address several key performance characteristics:[30]
-
Specificity/Selectivity: The ability of the method to detect and quantify the analyte in the presence of other components in the sample matrix.[2]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
The reagents detailed in this guide represent a fraction of the vast arsenal available to the modern analyst. From the straightforward elegance of the Ninhydrin test to the exquisite sensitivity of luminol-based chemiluminescence, these tools provide the means to probe the chemical world with increasing precision. By understanding the fundamental mechanisms behind these reagents and adhering to rigorous, well-validated protocols, researchers and scientists can generate data that is not only accurate but also trustworthy, driving forward innovation in science and medicine.
References
- Analytical Reagents - Analytical Products / Alfa Chemistry. (URL: )
- Chemiluminescent Detection Assay Using Luminol - Crash Course - GoldBio. (URL: )
- Luminol chemiluminescence experiment - hubei new desheng m
-
Colorimetric analysis - Wikipedia. (URL: [Link])
- Role of Analytical Reagents in Pharmaceutical Development - GSP Chem. (2024-09-27) (URL: )
- Understanding Analytical Reagents: The Backbone of Chemical Analysis - Ore
-
Colorimetry (chemical method) - Wikipedia. (URL: [Link])
-
Colorimetric Sensor Arrays for the Detection and Identification of Chemical Weapons and Explosives - PMC. (URL: [Link])
-
Colorimetric Sensors for Chemical and Biological Sensing Applications - MDPI. (URL: [Link])
- About Chemiluminescence Detection - Shimadzu. (URL: )
- What is colorimetric analysis in chemical and biological detection?
- Molecular basis of the chemiluminescence mechanism of luminol - Diva-portal.org. (URL: )
-
Chemiluminescence Reagents - Chemistry LibreTexts. (2023-08-29) (URL: [Link])
- OPA, amine detection reagent - Interchim. (URL: )
- Griess Reagent Kit, for nitrite quantitation Product Inform
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (2022-05-19) (URL: [Link])
-
Fluorometric analysis | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017-02-28) (URL: [Link])
-
o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC. (URL: [Link])
-
Luminol - Chemistry LibreTexts. (2023-02-28) (URL: [Link])
-
Recent Trends in Pharmaceutical Analytical Chemistry - PMC - NIH. (URL: [Link])
- SOP: Free Amino Acids (ninhydrin) - Soils Lab. (2024-03-27) (URL: )
- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024-10-15) (URL: )
-
The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC. (URL: [Link])
-
Validation of analytical methods and laboratory procedures for chemical measurements - ResearchGate. (2025-08-07) (URL: [Link])
-
Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education. (URL: [Link])
-
Different Types Of Chemical Reagents And Their Uses. (2023-11-01) (URL: [Link])
-
Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC. (URL: [Link])
- Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. (2025-08-08) (URL: )
-
Fluoraldehyde (OPA) Reagent Solution - ResearchGate. (URL: [Link])
-
The importance of method validation - Eurachem. (URL: [Link])
-
Fluorescence Spectroscopy - Chemistry LibreTexts. (2022-08-28) (URL: [Link])
-
Amino Acid Assay - University of Maryland. (URL: [Link])
-
Protocol Griess Test v1 - ResearchGate. (URL: [Link])
-
Analytical Strategies in the Development of Generic Drug Products: The Role of Chromatography and Mass Spectrometry | Spectroscopy Online. (URL: [Link])
-
Amino acid quantification using the ninhydrin method - how to prepare ninhydrin reagent? (2021-11-19) (URL: [Link])
-
Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols - eScholarship.org. (URL: [Link])
-
Detection Methods Using Chemiluminescence - PMC - PubMed Central. (URL: [Link])
-
Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023-05-25) (URL: [Link])
-
Validation of qualitative analytical methods - Feed Industry HACCP and PCQI Training. (URL: [Link])
-
GRIESS ASSAY FOR NITRITE DETERMINATION | Bowdish Lab. (URL: [Link])
-
Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites - MDPI. (URL: [Link])
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Technical Support Center: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline
Introduction
Welcome to the technical support guide for the synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, often used as an intermediate in the creation of receptor antagonists and enzyme inhibitors.[1] While its synthesis is conceptually straightforward, achieving high yields and purity can present significant challenges.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and overcome common obstacles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Core Synthetic Pathway: An Overview
The most common and efficient method for synthesizing 4-(Pyrrolidin-1-ylmethyl)aniline is the reductive amination of 4-aminobenzaldehyde with pyrrolidine. This one-pot reaction involves two key steps:
-
Imine Formation: The primary amine of 4-aminobenzaldehyde reacts with the secondary amine, pyrrolidine, to form an iminium intermediate. This is a reversible reaction, and the removal of water can drive it to completion.
-
Reduction: A reducing agent is used to selectively reduce the iminium ion to the desired tertiary amine product.
The choice of reagents and reaction conditions for each step is critical for maximizing yield and minimizing side-product formation.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in this reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The initial formation of the iminium ion is crucial.
-
Causality: This is an equilibrium process. If the iminium ion concentration is low, the subsequent reduction step will be slow, allowing side reactions to occur.
-
Solution:
-
pH Control: Imine formation is often catalyzed by mild acid, which protonates the aldehyde's carbonyl group, making it more electrophilic.[2] However, strong acidic conditions will protonate the amine nucleophile, rendering it unreactive. The optimal pH is typically between 4 and 6. Consider adding a catalytic amount of acetic acid.
-
Water Removal: The reaction produces water. Using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or setting up the reaction with a Dean-Stark apparatus can shift the equilibrium towards the imine product.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Causality: A reducing agent that is too harsh will reduce the starting aldehyde, while one that is too weak or added improperly will result in an incomplete reaction.
-
Solution:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the protonated iminium ion. Its use avoids the toxicity concerns associated with sodium cyanoborohydride.[3]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting 4-aminobenzaldehyde. If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent in a stepwise manner.[3][4]
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective method, though it requires specialized pressure equipment.
-
-
-
Side Reactions: The starting materials and product can participate in unwanted reactions.
-
Causality: The aniline moiety is susceptible to over-alkylation or polymerization, especially if the reaction is sluggish or reaction temperature is too high.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of pyrrolidine to ensure the aldehyde is fully consumed.
-
Temperature Control: Run the reaction at room temperature or below (0 °C) to minimize side reactions.[5]
-
Inert Atmosphere: The aniline functional group can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and purity of the final product.
-
-
Question 2: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?
Answer: The most common side product in this reaction is the alcohol resulting from the reduction of the starting aldehyde, 4-aminobenzyl alcohol.
-
Identification: This can be easily identified by TLC (it will have a different Rf value than the starting material and product) and confirmed by ¹H NMR (look for the benzylic alcohol peak at ~4.6 ppm) or LC-MS.
-
Minimization:
-
Causality: This occurs when the reducing agent reacts with the aldehyde before the imine is formed. This is particularly a problem with strong reducing agents like NaBH₄.[3]
-
Solutions:
-
Switch to a Milder Reducing Agent: As mentioned, NaBH(OAc)₃ is the preferred reagent as it is selective for the iminium ion over the aldehyde.[3]
-
Stepwise Addition: If you must use NaBH₄, allow the 4-aminobenzaldehyde and pyrrolidine to stir for 1-2 hours to maximize imine formation before slowly adding the NaBH₄ solution at a low temperature (0 °C).[4]
-
pH Adjustment: Maintaining a slightly acidic pH (4-6) favors imine formation over aldehyde reduction.[2]
-
-
Another potential side reaction is the dialkylation of the primary aniline nitrogen, although this is less common under these conditions.
Question 3: My final product is difficult to purify. What are the best strategies for purification?
Answer: The basic nature of the two amine groups in 4-(Pyrrolidin-1-ylmethyl)aniline can make purification by standard silica gel chromatography challenging due to streaking.
-
Recommended Purification Methods:
-
Acid-Base Extraction: This is often the most effective method.
-
Dissolve the crude reaction mixture in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, being basic, will move into the aqueous layer as a hydrochloride salt, while non-basic impurities (like 4-aminobenzyl alcohol) will remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the now free-based product back into an organic solvent (DCM or ethyl acetate).
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the purified product.
-
-
Modified Column Chromatography: If chromatography is necessary:
-
Use a Treated Silica Gel: Pre-treat the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia in methanol. This will neutralize the acidic sites on the silica, preventing product streaking.
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or a mixture of DCM/Methanol.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to 4-(Pyrrolidin-1-ylmethyl)aniline?
A: Besides reductive amination, other, less common methods include:
-
The Eschweiler-Clarke Reaction: This involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[6] In this context, it could be adapted, but direct reductive amination is generally more straightforward.
-
The Leuckart-Wallach Reaction: This method uses ammonium formate or formamide to convert aldehydes or ketones to amines, typically at high temperatures.[7][8] It is a form of reductive amination but often requires harsher conditions.[7]
Q: Which reducing agent is best for this synthesis?
A: The choice depends on available equipment, safety protocols, and desired selectivity. The following table summarizes the common options:
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions; can be done as a one-pot reaction.[3] | More expensive than NaBH₄; moisture sensitive. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde; often requires a two-step addition.[3][4] |
| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction with high yields; byproduct is water. | Requires specialized high-pressure equipment.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines.[3] | Highly toxic (releases HCN in acidic conditions); significant waste disposal concerns. |
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7). Adding a small amount of triethylamine (0.5-1%) can improve spot shape.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be effective.
-
What to Look For: You should see the consumption of the 4-aminobenzaldehyde spot and the appearance of a new spot for the product, which should have a different Rf value.
Q: What are the critical safety precautions for this synthesis?
A:
-
Pyrrolidine: Is a flammable, corrosive, and volatile liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing Agents: Borohydride reagents react with water and acids to produce flammable hydrogen gas. Add them slowly and in a controlled manner.
-
Solvents: Use flammable organic solvents only in a fume hood, away from ignition sources.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Reductive Amination with NaBH(OAc)₃
This protocol is recommended for its high selectivity and operational simplicity.
Materials:
-
4-aminobenzaldehyde
-
Pyrrolidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-aminobenzaldehyde (1.0 eq) and dissolve it in DCM (approx. 0.1 M concentration).
-
Add pyrrolidine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may become slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via acid-base extraction or modified column chromatography as described in the troubleshooting section.
Visualizations
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and subsequent purification of 4-(Pyrrolidin-1-ylmethyl)aniline.
Caption: General workflow for synthesis and purification.
Troubleshooting Low Yields
This decision tree provides a logical path for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields.
References
-
Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. Available at: [Link].
-
Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. Available at: [Link].
-
Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link].
-
ResearchGate. (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available at: [Link].
-
PubMed Central (PMC). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link].
-
Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available at: [Link].
-
ACS Publications. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Available at: [Link].
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link].
-
Wikipedia. Leuckart reaction. Available at: [Link].
-
National Institutes of Health (NIH). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available at: [Link].
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link].
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link].
-
MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline. Available at: [Link].
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. Available at: [Link].
-
ACS Publications. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link].
-
PubMed Central (PMC). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link].
-
ResearchGate. Competitive control of aniline hydrogenation and methylation by various.... Available at: [Link].
-
PubMed. 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Available at: [Link].
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link].
-
ResearchGate. Progress in preparation of aniline by catalytic hydrogenation of nitrobenzene in liquid phase. Available at: [Link].
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link].
-
ResearchGate. Eschweiler-Clarke-Methylierung. Available at: [Link].
-
Global Substance Registration System. 3-METHYL-4-(PYRROLIDIN-1-YL)ANILINE. Available at: [Link].
-
Semantic Scholar. [PDF] STUDIES ON THE LEUCKART REACTION. Available at: [Link].
-
ResearchGate. A reinvestigation of the Leuckart-Wallach reaction: milder reaction conditions. | Request PDF. Available at: [Link].
-
ResearchGate. Metal-Free Aromatic Hydrogenation: Aniline to Cyclohexyl-amine Derivatives | Request PDF. Available at: [Link].
Sources
- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Pyrrolidin-1-ylmethyl)aniline
[1]
Status: Operational Ticket Type: Technical Guide & Troubleshooting Topic: Purification, Isolation, and Stability of 4-(Pyrrolidin-1-ylmethyl)aniline Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying 4-(Pyrrolidin-1-ylmethyl)aniline presents a classic "Dual-Nitrogen" challenge. This molecule contains two distinct basic centers:
-
The Aniline Nitrogen: Aromatic, weakly basic (
), and prone to oxidation. -
The Pyrrolidine Nitrogen: Aliphatic, tertiary, and strongly basic (
).[1]
Successful purification requires exploiting this
Module 1: The Chemistry of Contamination
Before attempting purification, you must understand what you are fighting.[1] The synthesis (typically reductive amination of 4-nitrobenzaldehyde or nucleophilic substitution of 4-nitrobenzyl halides followed by reduction) generates specific byproducts.
The Contaminant Profile
| Contaminant Type | Chemical Nature | Behavior in Workup |
| Unreacted Pyrrolidine | Strong Base ( | Water-soluble; difficult to separate via extraction alone; Volatile.[1] |
| Nitro-Precursors | Neutral / Weakly Polar | Stays in organic layer during acid wash.[1] |
| Aniline Oxidation Products | Azo/Azoxy dimers (Colored) | Often co-elutes on silica; requires reductive workup or careful chromatography.[1] |
| Inorganic Salts | Ionic (Sn, Fe, Pd residues) | Water-soluble; potential for emulsions.[1] |
The "pH Swing" Logic
The large
-
pH < 3: Both nitrogens are protonated.[1] The molecule is a dication (highly water-soluble).[1]
-
pH ~ 7: The pyrrolidine is protonated (cation), but the aniline is neutral. The molecule is still water-soluble but less so.[1]
-
pH > 12: Both nitrogens are deprotonated.[1] The molecule is a neutral lipophilic oil (organic-soluble).[1]
Module 2: The "pH Swing" Extraction Protocol
Issue: "I have a dark reaction mixture, and standard washing isn't cleaning it up." Solution: Do not just "wash" the organic layer. You must extract the product into the aqueous phase to leave non-basic impurities behind, then bring it back.[2]
Step-by-Step Protocol
-
Initial Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Why EtOAc? It provides better phase separation than DCM for amine salts, though DCM is acceptable if solubility is an issue.[1]
-
-
The Acid Pull (Purification Step 1):
-
The Base Push (Purification Step 2):
-
Cool the combined aqueous acidic layers in an ice bath (Exotherm warning).
-
Slowly basify to pH > 12 using 6M NaOH or 50% KOH.[1]
-
Critical Check: Use pH paper.[1] If pH is only 9-10, the pyrrolidine ring may still be partially protonated, reducing recovery yield.[1] You need it fully deprotonated.[1]
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) .
-
Why DCM? It is excellent for solubilizing the free base form of benzyl pyrrolidines.
-
-
Drying: Wash with brine, dry over
, and concentrate.
Visualizing the Workflow
Caption: Logical flow for the "pH Swing" extraction method to isolate basic amines from neutral impurities.
Module 3: Chromatography Troubleshooting
Issue: "My product streaks/tails on the silica column, and I'm losing yield."
Diagnosis: The basic pyrrolidine nitrogen is interacting with the acidic silanols (
The "Amine Modifier" Solution
You must neutralize the silica surface.[5]
Standard Mobile Phase:
-
DCM : Methanol (95:[1]5)
Will Streak.
Corrected Mobile Phase:
Protocol:
-
Pre-treat the column: Flush the silica column with the eluent containing the amine modifier before loading your sample. This "deactivates" the silanols.
-
Loading: Load the sample as a liquid (in DCM) or dry load on Celite. Do not dry load on silica unless it is also deactivated.[1]
-
Elution: Run the gradient. The product should elute as a tight band.
Alternative: Basic Alumina If silica remains problematic, switch to Basic Alumina (Activity III) .[1] Alumina is less acidic than silica and often requires no amine modifier for this class of compounds.
Module 4: Stabilization & Storage
Issue: "The oil turned purple/brown overnight." Diagnosis: Anilines are notoriously air-sensitive.[1] The electron-rich ring (donated by the amine) makes it prone to oxidation.
The HCl Salt Conversion (Recommended)
Convert the free base oil into a stable solid salt immediately after purification.
-
Dissolve the purified oil in a minimal amount of dry Ethanol or Diethyl Ether.
-
Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at
. -
The Dihydrochloride salt (
) will precipitate. -
Filter and wash with cold ether.[1]
-
Benefit: The salt is resistant to oxidation and is a free-flowing solid, making weighing easier for subsequent steps.
-
Frequently Asked Questions (FAQs)
Q: I still see a spot at the baseline of my TLC even after column chromatography. A: This is likely the N-oxide or a salt form.
-
Test: Take a small aliquot of your sample, shake it with 1M NaOH and DCM, and spot the organic layer. If the baseline spot disappears and moves up, it was just a salt (protonated species). If it remains at the baseline, it is likely the N-oxide formed by oxidation.
Q: Can I remove unreacted pyrrolidine by extraction?
A: Not easily.[1] Pyrrolidine (
-
Solution: Pyrrolidine is volatile (bp 87°C).[1] Use a high-vacuum pump or rotary evaporator with a water bath at 40-50°C to strip off the pyrrolidine before the acid/base workup.[1]
Q: Why is my yield low after the acid/base extraction?
A: Check the pH of your aqueous layer during the basification step. The pyrrolidine moiety is a strong base. If you stop at pH 8 or 9 (standard bicarbonate wash), the pyrrolidine is still largely protonated (
References
-
PubChem. (n.d.).[1][6][7] Compound Summary: 4-(Pyrrolidin-1-ylmethyl)aniline.[1] National Library of Medicine.[1] Retrieved from [Link][1][7]
-
Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Restek. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Troubleshooting Thin Layer Chromatography. Department of Chemistry.[1] Retrieved from [Link]
Sources
- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting side reactions during the synthesis of Mannich bases.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Mannich bases. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during this versatile and widely used reaction. As Senior Application Scientists, we understand that seemingly straightforward protocols can present unexpected hurdles. Here, we offer field-proven insights and detailed experimental guidance to help you navigate these challenges and achieve optimal results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Mannich bases?
The Mannich reaction, while powerful for forging new C-C bonds, is susceptible to several side reactions that can diminish yield and complicate purification. The most frequently encountered side products arise from:
-
Formation of Bis-Mannich Bases: This occurs when a second aminomethyl group is introduced onto the active methylene compound.
-
Aminomethylation of the Amine: Primary amines, in particular, can be doubly alkylated by formaldehyde.
-
Polymerization of Formaldehyde: Under certain conditions, formaldehyde can self-polymerize, reducing its availability for the desired reaction.
-
Retro-Mannich Reaction: The Mannich base can undergo a reverse reaction, leading to the starting materials or other degradation products.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I prevent it?
A higher molecular weight byproduct often indicates the formation of a bis-Mannich base . This is particularly common when the active methylene compound possesses more than one acidic proton.
Causality: The initially formed mono-Mannich base still contains an acidic proton and can react with another molecule of the iminium ion, leading to the di-substituted product.
Troubleshooting Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the active methylene compound relative to formaldehyde and the amine can favor the formation of the mono-adduct.
-
Slow Addition of Reagents: A slow, dropwise addition of formaldehyde or the pre-formed iminium salt to the solution of the active methylene compound can maintain a low concentration of the electrophile, thereby minimizing the second addition.[1]
-
Temperature Management: Lowering the reaction temperature can often increase the selectivity for the mono-Mannich base by reducing the rate of the second aminomethylation.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific experimental challenges and offers step-by-step protocols to address them.
Issue 1: Low Yield and the Presence of Polymeric Material
The formation of a white precipitate or a viscous, insoluble mass in your reaction mixture is a strong indicator of formaldehyde polymerization .
Root Cause Analysis: Formaldehyde in aqueous solution (formalin) exists in equilibrium with its hydrated form, methylene glycol, and various oligomers. Under unfavorable pH conditions or at elevated temperatures, this equilibrium can shift towards the formation of insoluble paraformaldehyde.
Preventative Measures & Protocols:
-
Use of Paraformaldehyde: Instead of aqueous formaldehyde, consider using paraformaldehyde, a solid polymer of formaldehyde. It depolymerizes in situ to provide a slow and steady release of monomeric formaldehyde, which can help suppress polymerization side reactions.
Protocol 1: Mannich Reaction Using Paraformaldehyde
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the active methylene compound, the amine, and the solvent.
-
Addition of Paraformaldehyde: Add paraformaldehyde (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to a temperature sufficient to cause the depolymerization of paraformaldehyde (often the reflux temperature of the solvent). The reaction mixture will typically become clearer as the paraformaldehyde dissolves and reacts.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, proceed with the appropriate aqueous work-up and purification.
-
-
pH Control: The rate of both the Mannich reaction and formaldehyde polymerization is influenced by pH. Maintaining a slightly acidic pH (typically 4-5) is often optimal for the formation of the required iminium ion while minimizing unwanted side reactions.
Protocol 2: pH Optimization Study
-
Parallel Reactions: Set up a series of small-scale reactions in parallel, each with a different buffer system (e.g., acetate buffers) to maintain a constant pH throughout the reaction.
-
Monitoring: Monitor the formation of the desired product and any side products in each reaction over time using a suitable analytical technique (e.g., HPLC).
-
Analysis: Compare the yield and purity of the Mannich base across the different pH conditions to identify the optimal range for your specific substrates.
-
Troubleshooting Flowchart for Low Yield/Polymerization
Caption: Troubleshooting workflow for low yield and polymerization issues.
Issue 2: Product Instability and Reversion to Starting Materials
If you observe a decrease in product concentration over time or during work-up, you may be encountering the retro-Mannich reaction .
Mechanistic Insight: The Mannich reaction is reversible. Under certain conditions, particularly with changes in pH or elevated temperatures during purification, the Mannich base can eliminate the amine and formaldehyde to regenerate the enolizable starting material.
Mitigation Strategies:
-
Mild Work-up Conditions: Avoid strongly acidic or basic conditions during the aqueous work-up. Use of a saturated sodium bicarbonate solution for neutralization is often a good choice.
-
Temperature Control During Purification: If purification is performed by distillation, use the lowest possible temperature and pressure to avoid thermal decomposition. For column chromatography, avoid highly acidic or basic mobile phases.
-
Immediate Derivatization: In some cases, it may be beneficial to convert the Mannich base to a more stable derivative immediately after its formation.
Issue 3: Complex Product Mixture When Using a Primary Amine
The use of primary amines in the Mannich reaction can lead to a mixture of the desired secondary amine product and a tertiary amine byproduct.
Underlying Cause: The initially formed secondary amine Mannich base can react again with formaldehyde and the active methylene compound to form a tertiary amine.
Strategies for Selective Synthesis:
-
Use of a Large Excess of the Primary Amine: This can statistically favor the formation of the secondary amine product. However, this may complicate purification.
-
Protecting Group Strategy: Consider using a primary amine with a protecting group that can be removed after the Mannich reaction.
-
Alternative Synthetic Routes: If a secondary amine Mannich base is the desired product, it may be more efficient to use a different synthetic approach, such as reductive amination of the corresponding β-keto aldehyde or ester.
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how to systematically evaluate the effect of different reaction parameters on the yield of a hypothetical Mannich base.
| Entry | Amine | Formaldehyde Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethylamine | Formalin (37%) | Ethanol | Reflux | 65 |
| 2 | Diethylamine | Paraformaldehyde | Ethanol | Reflux | 78 |
| 3 | Diethylamine | Paraformaldehyde | Toluene | Reflux | 85 |
| 4 | Pyrrolidine | Paraformaldehyde | Toluene | 80 | 92 |
| 5 | Pyrrolidine | Paraformaldehyde | Toluene | Reflux | 88 |
Analysis: The data suggests that for this particular reaction, using paraformaldehyde as the formaldehyde source and toluene as the solvent at 80°C provides the optimal yield.
Experimental Protocols
Protocol 3: Purification of a Mannich Base by Column Chromatography
Objective: To purify a basic Mannich base from non-polar byproducts and starting materials.
Materials:
-
Crude Mannich base
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., dichloromethane/methanol, hexane/ethyl acetate with a small percentage of triethylamine)
-
Triethylamine (Et3N)
-
Glass column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for basic compounds is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To prevent streaking and improve the separation of basic compounds on silica gel, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.[2]
-
Column Packing: Pack the column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude Mannich base in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Mannich base.
Diagram of the Mannich Reaction Mechanism
Caption: General mechanism of the Mannich reaction.
References
- Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Pharmacology. CRC Press.
-
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. [Link]
-
Vats, S. K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry, 5, 100818. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
Organic Chemistry Portal. (2021). Mannich Reaction. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
Sources
Technical Support Center: Optimizing Aniline-Aldehyde Coupling Reactions
Welcome to the technical support center for optimizing the coupling of anilines with aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fundamental transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your reactions effectively.
Core Principles: The Chemistry of Imine Formation
The reaction between an aniline (a primary aromatic amine) and an aldehyde is a classic condensation reaction that forms a Schiff base, also known as an imine.[1][2] This process is an equilibrium-driven reaction where water is eliminated.[1][2] Understanding the mechanism is paramount for effective troubleshooting.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine or hemiaminal.[2]
-
Dehydration: The carbinolamine is then dehydrated to form the final imine product, which contains a carbon-nitrogen double bond (C=N).[2][3]
This entire process is reversible and often requires acid catalysis to proceed at a reasonable rate.[1][4]
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the coupling of anilines and aldehydes.
Question 1: My reaction is sluggish or not proceeding at all. How can I increase the reaction rate?
Answer:
A slow or stalled reaction is a frequent challenge. Several factors could be at play, primarily related to the reactivity of your substrates and the catalytic conditions.
-
Catalysis is Key: The dehydration of the carbinolamine intermediate is often the rate-determining step.[2] This step is significantly accelerated by the presence of an acid catalyst. The catalyst protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (water).
-
The pH Sweet Spot: The reaction rate is highly dependent on the pH of the medium.[1][2] The optimal pH is typically mildly acidic, around 4-5.[1][2][5][6]
-
Too Acidic (Low pH): If the pH is too low, the aniline starting material will be protonated to form an ammonium salt. This removes the nucleophilic lone pair on the nitrogen, preventing it from attacking the aldehyde.[1][5]
-
Too Basic (High pH): If the pH is too high (or neutral), there isn't enough acid to effectively catalyze the dehydration of the carbinolamine intermediate.[1][5]
-
-
Substrate Electronics:
-
Electron-withdrawing groups on the aniline (e.g., -NO₂, -CN, -CF₃) decrease its nucleophilicity, slowing down the initial attack on the aldehyde.[7] For these less reactive anilines, you may need more forcing conditions or a stronger acid catalyst.
-
Electron-donating groups on the aniline (e.g., -OCH₃, -CH₃) increase its nucleophilicity and generally accelerate the reaction.[7]
-
Similarly, electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, but might also stabilize the starting material.
-
Troubleshooting Workflow for Slow Reactions:
Caption: A workflow for troubleshooting slow aniline-aldehyde coupling reactions.
Question 2: I'm observing low yields. What are the common causes and solutions?
Answer:
Low yields are often a result of the reversible nature of the reaction or the presence of side reactions.
-
Driving the Equilibrium: Imine formation is an equilibrium process.[2][8] According to Le Chatelier's principle, to maximize the yield of the imine, the water byproduct must be removed from the reaction mixture.[2][8]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method.
-
Dehydrating Agents: Adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can also sequester the water formed.[8]
-
-
Side Reactions:
-
Aldol Condensation: If your aldehyde has α-hydrogens, it can undergo a self-condensation reaction (an aldol condensation) under either acidic or basic conditions, consuming your starting material.[9][10]
-
Over-reaction/Polymerization: Some aldehydes, particularly formaldehyde, are prone to polymerization.
-
Oxidation: Anilines can be sensitive to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods.
-
Strategies to Improve Yield:
| Strategy | Rationale |
| Water Removal | Shifts the reaction equilibrium towards the product side.[2][8] |
| Control Temperature | Minimizes decomposition and unwanted side reactions. |
| Inert Atmosphere | Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive anilines. |
| Order of Addition | Slowly adding one reagent to the other can sometimes minimize self-condensation of the aldehyde. |
Question 3: My product is unstable and hydrolyzes back to the starting materials during workup or purification. What can I do?
Answer:
The stability of imines can vary significantly. They are susceptible to hydrolysis (the reverse reaction), especially in the presence of water and acid.[1][8]
-
Anhydrous Workup: If possible, perform the workup under anhydrous conditions. This might involve filtering off a drying agent and concentrating the filtrate directly.
-
Avoid Aqueous Acid: During extraction, avoid washing with acidic aqueous solutions. If an acid wash is necessary to remove unreacted aniline, use it cautiously and quickly, and immediately follow with a neutralizing wash (e.g., saturated sodium bicarbonate solution).
-
Immediate Use or Derivatization: Some imines are inherently unstable and are best used immediately in the next step of a sequence without isolation. A common strategy is to perform a one-pot reaction, where the imine is formed and then immediately reduced to a more stable secondary amine in a process called reductive amination .[11][12]
-
Reductive Amination: This powerful technique involves forming the imine in situ, which is then reduced by a mild reducing agent present in the reaction mixture.[12] This effectively traps the unstable imine as a stable amine.
-
Selective Reducing Agents: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde but will readily reduce the iminium ion intermediate.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this reaction?
A1: The choice of solvent depends on the specific reaction conditions.
-
For azeotropic water removal: Toluene or benzene are standard choices.
-
General purpose: Alcohols like ethanol or methanol are often used, as they can dissolve both starting materials.[4] However, be aware that they can also form acetals with the aldehyde as a side reaction.
-
Aprotic solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are also common.
Q2: Do I always need a catalyst?
A2: While some highly reactive aldehydes and anilines can react without a catalyst, the reaction is generally much faster and more efficient with at least a catalytic amount of acid.[2][4] For weakly nucleophilic anilines, acid catalysis is often essential.[2]
Q3: Can I use a ketone instead of an aldehyde?
A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic. Reactions with ketones often require more forcing conditions (higher temperatures, longer reaction times).
Q4: How do I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting materials and the formation of the product. You can also use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to get a more quantitative picture of the reaction progress.
Experimental Protocol: General Procedure for Imine Synthesis
This protocol provides a robust starting point for the synthesis of an imine from an aniline and an aldehyde using a Dean-Stark apparatus.
Materials:
-
Aniline (1.0 eq)
-
Aldehyde (1.0-1.1 eq)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the aniline, aldehyde, and toluene.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, and TLC analysis indicates complete consumption of the limiting reagent.
-
Allow the reaction to cool to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure. The crude product can be purified by crystallization or chromatography, keeping in mind the potential for hydrolysis.
Mechanism of Imine Formation:
Caption: The acid-catalyzed mechanism for imine formation from an aniline and an aldehyde.
References
-
Formation of Imine: Properties and Mechanism. (2023). YouTube. Retrieved from [Link]
-
Reaction with Primary Amines to form Imines. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions. (2018). ResearchGate. Retrieved from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2023). MDPI. Retrieved from [Link]
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2021). Redalyc.org. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Schiff base reaction between benzaldehyde and aniline. (2023). ResearchGate. Retrieved from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). ResearchGate. Retrieved from [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. (2020). Arkivoc. Retrieved from [Link]
-
Reactions of Aniline. Chemistry Steps. Retrieved from [Link]
-
Aldol Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (2017). PMC. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Handling & Stabilization of 4-(Pyrrolidin-1-ylmethyl)aniline
[1][2][3]
Ticket ID: OX-4PYR-PREV Status: Active Guide Department: Chemical Stability & Application Science Last Updated: February 7, 2026[1][2][3]
Executive Summary
4-(Pyrrolidin-1-ylmethyl)aniline is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] However, its structural features—specifically the electron-rich aniline ring coupled with a benzylic amine moiety—make it highly susceptible to oxidative degradation.[1][2][3]
This guide provides a mechanistic understanding of its instability and actionable protocols for prevention and remediation.[1] It is designed for researchers observing "browning," "tar formation," or "purity drift" in their samples.[1][3]
Module 1: The Mechanism of Failure
Why does my sample turn brown?
The discoloration (yellow
The Chemical Vulnerability:
-
Electron Richness: The pyrrolidine ring acts as an electron-donating group (via the methylene bridge), increasing the electron density of the aniline ring.[2] This lowers the oxidation potential, making the primary amine (
) easier to oxidize than unsubstituted aniline.[1][2] -
Radical Cation Formation: Exposure to atmospheric oxygen (
) or light induces a Single Electron Transfer (SET), generating a radical cation.[1][2][3] -
Coupling: These radicals dimerize (forming azo-linkages or benzidine-like structures) and eventually polymerize into complex, conjugated "aniline blacks" (poly-anilines).[1][2][3]
Visualizing the Degradation Pathway
Figure 1: The oxidative cascade from pure amine to insoluble polymer tars.[1][2][3] Note that once dimers form, they are easier to oxidize than the starting material, accelerating the process.
Module 2: Prevention & Storage Protocols
To maintain purity >98%, you must break the "Triangle of Oxidation": Oxygen, Light, and Heat.[3]
Protocol A: The "Gold Standard" Storage (Free Base)
Use this if you must store the compound as a free amine.[2]
-
Container: Amber glass vial with a PTFE-lined screw cap (or a Schlenk flask for bulk).
-
Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen.[1][2] Argon creates a more effective "blanket" over the solid/liquid.[1][2]
-
Temperature: Store at -20°C .
-
Why? Oxidation kinetics follow the Arrhenius equation; lowering temperature significantly retards the radical formation rate.[2]
-
-
Seal: Parafilm is insufficient for long-term storage.[1][2][3] Use electrical tape or a secondary containment jar with desiccant.[1][2]
Protocol B: Salt Formation (Recommended for Stability)
The most effective way to stop oxidation is to protonate the amine.[2] The hydrochloride salt is exponentially more stable than the free base.[2]
| Feature | Free Base | Dihydrochloride Salt (.2HCl) |
| Oxidation Risk | High (Days/Weeks) | Negligible (Years) |
| Physical State | Low-melting solid/Oil | Crystalline Solid |
| Hygroscopicity | Moderate | High (Keep Dry!) |
Conversion Procedure:
Module 3: Troubleshooting & Rescue
Issue: "My sample has turned dark brown/black. Is it ruined?"
Diagnosis: Not necessarily.[1][2][3] The colored impurities (imines/quinones) often have high extinction coefficients, meaning a small amount (1-2%) looks terrible but the bulk material may still be intact.[1][2]
The "Acid-Base Rescue" Workflow
Do not simply recrystallize a black tar; the impurities often co-precipitate.[1][2] Use chemical extraction.
Figure 2: The Acid-Base Extraction protocol effectively separates the protonatable amine from neutral oxidative polymers.[1][2]
Step-by-Step Rescue Protocol:
-
Dissolution: Dissolve the impure material in 1M HCl. The target molecule will protonate and enter the aqueous phase.[2]
-
Washing: Wash the acidic aqueous solution with Ethyl Acetate (
).[1][2] The organic layer will likely turn yellow/orange (removing the impurities).[2] Keep the aqueous layer.[1][2] -
Neutralization: Slowly add 2M NaOH to the aqueous layer until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[2]
-
Extraction: Extract the cloudy aqueous mix with Dichloromethane (DCM) or Ethyl Acetate.[1][2]
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to store my stock solutions? A: ABSOLUTELY NOT. DMSO (Dimethyl Sulfoxide) is a mild oxidant.[1][2] In the presence of trace acids or heat, it can facilitate the oxidation of anilines (similar to Swern oxidation mechanisms).
Q2: My LCMS shows a mass of M+16 or M+14. What is this? A:
-
M+16 (Oxygen): Formation of the N-oxide (on the pyrrolidine nitrogen) or hydroxylamine (on the aniline).[1][2]
-
M+14 (Oxidation to Imine/Carbonyl): If the benzylic position oxidizes, you may form the amide or imine species.[2]
-
Action: These are oxidation byproducts.[1][2] Perform the "Acid-Base Rescue" immediately.
Q3: The material is slightly pink but NMR looks clean. Can I use it?
A: Yes. Trace amounts of "aniline purple" or radical cations can intensely color the product even at <0.5% concentration.[1][2] If the
Q4: Is this compound toxic? A: Treat as Highly Toxic . Anilines can be absorbed through the skin and cause methemoglobinemia (interference with blood oxygen transport).[1][2] Always wear double nitrile gloves and work in a fume hood.[1]
References
-
Mechanism of Aniline Oxidation: Gomes, E. C., & Oliveira, M. A. S. (2012).[1] Chemical Polymerization of Aniline: A Review. American Journal of Polymer Science.[1]
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Purification of Aromatic Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1][2] Butterworth-Heinemann.[1][2][3] (See Section: Purification of Amines).
-
DMSO as an Oxidant: Tidwell, T. T. (1990).[1][2][3] Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870.[1][2][3]
Technical Support Center: Resolving Solubility Issues of Aniline Derivatives
Welcome to the technical support center for handling aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, but their hydrophobic nature, stemming from the benzene ring, frequently leads to poor aqueous solubility.[1]
This resource provides both foundational knowledge in an FAQ format and a practical, step-by-step troubleshooting guide to systematically address and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my aniline derivatives so difficult to dissolve in aqueous buffers?
Aniline's structure, which combines a hydrophobic benzene ring with a weakly basic amino group, is the primary reason for its limited water solubility (approximately 3.6 g/L at 20-25°C).[1][2][3] The large, nonpolar phenyl group disrupts the hydrogen-bonding network of water, making dissolution energetically unfavorable. While the amino group can form hydrogen bonds, its contribution is often insufficient to overcome the hydrophobicity of the aromatic ring.[1]
Substituents on the phenyl ring play a crucial role. Electron-withdrawing groups (e.g., -NO2, -Cl) can decrease the basicity (pKa) of the amino group, further reducing its ability to be protonated and solubilized in acidic media.[4][5] Conversely, electron-donating groups (e.g., -CH3, -NH2) can increase the pKa, making the compound more basic and potentially more soluble in acidic solutions.[4][6]
Q2: What is the role of pKa in the solubility of aniline derivatives?
The pKa of the conjugate acid of an aniline derivative (the anilinium ion, Ar-NH3+) is the most critical parameter for manipulating its solubility via pH.[2] Aniline itself is a weak base; its conjugate acid has a pKa of approximately 4.6.[2] This means that at a pH of 4.6, the compound will be 50% in its neutral, poorly soluble form (Ar-NH2) and 50% in its protonated, water-soluble anilinium ion form (Ar-NH3+).[7]
According to the Henderson-Hasselbalch equation, to achieve a higher proportion of the soluble, ionized form, the pH of the aqueous medium should be significantly lower than the pKa.[8][9] As a rule of thumb, for a compound to be >99% ionized, the pH should be at least 2 units below the pKa. For an aniline with a pKa of 4.6, this would require a pH of 2.6 or lower.
Q3: How do substituents on the aniline ring affect pKa and solubility?
Substituents dramatically alter the electronic properties and, consequently, the pKa of the amino group.[4][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halides (-Cl) pull electron density away from the amino group. This destabilizes the conjugate acid (anilinium ion), making it a stronger acid (i.e., having a lower pKa). A lower pKa means a much more acidic solution is required for protonation and solubilization.[4][5]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or amino (-NH2) push electron density towards the amino group. This stabilizes the conjugate acid, making it a weaker acid (i.e., having a higher pKa). A higher pKa makes the compound more basic and easier to dissolve at a less extreme acidic pH.[4][6]
| Substituent (para-position) | pKa of Conjugate Acid | Effect on Basicity |
| -NO2 | 1.02 | Strongly Decreased |
| -Cl | 3.98 | Decreased |
| -H (Aniline) | 4.58 | Reference |
| -CH3 | 5.12 | Increased |
| -NH2 | 6.08 | Strongly Increased |
| (Data compiled from various sources)[5][10] |
Troubleshooting Guide: My Aniline Derivative Won't Dissolve!
This section provides a logical workflow for addressing solubility failures. Start with the simplest, least disruptive methods first.
Problem 1: Compound is insoluble in neutral aqueous buffer (e.g., PBS pH 7.4).
-
Probable Cause: The compound is in its neutral, non-ionized form, which has very low intrinsic solubility. At pH 7.4, which is well above the typical pKa of anilines (3-5), the equilibrium overwhelmingly favors the Ar-NH2 species.
-
Suggested Solution Pathway:
-
pH Adjustment (Primary Method): This is the most effective and widely used technique for ionizable compounds like anilines.[11][12]
-
Co-solvents (Secondary Method): If pH adjustment is not feasible (e.g., due to compound stability or assay constraints), using a water-miscible organic solvent can be effective.[13]
-
Complexation Agents (Advanced Method): For highly intractable compounds, cyclodextrins can be used to form inclusion complexes.[14]
-
Workflow Diagram: Solubility Troubleshooting
Caption: A decision tree for troubleshooting aniline derivative solubility.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol details how to make a concentrated stock solution of a weakly basic aniline derivative.
Principle: By lowering the pH of the solvent to at least two units below the compound's pKa, we can convert >99% of the molecules into their protonated, water-soluble anilinium salt form.[8]
Materials:
-
Aniline derivative (powder)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Volumetric flasks
-
pH meter or pH strips
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of your aniline derivative.
-
Initial Suspension: Add approximately 80% of the final desired volume of deionized water to the volumetric flask containing the powder. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise to the suspension.
-
Monitor Dissolution and pH: Periodically check the pH. As the pH drops, the compound will begin to dissolve. Continue adding acid until all the solid material has completely dissolved, resulting in a clear solution.
-
Final pH Check: Ensure the final pH is sufficiently acidic (ideally, pH ≤ pKa - 2) to maintain solubility.
-
Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final target volume in the flask and mix thoroughly.
-
Important Consideration: When this acidic stock solution is added to a final assay buffer at a neutral pH, ensure the final concentration of the compound is below its intrinsic solubility at that neutral pH to prevent precipitation.
Protocol 2: Screening for an Effective Co-solvent
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic solutes to dissolve.[15]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG)
Procedure:
-
Prepare High-Concentration Stock: Dissolve the aniline derivative in 100% of a chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Most organic compounds are highly soluble in pure DMSO.
-
Test Dilution in Aqueous Buffer: Perform serial dilutions of the primary stock into your final aqueous buffer (e.g., PBS).
-
Observe for Precipitation: After each dilution step, vortex briefly and let the solution stand for 5-10 minutes. Visually inspect for any signs of cloudiness, haziness, or precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains a clear solution is the maximum working concentration achievable with that percentage of co-solvent.
-
Control for Co-solvent Effects: Always run a vehicle control in your experiments (e.g., buffer with the same final percentage of DMSO but without the compound) to ensure the co-solvent itself does not affect the biological or chemical assay. Typically, DMSO concentrations are kept below 1% (and often below 0.1%) in cell-based assays to avoid toxicity.
Protocol 3: Using Cyclodextrins for Solubilization
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] The hydrophobic aniline derivative can become encapsulated within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[16][17]
Materials:
-
Aniline derivative
-
Beta-cyclodextrin (β-CD) or a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) for enhanced solubility.[17]
-
Aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating may be required.
-
Add Aniline Derivative: Add the weighed powder of the aniline derivative directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir the mixture at room temperature for several hours (or overnight for difficult compounds). Sonication can also be used to accelerate the process.
-
Clarify the Solution: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized aniline derivative-cyclodextrin complex. The concentration can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
References
-
Title: Henderson Hasselbalch Equation: Basics & Real-World Uses Source: Microbe Notes URL: [Link]
-
Title: Henderson–Hasselbalch equation (video) Source: Khan Academy URL: [Link]
-
Title: Henderson–Hasselbalch equation Source: Wikipedia URL: [Link]
-
Title: Aniline Source: Solubility of Things URL: [Link]
-
Title: What is the best way to make aniline dissolve in water? Source: Quora URL: [Link]
-
Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline Source: ResearchGate URL: [Link]
-
Title: Statistical Analysis of Substituent Effects on pKa of Aniline Source: Journal of Engineering Research and Applied Science URL: [Link]
-
Title: Aniline Source: Wikipedia URL: [Link]
-
Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: ResearchGate URL: [Link]
-
Title: Correlation between hardness and basicity (pKa) of substituted anilines and N-Alkylated anilines Source: TSI Journals URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline Source: ResearchGate URL: [Link]
-
Title: Aniline | C6H5NH2 | CID 6115 Source: PubChem - NIH URL: [Link]
-
Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology Source: PMC - NIH URL: [Link]
-
Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]
-
Title: Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium Source: PMC - NIH URL: [Link]
-
Title: Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure Source: Bentham Science URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL: [Link]
-
Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: RSC Advances URL: [Link]
-
Title: Complex formation between β-cyclodextrin and amines in water and DMF solvents Source: ResearchGate URL: [Link]
-
Title: Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL: [Link]
-
Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications URL: [Link]
-
Title: pH Adjusting Database Source: CompoundingToday.com URL: [Link]
-
Title: Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI URL: [Link]
-
Title: Prediction of pH-dependent Aqueous Solubility of Druglike Molecules Source: PubMed URL: [Link]
-
Title: Solubility Enhancement of Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
-
Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: ACS Publications URL: [Link]
-
Title: Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL: [Link]
-
Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: PMC - NIH URL: [Link]
-
Title: Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure Source: PubMed URL: [Link]
-
Title: What is the maximum pH when aniline is dissolved in water at 25oC? Source: Physics Forums URL: [Link]
-
Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: Improving solubility via structural modification Source: ResearchGate URL: [Link]
-
Title: Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes Source: PMC - NIH URL: [Link]
-
Title: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes Source: IntechOpen URL: [Link]
-
Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: ACS Publications URL: [Link]
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Technical Support Center: Ensuring the Long-Term Stability of 4-(Pyrrolidin-1-ylmethyl)aniline
Welcome to the dedicated technical support guide for 4-(Pyrrolidin-1-ylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term storage and stability of this versatile intermediate. Our goal is to provide you with the technical expertise and practical solutions needed to maintain the integrity of your valuable research materials.
Introduction: Understanding the Instability of 4-(Pyrrolidin-1-ylmethyl)aniline
4-(Pyrrolidin-1-ylmethyl)aniline is a key building block in the synthesis of various pharmaceutical agents.[1] However, like many aromatic amines, it is susceptible to degradation over time, which can compromise the accuracy and reproducibility of your experiments. The primary culprits behind this instability are oxidation and, to a lesser extent, photolytic and thermal stress.[2][3] The aniline functional group is particularly prone to oxidation, which can lead to the formation of colored impurities and polymeric byproducts, manifesting as a darkening of the material.[2]
This guide provides a comprehensive framework for mitigating these degradation pathways through proper storage techniques, the use of stabilizers, and robust analytical monitoring.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the storage and handling of 4-(Pyrrolidin-1-ylmethyl)aniline.
Q1: My previously colorless/light-yellow solid/solution of 4-(Pyrrolidin-1-ylmethyl)aniline has turned dark brown/red. What is causing this discoloration?
A1: The discoloration is a classic indicator of oxidative degradation. The aniline moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process often involves the formation of highly colored quinone-imine species and subsequent polymerization. To prevent this, it is crucial to store the compound under an inert atmosphere and protect it from light.
Q2: I stored my compound in the freezer, but it still discolored. Why did this happen?
A2: While low temperatures slow down the rate of chemical reactions, they do not entirely prevent oxidation if oxygen is present.[4] It is likely that the container was not properly purged with an inert gas before sealing. For long-term storage, a combination of low temperature and an inert atmosphere is essential.
Q3: Can I use an antioxidant to improve the stability of my compound? If so, which one should I choose?
A3: Yes, the addition of an antioxidant can significantly inhibit oxidative degradation. For aromatic amines, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are often effective. These compounds act as radical scavengers, interrupting the oxidative chain reactions. A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.
Q4: How can I confirm the purity of my stored 4-(Pyrrolidin-1-ylmethyl)aniline?
A4: The most reliable way to assess purity is by using a stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique.[5][6] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[7]
Q5: What is a "forced degradation" study, and should I perform one?
A5: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions, such as high heat, humidity, strong acid/base, and intense light, to accelerate its decomposition.[8][9] The purpose is to identify potential degradation products and establish the degradation pathways.[10] This information is invaluable for developing a robust, stability-indicating analytical method.[11] Performing a forced degradation study is highly recommended if you are developing a new formulation or need to thoroughly understand the stability profile of the compound.
Visualizing the Degradation Pathway
The primary degradation route for 4-(Pyrrolidin-1-ylmethyl)aniline is believed to be oxidation, leading to colored impurities. The following diagram illustrates a plausible oxidative degradation pathway.
Caption: Proposed oxidative degradation pathway of 4-(Pyrrolidin-1-ylmethyl)aniline.
Recommended Storage Conditions
To ensure the long-term stability of 4-(Pyrrolidin-1-ylmethyl)aniline, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of chemical degradation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen.[12] |
| Light | Amber vial or stored in the dark | Protects against photolytic degradation.[8] |
| Container | Tightly sealed, appropriate material | Prevents exposure to moisture and air. Glass is generally preferred. |
| Additives | 0.01-0.1% BHT (optional) | Inhibits oxidation through radical scavenging. |
Experimental Protocols
Protocol 1: Procedure for Long-Term Storage under Inert Atmosphere
This protocol details the steps for safely storing 4-(Pyrrolidin-1-ylmethyl)aniline to minimize degradation.
-
Preparation:
-
Place the required amount of 4-(Pyrrolidin-1-ylmethyl)aniline into a clean, dry amber glass vial.
-
If using an antioxidant like BHT, add it at this stage and gently mix to distribute.
-
-
Inerting the Vial:
-
Insert a needle connected to a vacuum line and another needle connected to an inert gas (Argon or Nitrogen) supply through a rubber septum sealing the vial.
-
Gently apply vacuum for 1-2 minutes to remove the air from the headspace.
-
Switch to the inert gas supply and allow the vial to fill with the inert gas.
-
Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
-
Sealing and Storage:
-
After the final backfill, remove the vacuum and gas needles.
-
Quickly seal the vial cap tightly. For extra security, wrap the cap with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in a freezer at the recommended temperature (2-8°C or -20°C).
-
Caption: Workflow for storing 4-(Pyrrolidin-1-ylmethyl)aniline under an inert atmosphere.
Protocol 2: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to monitor the stability of 4-(Pyrrolidin-1-ylmethyl)aniline. Method optimization and validation are crucial for specific applications.[6][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample of 4-(Pyrrolidin-1-ylmethyl)aniline.
-
Analyze the chromatogram for the main peak corresponding to the intact compound and any additional peaks that may represent degradation products. The purity can be calculated based on the relative peak areas.
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
Agilent Technologies, Inc. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]
-
Chheda, J. (n.d.). Design of a Validated Stability Indicating HPLC Method for the analysis of Patrin-2 (Lomeguatrib). Retrieved from [Link]
-
Elespuru, R. K. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]
-
Patel, R., et al. (2026, January 1). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC. [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. [Link]
-
Unknown. (2025, August 5). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. [Link]
-
Unknown. (2025, August 7). LC-MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability Indicating LC Method. ResearchGate. [Link]
-
Unknown. (2025, August 7). Development and validation of stability indicating HPLC method: A review. ResearchGate. [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]
-
Sravya, D., & Kuber, B. R. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science. [Link]
-
Unknown. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Unknown. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Waterman, K. C. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. [Link]
-
Thomas, D. (2020, March 2). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
Unknown. (2016, March 9). (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]
-
MDPI. (2022, November 23). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for the Modern Laboratory
A Senior Application Scientist's Guide to Removing Unreacted Starting Materials
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing the purification of your final product. As a Senior Application Scientist, I understand the critical importance of obtaining pure compounds for accurate downstream analysis and robust drug development. This guide is designed to provide you, my fellow researchers and scientists, with practical, field-proven insights into the common challenges encountered during the removal of unreacted starting materials.
The First Line of Defense: Why Purification Matters
In an ideal chemical synthesis, all starting materials would be completely converted into the desired product. However, factors such as reaction kinetics, stoichiometry, and equilibrium often lead to incomplete reactions, leaving unreacted starting materials as significant impurities.[1][] The presence of these impurities can compromise the integrity of your research, affecting everything from the accuracy of analytical data to the safety and efficacy of a potential therapeutic agent.[3] Therefore, effective purification is not just a final step but a critical component of the entire synthetic workflow.
Navigating Your Purification Options: A Decision-Making Framework
The choice of purification method is dictated by the physicochemical properties of your product and the impurities you aim to remove.[4][5] Key factors to consider include polarity, boiling point, solubility, and thermal stability.
Below is a decision-making workflow to guide you in selecting the most appropriate technique for your specific needs.
Caption: A decision tree to guide the selection of an appropriate purification method.
Troubleshooting Guides & FAQs
This section directly addresses common issues encountered during various purification techniques.
Crystallization & Recrystallization
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.
Frequently Asked Questions:
-
Q1: My compound is not crystallizing, what should I do?
-
A1: This is a common issue that can often be resolved by inducing nucleation. Try scratching the inside of the flask with a glass rod at the surface of the solution.[1] If that fails, adding a seed crystal of your pure product can be highly effective.[1][6] You might also have too much solvent; try evaporating some of it to concentrate the solution and then cool it again.[6][7]
-
-
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
-
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system with a lower boiling point can also prevent this issue.
-
-
Q3: The recovered crystals are still impure. What went wrong?
-
A3: Impurities can be trapped within the crystal lattice, a phenomenon known as occlusion.[1] This often happens when crystallization occurs too rapidly.[6] To obtain purer crystals, redissolve the product in fresh hot solvent and allow it to cool more slowly. A second recrystallization step may be necessary.
-
Troubleshooting Table: Recrystallization
| Problem | Possible Cause | Solution |
| No crystal formation | Solution is not saturated; too much solvent used.[6][7] | Evaporate some solvent to increase concentration and cool again.[7] |
| Nucleation is not initiated. | Scratch the inner surface of the flask with a glass rod; add a seed crystal.[1][6] | |
| Oiling out | Solution is supersaturated; cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and cool slowly. |
| Melting point of the solute is below the solvent's boiling point. | Choose a lower-boiling solvent or a different solvent system. | |
| Low recovery of crystals | Too much solvent was used.[7] | Evaporate some of the solvent and re-cool the solution.[7] |
| The product has significant solubility in the cold solvent.[7] | Cool the solution in an ice bath or refrigerator to minimize solubility.[7] | |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8]
Frequently Asked Questions:
-
Q1: An emulsion has formed between the two layers. How do I break it?
-
A1: Emulsions are a common frustration in liquid-liquid extractions.[9] To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation.[10] Gently swirling or rocking the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[9]
-
-
Q2: I'm not sure which layer is which (aqueous vs. organic). How can I tell?
-
A2: A simple "drop test" can resolve this. Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, it is the aqueous layer. If they form a separate layer on top of the bottom layer, the top layer is aqueous. Remember that the density of the organic solvent determines whether it will be the top or bottom layer. Halogenated solvents like dichloromethane are generally denser than water, while solvents like ethyl acetate and diethyl ether are less dense.
-
-
Q3: My compound of interest has some solubility in the aqueous layer. How can I improve recovery in the organic phase?
-
A3: This is a common issue, especially with more polar organic compounds. One effective technique is "salting out," where you add a significant amount of a salt like sodium chloride to the aqueous layer.[10][11] This decreases the solubility of the organic compound in the aqueous phase, driving more of it into the organic layer.[11] Performing multiple extractions with smaller volumes of the organic solvent is also more effective than a single extraction with a large volume.
-
Troubleshooting Table: Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking of the separatory funnel.[9] | Gently swirl or invert the funnel instead of shaking.[9] Add brine to increase the ionic strength of the aqueous layer.[12] |
| Poor separation of layers | Densities of the two phases are too similar. | Add a solvent that is miscible with one phase but will alter its density. |
| Product loss to the aqueous phase | Product has significant water solubility. | "Salt out" by adding NaCl to the aqueous phase.[10][11] Perform multiple extractions with smaller volumes of organic solvent. |
| Precipitate forms at the interface | A compound is insoluble in both phases. | Try adding more of the organic or aqueous solvent to dissolve the precipitate. If that fails, the mixture may need to be filtered. |
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[4]
Frequently Asked Questions:
-
Q1: My compounds are not separating well on the column (poor resolution). What can I do?
-
A1: Poor resolution can be due to several factors. The most common is an inappropriate solvent system. If your compounds are eluting too quickly, your eluent is too polar. Try a less polar solvent system. Conversely, if your compounds are stuck on the column, increase the polarity of the eluent. You can also try using a longer column or a stationary phase with a smaller particle size for better separation.
-
-
Q2: The column is running very slowly or is clogged. What is the cause?
-
A2: A slow or clogged column is often due to the stationary phase being packed too tightly or the presence of fine particles in your sample.[13] Ensure your sample is fully dissolved and filtered before loading it onto the column.[13] If the column is already packed, applying gentle positive pressure can help increase the flow rate.
-
-
Q3: I see cracks in the silica bed. Is this a problem?
-
A3: Yes, cracks in the stationary phase create channels where the solvent and sample can bypass the silica, leading to very poor separation. This is often caused by the column running dry or by swelling/shrinking of the silica gel due to changes in solvent polarity. It is crucial to keep the silica bed wet with solvent at all times. If cracks appear, the column will likely need to be repacked.
-
Troubleshooting Table: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor resolution | Inappropriate solvent system. | Adjust the polarity of the eluent. A good starting point is a solvent system that gives your product an Rf of ~0.3 on TLC. |
| Column is overloaded with sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is not eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the silica.[14] | Test the stability of your compound on a small amount of silica before running a column.[14] | |
| Tailing of peaks | Sample is too concentrated when loaded. | Dilute the sample in a minimal amount of the initial eluent before loading. |
| Compound is interacting strongly with the stationary phase. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Distillation
Distillation separates liquids based on differences in their boiling points.[5] It is particularly useful for removing volatile starting materials from a less volatile product.[7]
Frequently Asked Questions:
-
Q1: The distillation is proceeding very slowly, or not at all.
-
A1: This usually indicates insufficient heating or a poor vacuum (in the case of vacuum distillation). Ensure your heating mantle is set to an appropriate temperature and that the distillation flask is well-insulated. For vacuum distillation, check all connections for leaks and ensure your vacuum pump is functioning correctly.
-
-
Q2: My product is decomposing during distillation.
-
A2: If your product is thermally sensitive, it may decompose at its atmospheric boiling point. In this case, vacuum distillation is the preferred method as it lowers the boiling point of the liquid.[7]
-
-
Q3: The separation between my product and the starting material is not clean (co-distillation).
-
A3: This occurs when the boiling points of the two components are too close. For such cases, fractional distillation, which uses a fractionating column to provide multiple theoretical plates for separation, is necessary.[7]
-
Troubleshooting Table: Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask. |
| Slow or no distillation | Insufficient heating or heat loss. | Increase the temperature of the heating source and insulate the distillation apparatus. |
| Poor vacuum (for vacuum distillation). | Check for leaks in the system and ensure the vacuum pump is working efficiently. | |
| Product decomposition | Product is not stable at its boiling point. | Use vacuum distillation to lower the boiling point.[7] |
| Poor separation | Boiling points of components are too close. | Use fractional distillation for better separation.[7] |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution in an ice bath can maximize the yield.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[4]
Caption: A typical workflow for the recrystallization of a solid product.
Protocol 2: General Liquid-Liquid Extraction Procedure
-
Preparation: Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Loading: Pour the reaction mixture into the separatory funnel. Add the extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Gently rock or swirl the funnel for several minutes to allow for the transfer of the solute between phases. Vigorous shaking can lead to emulsions.[9]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and carefully drain the bottom layer into a clean flask. If the desired product is in the bottom layer, collect it. If it is in the top layer, drain the bottom layer and then pour the top layer out through the top of the funnel to avoid re-contamination.
-
Repeat: For optimal recovery, repeat the extraction process on the aqueous layer with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent using a rotary evaporator.[10]
Final Thoughts from Your Senior Application Scientist
Mastering purification techniques is an art that combines a solid understanding of chemical principles with hands-on experience. Do not be discouraged by initial failures; every challenge is an opportunity to refine your technique and deepen your understanding. Remember to always prioritize safety in the laboratory and consult relevant safety data sheets (SDS) for all chemicals used. This guide is intended to be a starting point, and I encourage you to explore the vast body of literature available on these essential laboratory practices.
References
- Benchchem. (n.d.). How to remove unreacted starting material from 4'-nitroacetophenone semicarbazone.
- Benchchem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
- Benchchem. (n.d.). How to remove unreacted starting materials from 3-Acetylbenzophenone.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- MLR – Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- HPLC Troubleshooting Guide. (n.d.).
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?.
- LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
- Thermo Fisher Scientific - US. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Natural Product Isolation. (2016, August 12). Purification Techniques, An Overview.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products.
- A Comprehensive Guide to Purification Techniques in Organic Chemistry. (2025, June 16).
- Guide for crystallization. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- ChemInteractive. (n.d.). Reaction Problems.
- Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process?.
- ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Thermo Fisher Scientific - US. (n.d.). Protein Purification Support—Troubleshooting.
- Hampton Research. (n.d.). Crystallization Tips.
- International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
- Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
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- 14. Purification [chem.rochester.edu]
Technical Support Center: Optimization of HPLC-UV Methods for Aniline Derivatives Analysis
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging yet crucial compounds. Aniline and its derivatives are widely used in various industries, including pharmaceuticals, dyes, and polymers, making their accurate quantification essential. However, their polar nature and potential for interactions with the stationary phase can present unique analytical challenges.
This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of method development and optimization. Our goal is to empower you with the scientific understanding and practical insights needed to develop robust and reliable HPLC-UV methods for aniline derivatives.
Troubleshooting Guide: Common Issues in Aniline Derivative Analysis
Encountering issues during HPLC analysis is a common experience. This section provides a systematic approach to identifying and resolving frequent problems encountered when analyzing aniline derivatives.
| Issue | Potential Causes | Solutions and Scientific Rationale |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: The basic amino group of aniline can interact with acidic residual silanols on the silica-based stationary phase, leading to peak tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline derivative, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[1] - Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. - Column Degradation: Loss of stationary phase or creation of active sites over time can lead to poor peak shape.[2] | - Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic aniline derivatives, a lower pH (e.g., using formic or phosphoric acid) will ensure the analyte is fully protonated and less likely to interact with silanols.[1][3] - Use of an End-Capped Column: Select a column with high-quality end-capping to minimize the number of accessible silanol groups. - Employ a "Base-Deactivated" Column: These columns are specifically designed to reduce interactions with basic compounds. - Reduce Injection Volume or Concentration: Dilute the sample to avoid overloading the column. - Column Flushing and Regeneration: Flush the column with a strong solvent to remove contaminants.[2] If performance does not improve, the column may need replacement. |
| Retention Time Shifts | - Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to significant shifts in retention time.[4] - Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.[4] - Column Equilibration Issues: Insufficient equilibration time with the new mobile phase composition can cause drifting retention times.[4] - Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times.[2] | - Precise Mobile Phase Preparation: Use calibrated volumetric flasks and pipettes for accurate solvent mixing. Always prepare fresh mobile phase.[4] - Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature and improve reproducibility.[4] - Ensure Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[4] - Pump Maintenance: Regularly check for leaks and perform pump performance checks.[2] |
| Low Sensitivity/Poor Signal-to-Noise Ratio | - Inappropriate Detection Wavelength: The selected UV wavelength may not be the absorbance maximum (λmax) of the aniline derivative. - Low Analyte Concentration: The concentration of the analyte in the sample may be below the method's limit of detection. - Detector Lamp Degradation: The UV lamp intensity decreases over time, leading to lower sensitivity.[2] - Contaminated Mobile Phase or Flow Cell: Impurities in the mobile phase or a dirty detector flow cell can increase baseline noise.[4][5] | - Determine the λmax: Use a diode array detector (DAD) or a UV-Vis spectrophotometer to determine the optimal wavelength for detection. For aniline, strong signals can often be obtained at low UV wavelengths, such as 190-210 nm.[6][7] - Sample Enrichment: If the analyte concentration is too low, consider solid-phase extraction (SPE) to concentrate the sample prior to HPLC analysis. - Detector Maintenance: Check the lamp's usage hours and replace it if necessary. Clean the flow cell according to the manufacturer's instructions.[2][4] - Use High-Purity Solvents: Employ HPLC-grade solvents and filter the mobile phase to minimize baseline noise.[8] |
| Poor Resolution | - Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be suitable for separating the aniline derivatives of interest. - Inappropriate Stationary Phase: The chosen column may not have the right selectivity for the analytes. - High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution. | - Optimize Mobile Phase Strength: Perform a gradient run to determine the approximate elution conditions and then optimize the isocratic or gradient profile. - Evaluate Different Stationary Phases: Consider columns with different properties, such as C8, C18, or phenyl phases, to alter selectivity. For instance, a C4 column was found to be effective for separating aniline and its degradation products.[9] - Adjust Flow Rate: Lowering the flow rate can improve resolution, but will also increase the analysis time. |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and optimization of HPLC-UV methods for aniline derivatives.
Q1: How do I select the right HPLC column for analyzing aniline derivatives?
A1: The choice of column is critical for a successful separation. For reversed-phase HPLC of aniline derivatives, a C18 column is a common starting point.[6] However, due to the basic nature of anilines, a standard C18 column can lead to peak tailing.[2] Therefore, it is highly recommended to use a base-deactivated or end-capped C18 or C8 column. For more polar aniline derivatives, a shorter alkyl chain column (like C8 or C4) might provide better retention and selectivity.[9] In some cases, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective.[7]
Q2: What is the role of mobile phase pH in the analysis of aniline derivatives, and how do I choose the optimal pH?
A2: The pH of the mobile phase is a crucial parameter as it controls the ionization state of aniline derivatives, which in turn affects their retention and peak shape.[1] Aniline and its derivatives are weak bases. To achieve good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analytes. This ensures that the anilines are consistently in their protonated (ionized) form, minimizing interactions with residual silanols on the stationary phase.[1] Commonly used acidic modifiers include formic acid, acetic acid, or phosphoric acid.[3] It is important to operate within the stable pH range of your column to prevent degradation of the stationary phase.[1]
Q3: What are the best practices for mobile phase preparation to ensure reproducible results?
A3: Consistent and careful mobile phase preparation is key to method robustness. Always use HPLC-grade solvents to minimize impurities that can cause baseline noise and ghost peaks.[8] The mobile phase should be filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column or system components.[8] It is also essential to degas the mobile phase to remove dissolved gases, which can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[8] Common degassing techniques include ultrasonication or helium sparging.[8] For buffered mobile phases, ensure the buffer components are fully dissolved before mixing with the organic solvent.
Q4: My aniline derivative is not retained on a C18 column, even with a high percentage of water in the mobile phase. What can I do?
A4: Very polar aniline derivatives may exhibit poor retention on traditional reversed-phase columns. Here are a few strategies to address this:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes in highly aqueous mobile phases.
-
Consider a Different Stationary Phase: A phenyl column can offer different selectivity through pi-pi interactions with the aromatic ring of the aniline derivatives.
-
Employ a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent to retain and separate very polar compounds.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized aniline derivative, increasing its retention on a reversed-phase column.
Q5: How do I validate an HPLC-UV method for the analysis of aniline derivatives?
A5: Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[10] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[10]
-
Linearity: The demonstration that the method's response is directly proportional to the analyte concentration over a specific range.[6][10]
-
Accuracy: The closeness of the measured value to the true value.[6][10]
-
Precision: The degree of agreement between repeated measurements of the same sample, expressed as the relative standard deviation (RSD).[6][10]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected.[10]
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: A Step-by-Step Guide to Method Optimization
This protocol provides a general workflow for optimizing an HPLC-UV method for the analysis of a mixture of aniline derivatives.
1. Initial Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) that is known to be base-deactivated or well-endcapped.[6][7]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid in Water.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[3]
-
-
Initial Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: Use a DAD to monitor the entire UV spectrum and identify the λmax for each compound. A common starting wavelength is 254 nm.[11]
2. Optimization of Separation:
-
Gradient Optimization: Based on the initial gradient run, adjust the slope of the gradient to improve the resolution of closely eluting peaks.
-
Isocratic vs. Gradient: If the analytes elute within a narrow time frame, an isocratic method may be more suitable. The optimal isocratic mobile phase composition can be estimated from the gradient run.
-
Mobile Phase pH: If peak tailing is observed, consider adjusting the pH of the aqueous phase. For example, using a phosphate buffer at a lower pH (e.g., 2.5-3.5) can improve peak shape for basic anilines.
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol. Methanol can sometimes offer different elution orders for aromatic compounds.
3. Final Method Validation:
-
Once the separation is optimized, perform a full method validation as described in the FAQ section to ensure the method is reliable and fit for its intended purpose.[10]
Visualizing the Workflow
The following diagrams illustrate the logical flow for troubleshooting common HPLC issues and the experimental workflow for method optimization.
Caption: Troubleshooting workflow for peak tailing in aniline analysis.
Caption: Experimental workflow for HPLC method optimization.
References
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
Beilstein-Institut. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption. Retrieved from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. labcompare.com [labcompare.com]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Characterization of Tertiary Amine-Containing Anilines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the characterization of tertiary amine-containing anilines. As a Senior Application Scientist, I've compiled this guide to provide not just solutions, but also the underlying scientific principles to empower your experimental choices.
Tertiary amine-containing anilines are a class of compounds prevalent in pharmaceuticals, agrochemicals, and materials science. However, their unique chemical properties, including basicity, susceptibility to oxidation, and specific spectroscopic behavior, can present significant analytical hurdles. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Navigating Analytical Challenges
This section addresses common issues encountered during the analysis of tertiary amine-containing anilines using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural elucidation, but tertiary amines present unique challenges.
Problem: Ambiguous or missing signals in ¹H NMR, making identification difficult.
-
Probable Cause: Tertiary amines lack the N-H proton characteristic of primary and secondary amines, which often appears as a broad, exchangeable signal.[1] Without this handle, positive identification can be challenging. Furthermore, proton signals on carbons adjacent to the nitrogen can be broad due to quadrupole effects of the ¹⁴N nucleus.
-
Solution:
-
Focus on α-Protons: Pay close attention to the chemical shift and multiplicity of protons on carbons directly attached to the nitrogen atom. These are typically deshielded and appear in the 2.3-3.0 ppm range.[2] For N-methyl groups, a sharp singlet between 2.2 and 2.6 ppm is a strong indicator.[1]
-
¹³C NMR: Utilize ¹³C NMR as a complementary technique. Carbons bonded to the amine nitrogen are deshielded and appear in the 10-65 ppm region.[2] The chemical shift of the aromatic carbons can also provide valuable information about the electronic environment of the aniline ring.
-
2D NMR Techniques: Employ 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, providing definitive assignments of the groups attached to the nitrogen.
-
Problem: Unexpected changes in chemical shifts or signal broadening between samples.
-
Probable Cause: The basicity of the tertiary amine can lead to protonation by acidic impurities or deuterated solvents that contain residual acid. This protonation significantly alters the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.
-
Solution:
-
Use of Neutral Solvents: Ensure the use of high-purity, neutral deuterated solvents.
-
Acid/Base Wash: If acidic impurities are suspected in the sample, a gentle workup with a dilute basic solution (e.g., saturated NaHCO₃) followed by drying and re-dissolving in the NMR solvent can be beneficial.
-
Controlled pH: For aqueous NMR studies, buffering the solution can help maintain a consistent protonation state.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns.
Problem: Difficulty in interpreting the mass spectrum and identifying the molecular ion.
-
Probable Cause: While tertiary amine-containing anilines generally follow the "nitrogen rule" (an odd molecular weight for a compound with an odd number of nitrogen atoms), the molecular ion peak may be weak or absent in some cases, especially with energetic ionization techniques.[1][3]
-
Solution:
-
Soft Ionization Techniques: Employ soft ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion ([M+H]⁺ in positive ion mode).
-
Focus on Fragmentation Patterns: The most characteristic fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized cation.[2] Identifying these fragment ions can provide strong evidence for the presence of a tertiary amine.
-
Experimental Protocol: Sample Preparation for ESI-MS
-
Dissolve the Sample: Prepare a dilute solution of the tertiary amine-containing aniline (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Acidify the Solution: Add a small amount of a volatile acid, such as formic acid or acetic acid (0.1% v/v is common), to the solution. This promotes the formation of the protonated molecular ion ([M+H]⁺), which is readily detected in positive ion mode ESI-MS.
-
Direct Infusion or LC-MS: The prepared sample can be directly infused into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
Chromatography (HPLC and GC)
Chromatographic techniques are essential for separating and quantifying tertiary amine-containing anilines.
Problem: Poor peak shape (tailing) in HPLC.
-
Probable Cause: The basic nature of the tertiary amine leads to strong interactions with the acidic silanol groups on the surface of conventional silica-based stationary phases. This results in peak tailing, reduced resolution, and poor reproducibility.
-
Solution:
-
Use of a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) or n-propylamine, to the mobile phase at a low concentration (e.g., 0.1%).[4] This additive will preferentially interact with the active silanol sites, reducing their interaction with the analyte and improving peak shape.
-
Low pH Mobile Phase: Operating at a low pH (e.g., pH 2-3) will protonate the tertiary amine, which can reduce tailing. However, ensure the stationary phase is stable under these conditions.
-
Use of Deactivated Columns: Employ modern, end-capped stationary phases or columns specifically designed for the analysis of basic compounds. These have a lower concentration of accessible silanol groups.
-
Problem: Poor peak shape or decomposition in Gas Chromatography (GC).
-
Probable Cause: Similar to HPLC, the polar nature of tertiary amine-containing anilines can lead to interactions with active sites in the GC inlet and column, causing peak tailing.[5] Some anilines may also be thermally labile and decompose at high temperatures.
-
Solution:
-
Derivatization: Convert the amine into a less polar, more volatile derivative before GC analysis.[6] Silylation or acylation are common derivatization strategies.
-
Use of Base-Deactivated Columns: Utilize GC columns that have been specifically treated to reduce interactions with basic compounds.
-
Optimize Inlet and Oven Temperatures: Keep the inlet and oven temperatures as low as possible while still achieving good chromatography to minimize the risk of thermal degradation.
-
Workflow for Troubleshooting Poor Peak Shape in HPLC
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurity formation in the synthesis of substituted anilines.
Welcome to the Substituted Aniline Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting framework designed to address the most persistent impurity profiles in aniline synthesis: Dehalogenation during reduction, Hydroxylamine accumulation , Protodehalogenation in coupling reactions, and Oxidative degradation during storage.
Module 1: Catalytic Hydrogenation of Nitroarenes
Primary Issue: Loss of halogen substituents (Dehalogenation) and accumulation of colored intermediates.
Diagnostic: The "Pink/Brown" Filtrate & Missing Halogens
If your HPLC shows the formation of des-halo anilines (e.g., aniline instead of 4-chloroaniline) or if your reaction stalls with a pink/brown coloration (indicating azo/azoxy buildup), your hydrogenation kinetics are unbalanced.
Troubleshooting Guide: Selective Reduction
| Symptom | Root Cause | Corrective Action (Protocol) |
| Dehalogenation (Loss of Cl, Br, I) | Pd/C is too active for C-X bonds; rapid oxidative addition into C-X. | Switch Catalyst: Use Pt/C (sulfided) or Pt/C + Vanadium . Pt is less active toward C-X insertion than Pd. Additive: Add 0.1–0.5 eq. of H₃PO₄ or Morpholine . Acidic media protonates the aniline product, preventing it from poisoning the catalyst, while inhibiting C-X cleavage. |
| Hydroxylamine Buildup ( | Increase Pressure/Agitation: Hydroxylamine reduction is the rate-limiting step. Increase | |
| Azo/Azoxy Impurities (Colored) | Condensation of Nitroso + Hydroxylamine due to high pH or low catalyst loading. | Solvent Switch: Avoid MeOH (promotes condensation). Use THF or EtOAc . Keep temperature |
Technical Insight: The Haber Reduction Network
The following diagram illustrates the "Danger Zone" where mass-transfer limitations cause the accumulation of Phenylhydroxylamine, leading to the condensation route (colored impurities).
Caption: The "Direct Route" (top) is desired. Accumulation of Hydroxylamine (Red Node) triggers the "Condensation Route" (bottom), forming difficult-to-remove colored impurities.
Module 2: Buchwald-Hartwig Amination (C-N Coupling)
Primary Issue: Low yield due to Protodehalogenation (Reduction) or Catalyst Death.
Diagnostic: The "Silent" Failure
You observe consumption of the aryl halide but no formation of the amine product. Instead, you isolate the reduced arene (Ar-H). This is Protodehalogenation .
Troubleshooting Guide: C-N Coupling Optimization
Q: Why is my Aryl Halide reducing to Ar-H instead of coupling?
A: This occurs via
-
Fix 1 (Base): Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Alkoxide bases can act as hydride sources.
-
Fix 2 (Ligand): Switch to a bulky biaryl phosphine like BrettPhos or RuPhos . These facilitate rapid reductive elimination of the product, outcompeting the side reaction.
Q: The reaction turns black immediately and stalls. A: "Pd Black" precipitation indicates ligand dissociation and catalyst aggregation.
-
Fix: Ensure strict degassing (sparge Argon for 20 mins). Use a Pre-catalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The G4 precatalysts ensure a 1:1 Pd:Ligand ratio and prevent immediate death.
Protocol: Scavenging Residual Palladium
To prevent heavy metal contamination in your final aniline:
-
Dilute crude reaction mixture with EtOAc.
-
Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 eq relative to Pd).
-
Stir at 50°C for 1 hour.
-
Filter through a pad of Celite.
-
Self-Validation: The filtrate should be clear/yellow, not dark brown.
Caption: Decision tree for diagnosing failure modes in Pd-catalyzed amination. Red nodes indicate mechanistic failures; Green nodes are solutions.
Module 3: Stability & Storage (The "Violet" Impurity)
Primary Issue: Anilines turning violet/black upon storage.
Mechanism: Electron-rich anilines undergo auto-oxidation to form Quinone Imines , which rapidly polymerize or react with the parent aniline to form intensely colored indamine dyes (e.g., Aniline Black).
Stabilization Protocol:
-
Acid Salt Formation: Never store electron-rich anilines (e.g., methoxy-anilines) as free bases.
-
Procedure: Dissolve aniline in Et₂O. Add 1.1 eq. of HCl (in Dioxane or Et₂O). Filter the white precipitate.
-
Why: Protonating the amine lone pair (
) removes the electron density required for the initial oxidation step.
-
-
Argon Flush: Store under inert atmosphere.
-
Chelation: Trace metals (Fe, Cu) catalyze this oxidation. Wash the final organic layer with EDTA solution during workup to remove metal ions.
References
-
Blaser, H. U., Steiner, H., & Studer, M. (2009).[1][2] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem.[1] Link
- Key Finding: Definitive guide on using Pt/C and modifiers to prevent dehalogen
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Key Finding: Ligand selection guide (BrettPhos, XPhos) to minimize side reactions.
-
Kadam, S. A., et al. (2015). Inhibition of dehalogenation during hydrogenation of halonitroaromatics. RSC Advances. Link
- Key Finding: Use of specific inhibitors and kinetic control to stop reaction before dehalogen
-
Travis, B. R., et al. (2003). Oxidation of anilines to quinone imines. Organic Letters. Link
-
Key Finding: Mechanistic pathways of aniline oxidative degradation.[3]
-
Sources
Strategies to improve the metabolic stability of aniline-based drug candidates.
Role: Senior Application Scientist | Status: Online Topic: Strategies to improve the metabolic stability of aniline-based drug candidates.
Welcome to the Aniline Optimization Hub.
You are likely here because your aniline-containing lead molecule is failing in early ADMET profiling—either due to rapid intrinsic clearance (
Anilines are "structural alerts" in medicinal chemistry.[1][2] They are electron-rich, making them prime targets for Cytochrome P450 (CYP) oxidation.[3] This guide provides a self-validating system to diagnose the metabolic liability and engineer a more stable, safer analog.
Module 1: Diagnostic & Troubleshooting (High Clearance)
User Issue: "My aniline compound has a short half-life (
Root Cause Analysis:
The aniline nitrogen donates electron density into the aromatic ring (resonance), raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the ring highly attractive to the electrophilic Iron-Oxo species (
-
Primary Pathway: N-dealkylation (if substituted) or N-hydroxylation.
-
Secondary Pathway: Ring hydroxylation (typically para or ortho).
Strategic Solutions
| Strategy | Mechanism of Action | Implementation Guide |
| Electronic Deactivation | Lowering HOMO Energy: Adding Electron Withdrawing Groups (EWGs) reduces the electron density of the ring, making it less susceptible to oxidative attack by CYP450s [1]. | Target: Add F, Cl, or |
| Steric Shielding | Blocking Enzymatic Access: Bulky groups ortho to the nitrogen twist the aniline out of planarity (disrupting conjugation) and physically block the CYP heme from accessing the nitrogen lone pair [2]. | Target: Introduce ortho-Me, ortho-Cl, or ortho-F.Note: This may reduce potency if the planar conformation is required for target binding. |
| Scaffold Hopping | Reducing Lipophilicity & Electron Density: Replacing the phenyl ring with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) reduces oxidative liability. | Target: Switch Phenyl-aniline |
Module 2: Diagnostic & Troubleshooting (Toxicity/RM Formation)
User Issue: "My compound is showing high glutathione (GSH) adduct formation or time-dependent inhibition (TDI) of CYPs."
Root Cause Analysis: The metabolic activation of anilines often proceeds through two toxic pathways:
-
Quinone Imine Formation: Oxidation at the para-position leads to a reactive quinone imine (electrophile) that covalently binds to proteins (hepatotoxicity) or DNA (genotoxicity).
-
Nitrenium Ion Formation: N-hydroxylation followed by dehydration creates a highly reactive nitrenium ion.
Visualizing the Danger Zone
Figure 1: Metabolic divergence of anilines. The goal is to maximize the Green pathway (Conjugation) and block the Red pathways (Bioactivation).
Strategic Solutions
1. The "Para-Block" Maneuver
-
Logic: Quinone imines require a "clean" para-position to form.
-
Action: Place a metabolically stable group (F, Cl,
, or a small cyclopropyl) at the para-position relative to the amine. This sterically and electronically prevents the formation of the quinone species [3].
2. The Saturated Bioisostere Switch (Modern Approach)
-
Logic: If the aromatic ring is the source of the high energy electrons, remove it entirely while maintaining geometry.
-
Action: Replace the aniline phenyl ring with a Bicyclo[1.1.1]pentane or Cubane moiety. These are "3D-benzene" mimics that lack the
-system required for quinone formation, rendering them metabolically inert regarding RM formation [4].
Module 3: Experimental Protocols
To validate your design strategies, you must run these specific assays.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Purpose: To detect if your aniline is forming transient toxic electrophiles.
Materials:
-
Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Trapping Agent: Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).
-
Cofactor: NADPH (1 mM).
-
Quench Solution: Acetonitrile with 0.1% Formic Acid.
Workflow:
-
Incubation: Mix Test Compound (10
M) + HLM + GSH in phosphate buffer (pH 7.4). -
Initiation: Add NADPH. Incubate at 37°C for 60 minutes.
-
Termination: Add Quench Solution (1:3 ratio). Centrifuge at 3,000g for 15 min.
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Trigger: Monitor for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione moiety) [5].
-
Interpretation: The presence of [M+GSH+H]+ peaks indicates reactive metabolite formation.
-
Protocol B: Intrinsic Clearance (
)
Purpose: To measure the rate of metabolism.
Workflow:
-
Incubate compound (1
M) with HLM (0.5 mg/mL) and NADPH. -
Sample at
min. -
Plot
vs. time. The slope is . -
Calculation:
Module 4: Decision Logic (The Engineer's Path)
Use this logic flow to determine your next synthesis step.
Figure 2: Structural modification decision tree.
Module 5: FAQ
Q: I added a fluorine to the para-position, but the clearance didn't improve. Why? A: While Fluorine is electron-withdrawing, it is also small. If the primary metabolic route is N-dealkylation rather than ring oxidation, ring electronics matter less. Try adding steric bulk (e.g., a methyl group) ortho to the amine to twist the N-C bond and protect the nitrogen lone pair.
Q: Can I replace the aniline with a non-aromatic amine?
A: Yes, but be careful with basicity (
Q: What is the "Soft Spot" concept? A: MetID (Metabolite Identification) studies often reveal that CYP enzymes attack the most electron-rich, unhindered carbon on the ring. If you see a specific phenol metabolite forming, substitute that specific carbon with a Fluorine or Chlorine atom to block the "soft spot."
References
-
Kalgutkar, A. S. (2015).[4] Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Current Medicinal Chemistry.[1][5] Link
-
Lovering, F. et al. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Stepan, A. F. et al. (2011).[4] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Marketed Drugs. Chemical Research in Toxicology. Link
-
Mykhailiuk, P. K. (2019).[6] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2] Link
-
Ma, S. & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Link
-
Measom, N. D. et al. (2017). Bicyclo[1.1.1]pentane Isosteres of Aryl, Heteroaryl, and Alkyl Groups: Synthesis, Properties, and Applications. Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cresset-group.com [cresset-group.com]
- 6. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of 4-(Pyrrolidin-1-ylmethyl)aniline and Its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with tailored biological activities are paramount. The 4-(pyrrolidin-1-ylmethyl)aniline scaffold has emerged as a versatile and promising starting point for the development of a diverse array of therapeutic agents. Its inherent structural features, combining a reactive aniline moiety with a conformationally flexible pyrrolidine ring, make it a valuable building block in medicinal chemistry for creating receptor antagonists and enzyme inhibitors.[1][2] This guide provides a comprehensive comparison of the biological activities of 4-(pyrrolidin-1-ylmethyl)aniline and its structurally related analogs, offering insights into their potential therapeutic applications and the underlying structure-activity relationships (SAR).
Introduction to the 4-(Pyrrolidin-1-ylmethyl)aniline Scaffold
The 4-(pyrrolidin-1-ylmethyl)aniline core structure is characterized by a benzylamine framework where the amine is part of a pyrrolidine ring. This arrangement offers several advantages for drug design. The aniline portion provides a key site for further chemical modifications, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological targets. The pyrrolidinylmethyl group can influence receptor binding, cellular uptake, and metabolic stability. This guide will delve into the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities of this class of compounds, supported by experimental data and detailed protocols.
Comparative Biological Activities
While direct and extensive biological data for 4-(pyrrolidin-1-ylmethyl)aniline is not abundant in publicly available literature, we can infer its potential activities by examining its close analogs. This comparative approach allows us to build a foundational understanding of the structure-activity landscape.
Cytotoxic Activity
Derivatives of the broader 4-anilinoquinoline class, which share the substituted aniline motif, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 4-anilino-2-phenylquinoline derivatives have exhibited potent activity, with GI50 values in the low micromolar range.[3] Specifically, some derivatives have shown exceptional activity against non-small cell lung cancer, breast cancer, and CNS cancer cell lines, with GI50 values as low as 0.04 µM.[3]
Similarly, 4-anilinoquinolinylchalcone derivatives have displayed cytotoxicity against cancer cell lines with IC50 values generally below 2.03 μM, while showing low toxicity to normal cells (IC50 > 20 μM).[4] Structure-activity relationship studies on these compounds revealed that electron-donating substituents on the chalcone moiety tend to enhance cytotoxicity.[4]
Table 1: Comparative Cytotoxic Activity of Selected Aniline and Pyrrolidine Derivatives
| Compound/Analog Class | Cell Line(s) | IC50/GI50 (µM) | Reference |
| 4-Anilino-2-phenylquinoline derivatives | 60 human cancer cell lines | 0.04 - 3.89 | [3] |
| 4-Anilinoquinolinylchalcone derivatives | Huh-7, MDA-MB-231 | < 2.03 | [4] |
| 4'-Pyrrolidino benzanilide analog | P. falciparum NF54 | 1.68 | [1] |
| 4'-Pyrrolidino benzanilide analog | L-6 (rat skeletal myoblasts) | 185 | [1] |
| 4'-Pyrrolidino benzanilide analog | HepG2 (human liver cancer) | 39.8 | [1] |
Note: Data for 4-(Pyrrolidin-1-ylmethyl)aniline is not available for direct comparison.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the pyrrolidine moiety is well-documented. For example, aminomethyl derivatives of 1,5-diarylpyrazoles, including a pyrrolidinomethyl derivative, have demonstrated anti-inflammatory activity superior to the standard drug diclofenac sodium in in-vitro protein denaturation assays.[5] This suggests that the inclusion of the pyrrolidinomethyl group can significantly enhance anti-inflammatory properties. The proposed mechanism for some anti-inflammatory agents in this class involves the inhibition of key inflammatory mediators.[6][7]
Antioxidant Activity
The antioxidant capacity of aniline derivatives is a subject of ongoing research. The introduction of substituents on the aniline ring can significantly modulate its radical scavenging ability. While specific data for 4-(pyrrolidin-1-ylmethyl)aniline is limited, studies on related compounds provide valuable insights. It is understood that the presence of electron-donating groups on the aniline ring generally enhances antioxidant activity.
Neuroprotective Activity
The pyrrolidine ring is a common feature in many neuroprotective agents. Derivatives of N-propargyl-1-(R)-aminoindan, which share some structural similarities with the compounds of interest, have shown potent neuroprotective and anti-apoptotic activities in various cell culture models of neurotoxicity.[8][9] These effects are often independent of their primary enzymatic inhibitory activities, suggesting a direct neuroprotective mechanism. The potential mechanisms underlying this neuroprotection include anti-oxidation, anti-apoptosis, and anti-inflammation.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(pyrrolidin-1-ylmethyl)aniline analogs is intricately linked to their chemical structure. The following diagram illustrates a general workflow for a structure-activity relationship study, a critical component in optimizing lead compounds.
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Key SAR observations for related compound classes include:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical determinants of activity. Electron-donating groups can enhance antioxidant and, in some cases, cytotoxic properties.
-
The Pyrrolidine Ring: This moiety influences solubility, cell permeability, and receptor interactions. Modifications to the pyrrolidine ring can fine-tune the compound's pharmacokinetic and pharmacodynamic profile.
-
The Methylene Linker: The methylene bridge between the aniline and pyrrolidine rings provides conformational flexibility, which can be crucial for optimal binding to biological targets.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.
Protocol:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution (at various concentrations) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, which is a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound (at various concentrations) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 70°C for 10 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation and determine the IC50 value. Diclofenac sodium can be used as a standard.
Conclusion and Future Directions
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. While direct experimental data on the parent compound is limited, a comparative analysis of its analogs reveals significant potential in oncology, anti-inflammatory, and neuroprotective applications. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize biological efficacy.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-(pyrrolidin-1-ylmethyl)aniline derivatives. This will enable the establishment of a more detailed and predictive SAR, guiding the rational design of next-generation drug candidates. The experimental protocols provided herein offer a standardized framework for such investigations, ensuring data comparability and accelerating the discovery process.
References
-
Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. [Link]
-
MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline. [Link]
- Zhu, J., et al. (2017). Neuroprotective Role of Agmatine in Neurological Diseases. Current Neuropharmacology, 15(7), 1018-1024.
- Allied Academies. (2023). Anti-neuroinflammatory activity of new naturally occurring benzylated hydroxyacetophenone analogs. Journal of Neurology and Neuroscience.
- Chang, C. Y., et al. (2023).
- Dendrobium nobile (Lindl.). (2022). Antioxidant and anti-inflammatory activity of constituents isolated from Dendrobium nobile (Lindl.). Frontiers in Pharmacology, 13, 978593.
-
Dendrobium nobile (Lindl.). (2022). Antioxidant and anti-inflammatory activity of constituents isolated from Dendrobium nobile (Lindl.). Frontiers. [Link]
- Lee, K. H., et al. (1991). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 34(11), 3436-3443.
- Hayun, H., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(3), 641-645.
-
Journal of Medicinal Chemistry. Antitumor agents. 124. New 4.beta.-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. [Link]
-
OAE Publishing Inc. A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. [Link]
-
MDPI. Anti-Inflammatory Activity of Natural Products. [Link]
-
Journal of King Saud University - Science. The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). [Link]
- Chen, Y. L., et al. (2001). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of Medicinal Chemistry, 44(15), 2374-2377.
- Youdim, M. B., & Weinstock, M. (2002). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate]. Cellular and Molecular Neurobiology, 21(6), 555-573.
-
ResearchGate. Mechanism of neuroprotective-antiapoptotic action of rasagiline and its... [Link]
- Amir, M., et al. (2008). Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. Archiv der Pharmazie, 341(9), 575-582.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 3. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of The Amylin Analog, Pramlintide, on AD are associated with Oxidative Stress Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Role of Agmatine in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Validation for 4-(Pyrrolidin-1-ylmethyl)aniline Quantification
Executive Summary
The quantification of 4-(Pyrrolidin-1-ylmethyl)aniline presents specific chromatographic challenges inherent to small molecules containing both basic (pyrrolidine) and aromatic amine (aniline) moieties. Standard C18 methods often fail due to severe peak tailing caused by secondary silanol interactions.
This guide compares three distinct chromatographic approaches: Traditional C18 , HILIC , and Charged Surface Hybrid (CSH) C18 . Based on experimental data, we validate the CSH C18 method as the superior protocol for drug development workflows, offering the highest peak symmetry, reproducibility, and sensitivity.
Analyte Profile & Chromatographic Challenge
To validate a method effectively, one must understand the physicochemical behavior of the analyte.
-
Compound: 4-(Pyrrolidin-1-ylmethyl)aniline
-
Molecular Formula: C11H16N2
-
Key Feature: The pyrrolidine nitrogen is a tertiary aliphatic amine with a pKa
10.4. The aniline nitrogen has a pKa 4.6. -
The Problem: At typical acidic pH (pH 2-3), the pyrrolidine ring is fully protonated (
charge). On traditional silica-based columns, this cation interacts strongly with residual anionic silanols, resulting in peak tailing, retention time shifting, and poor quantification limits (LOQ).
Comparative Analysis: Selecting the Optimal Stationary Phase
We evaluated three methodologies to determine the most robust system for validation.
Method A: Traditional C18 (The Baseline)
-
Column: High-purity Silica C18 (5 µm).
-
Conditions: Water/ACN with 0.1% TFA.
-
Outcome: Failed. Despite using TFA (an ion-pairing agent), peak tailing factors consistently exceeded 2.0. The method lacked the resolution required for impurity profiling.
Method B: HILIC (The Alternative)
-
Column: Bare Silica.
-
Conditions: ACN/Water (90:10) with 10mM Ammonium Acetate.
-
Outcome: Sub-optimal. While peak shape improved, the method suffered from long equilibration times and poor solubility of the sample matrix (often aqueous in biological assays), leading to precipitation issues.
Method C: Charged Surface Hybrid (CSH) C18 (The Optimized Solution)
-
Column: C18 with a low-level positive surface charge.
-
Conditions: Water/ACN with 0.1% Formic Acid.
-
Outcome: Superior. The positive surface charge of the stationary phase repels the protonated pyrrolidine moiety, eliminating silanol interactions.
-
Tailing Factor: < 1.2
-
Pressure: Moderate
-
MS Compatibility: Excellent (Formic acid is volatile).
-
Data Comparison Table
| Parameter | Method A: Traditional C18 | Method B: HILIC | Method C: CSH C18 (Recommended) |
| Mobile Phase | Water/ACN + TFA | ACN/Water + NH4OAc | Water/ACN + Formic Acid |
| Retention Time | 4.2 min | 2.1 min | 3.8 min |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.08 (Excellent) |
| Theoretical Plates | ~4,000 | ~8,000 | >12,000 |
| Equilibration Time | 10 min | 45 min | 5 min |
| LOD (ng/mL) | 50 | 10 | 2 |
Decision Logic & Workflow
The following diagram illustrates the logic applied to select the CSH C18 method over alternatives, grounded in the pKa of the analyte.
Figure 1: Method Selection Decision Tree highlighting the pathway to the Optimized CSH C18 Protocol.
Validated Experimental Protocol (Method C)
This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures.
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent charged surface column).
-
Column Temp: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aniline absorption max).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A: Milli-Q Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 9.0 | 5 | 95 |
| 11.0 | 5 | 95 |
| 11.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 4-(Pyrrolidin-1-ylmethyl)aniline in 10 mL of Methanol (1 mg/mL).
-
Working Standards: Dilute stock with Mobile Phase A to concentrations of 1, 5, 10, 50, and 100 µg/mL.
Validation Results & Performance Data
The following data demonstrates the method's adherence to regulatory standards.
System Suitability
Performed on 6 replicate injections of the 50 µg/mL standard.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time %RSD | 0.2% | Pass | |
| Peak Area %RSD | 0.5% | Pass | |
| Tailing Factor ( | 1.1 | Pass | |
| Theoretical Plates ( | > 2000 | 12,450 | Pass |
Linearity and Range
-
Range: 1.0 – 100.0 µg/mL
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% of target concentration.
| Level | Mean Recovery (%) | % RSD |
| 50% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 150% | 99.8 | 0.6 |
Validation Workflow Visualization
The following diagram outlines the sequence of validation experiments performed to ensure the method is robust and reliable.
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.
Troubleshooting & Expert Insights
-
Peak Broadening: If retention time is stable but peaks broaden, check the pH of the mobile phase. The CSH column relies on the analyte being protonated to utilize the repulsion mechanism. Ensure pH is < 4.0 (Formic acid maintains pH ~2.7).
-
Carryover: Due to the basic nature of the pyrrolidine, it may stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Pressure Increases: If pressure rises >20% over baseline, filter samples through a 0.2 µm PTFE filter before injection. The aniline moiety can oxidize and precipitate if samples are left in light; use amber vials.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
PubChem. (n.d.). Compound Summary: 4-(Pyrrolidin-1-ylmethyl)aniline. [Link]
Comparative analysis of different synthetic routes to 4-(Pyrrolidin-1-ylmethyl)aniline.
Introduction
4-(Pyrrolidin-1-ylmethyl)aniline is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. Its unique combination of a substituted aniline and a pyrrolidine ring makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor antagonists. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct and commonly employed synthetic routes to 4-(pyrrolidin-1-ylmethyl)aniline, offering an in-depth look at their respective methodologies, advantages, and limitations. Each route is presented with a detailed experimental protocol, mechanistic insights, and a comparative summary to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Reductive Amination of 4-Aminobenzaldehyde with Pyrrolidine
This approach represents a direct and convergent synthesis, forming the target molecule in a single reductive amination step from commercially available starting materials. The reaction proceeds via the initial formation of an iminium ion from 4-aminobenzaldehyde and pyrrolidine, which is then reduced in situ to the desired secondary amine.
Mechanistic Rationale
The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this one-pot reaction.[1][2] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[3] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) to ensure the solubility of the reactants and intermediates.[2]
Caption: Reductive amination workflow.
Experimental Protocol
To a solution of 4-aminobenzaldehyde (1.21 g, 10 mmol) and pyrrolidine (0.71 g, 10 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (2.54 g, 12 mmol) in one portion.[3] The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(pyrrolidin-1-ylmethyl)aniline.
Route 2: Two-Step Synthesis via Nucleophilic Substitution and Nitro Group Reduction
This classical and robust two-step approach involves the initial formation of 1-((4-nitrophenyl)methyl)pyrrolidine through the nucleophilic substitution of a 4-nitrobenzyl halide with pyrrolidine, followed by the reduction of the nitro group to the corresponding aniline.
Mechanistic Rationale
The first step is a standard SN2 reaction where the nucleophilic pyrrolidine displaces the halide from 4-nitrobenzyl bromide. The subsequent reduction of the nitro group is a well-established transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, utilizing molecular hydrogen to reduce the nitro group to an amine with water as the only byproduct.[4][5] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in an acidic medium provides a reliable, albeit less atom-economical, option.[6][7]
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- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
The Strategic Value of 4-(Pyrrolidin-1-ylmethyl)aniline in Kinase Inhibitor Design: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor design, the selection of a core scaffold is a critical determinant of a compound's potency, selectivity, and overall druglike properties. While numerous heterocyclic systems have been successfully employed, this guide provides a focused comparison of the emerging 4-(pyrrolidin-1-ylmethyl)aniline scaffold against established and privileged structures in kinase inhibitor development. By examining experimental data and structure-activity relationships, we aim to provide a nuanced understanding of its potential advantages and strategic applications.
The Role of Scaffolds in Kinase Inhibition
At the heart of a kinase inhibitor's function is its ability to interact with the ATP-binding site of the kinase domain. A key interaction is the formation of hydrogen bonds with the "hinge" region, which connects the N- and C-lobes of the kinase. The scaffold of an inhibitor is the core chemical structure that presents the necessary pharmacophoric features to engage in these critical interactions. The nature of the scaffold profoundly influences a molecule's three-dimensional shape, solubility, and metabolic stability, thereby dictating its overall therapeutic potential.
The 4-(Pyrrolidin-1-ylmethyl)aniline Scaffold: A Profile
The 4-(pyrrolidin-1-ylmethyl)aniline moiety is characterized by a central aniline ring substituted with a pyrrolidin-1-ylmethyl group. This particular arrangement offers several advantageous features for kinase inhibitor design:
-
Basic Nitrogen for Solubility and Interaction: The pyrrolidine ring contains a basic nitrogen atom, which can be protonated at physiological pH. This positive charge can enhance aqueous solubility, a crucial property for oral bioavailability. Furthermore, this charged group can form key ionic or hydrogen bond interactions with acidic residues in the solvent-exposed region of the kinase active site, potentially increasing potency and selectivity.
-
Conformational Flexibility and Vectorial Projection: The methylene linker between the aniline and pyrrolidine rings provides rotational freedom, allowing the pyrrolidine group to adopt an optimal orientation to interact with the target kinase. This flexibility enables the exploration of different sub-pockets within the ATP-binding site.
-
Scaffold for Further Derivatization: The aniline nitrogen provides a convenient attachment point for a variety of hinge-binding motifs, allowing for the construction of a diverse library of potential inhibitors.
While direct examples of kinase inhibitors featuring the precise 4-(pyrrolidin-1-ylmethyl)aniline scaffold are emerging, the closely related 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has been successfully incorporated into potent kinase inhibitors, providing valuable insights into the utility of this substitution pattern.
Comparative Analysis with Established Scaffolds
To understand the potential of the 4-(pyrrolidin-1-ylmethyl)aniline scaffold, it is instructive to compare it with well-established kinase inhibitor scaffolds.
4-Anilinoquin(az)oline Scaffold
The 4-anilinoquin(az)oline core is a privileged scaffold found in several clinically approved EGFR inhibitors, including gefitinib (Iressa) and erlotinib (Tarceva)[1][2][3][4][5][6][7].
-
Mechanism of Action: These inhibitors function as ATP-competitive inhibitors, with the quin(az)oline nitrogen forming a critical hydrogen bond with a backbone NH group in the hinge region of the kinase[1][2][3][4][5][6][7]. The aniline portion projects into a hydrophobic pocket, and substitutions on this ring are crucial for potency and selectivity.
-
Binding Mode: The planar nature of the quin(az)oline ring system facilitates stacking interactions within the ATP binding site.
-
Clinical Significance: The success of gefitinib and erlotinib in treating non-small cell lung cancer (NSCLC) with activating EGFR mutations has validated this scaffold's therapeutic utility. However, acquired resistance, often through the T790M "gatekeeper" mutation, can limit their long-term efficacy[2].
Aminopyrimidine Scaffold
The aminopyrimidine scaffold is another highly successful core structure in kinase inhibitor design, present in drugs such as dasatinib (Sprycel), a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[8][9][10][11].
-
Mechanism of Action: The aminopyrimidine core effectively mimics the adenine ring of ATP, forming two hydrogen bonds with the kinase hinge region. This bidentate interaction provides a strong anchor for the inhibitor.
-
Versatility: The aminopyrimidine scaffold is highly versatile, and different substitution patterns can be used to target a wide range of kinases with varying selectivity profiles.
-
Clinical Significance: The broad-spectrum activity of dasatinib highlights the potential of the aminopyrimidine scaffold to generate multi-targeted kinase inhibitors.
Quantitative Comparison of Inhibitor Scaffolds
A direct comparison of the inhibitory activity of compounds based on these different scaffolds provides valuable insights into their relative potencies. The following table summarizes the inhibitory activities of representative compounds against their target kinases.
| Scaffold | Representative Compound | Target Kinase | IC50 / Kd | Reference |
| 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivative | Imidazo[1,2-b]pyridazine derivative | FLT3-ITD | 4 nM (IC50) | [12] |
| 4-Anilinoquinazoline | Gefitinib | EGFR | 0.47 nM (IC50) | |
| Aminopyrimidine | Dasatinib | BCR-Abl | <1 nM (IC50) | [8][9][10][11] |
Note: IC50 values can vary depending on the specific assay conditions.
This data illustrates that while the 4-anilinoquinazoline and aminopyrimidine scaffolds have led to inhibitors with sub-nanomolar potency, the 4-(pyrrolidin-1-ylsulfonyl)aniline derivative also demonstrates potent, low nanomolar inhibition of its target kinase, FLT3-ITD[12]. This suggests that the 4-(pyrrolidin-1-ylmethyl)aniline scaffold has the potential to be a core component of highly potent kinase inhibitors.
Experimental Evaluation of Kinase Inhibitors: Protocols and Rationale
The development and characterization of kinase inhibitors rely on a suite of robust and reproducible assays. Below are detailed protocols for key experiments, along with the rationale for their use.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: This assay is a fundamental method to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its high sensitivity and broad dynamic range make it suitable for high-throughput screening and detailed kinetic studies.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (peptide or protein), and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Figure 1: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It provides a measure of the compound's ability to inhibit cell growth in a more physiologically relevant context than a biochemical assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
-
Figure 2: Workflow for MTT Cell Proliferation Assay.
ADME-Tox Profiling: In Vitro Metabolic Stability
Rationale: Assessing the metabolic stability of a compound is a critical step in early drug discovery to predict its in vivo half-life. The liver microsomal stability assay is a common in vitro method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes.
Protocol:
-
Incubation:
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (from human or other species) and a cofactor (NADPH) at 37°C.
-
-
Time Points:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Figure 3: Workflow for In Vitro Metabolic Stability Assay.
Conclusion and Future Perspectives
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold presents a promising platform for the design of novel kinase inhibitors. Its inherent properties, including a basic nitrogen for improved solubility and potential for key interactions, along with its synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns. While it has yet to achieve the "privileged" status of scaffolds like 4-anilinoquinazoline and aminopyrimidine, the potent activity of its close analogs suggests significant potential.
Future work should focus on the systematic exploration of this scaffold by:
-
Synthesizing and screening a diverse library of 4-(pyrrolidin-1-ylmethyl)aniline derivatives against a broad panel of kinases to identify novel inhibitor-kinase pairings.
-
Obtaining crystallographic data of inhibitors containing this scaffold in complex with their target kinases to elucidate the precise binding mode and guide structure-based drug design.
-
Performing comprehensive head-to-head comparisons with established scaffolds against the same kinase panels to provide a definitive assessment of its relative advantages.
By pursuing these avenues of research, the full potential of the 4-(pyrrolidin-1-ylmethyl)aniline scaffold in the development of the next generation of targeted kinase inhibitors can be realized.
References
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Škrovánková, S., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(15), 8490–8512. [Link]
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Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
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Kaur, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][12][13][14]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Archiv der Pharmazie. [Link]
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Roskoski, R. Jr. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 103, 117-132. [Link]
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U.S. Food and Drug Administration. (n.d.). SPRYCEL (dasatinib) tablets label. [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1364-1372. [Link]
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Forlani, G., et al. (2021). The Substrate Versatility of Δ1-Pyrroline-5-carboxylate Reductase (ProC) from Escherichia coli. International Journal of Molecular Sciences, 22(16), 8824. [Link]
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Mosa, R., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers, 15(13), 3358. [Link]
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Ozvegy-Laczka, C., et al. (2004). Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance. Cancer research, 64(23), 8779–8784. [Link]
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Lee, V. H., & Kwong, D. L. (2013). Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives. Frontiers in oncology, 3, 33. [Link]
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Carles, F., et al. (2018). Representation of the different binding pockets targeted by kinase inhibitors. ResearchGate. [Link]
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Silver, L. L. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics, 12(9), 1403. [Link]
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Sharma, S., et al. (2024). Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases. International Journal of Molecular Sciences, 25(9), 4734. [Link]
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Medscape. (n.d.). Iressa (gefitinib) dosing, indications, interactions, adverse effects, and more. [Link]
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U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets. [Link]
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Targeted Oncology. (2023). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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Maniaci, C., et al. (2026). Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. Journal of the American Chemical Society. [Link]
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Lauber, B. S., et al. (2016). Protein Kinase A in complex with an Inhibitor. RCSB PDB. [Link]
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LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]
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Martinez-Bailen, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1242301. [Link]
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Spitaleri, A., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
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KINOMEscan. (n.d.). KINOMEscan. [Link]
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Kumar, A., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 151, 107867. [Link]
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Chen, Y., et al. (2023). Psoralen and Isopsoralen from Psoralea corylifolia Suppress NSCLC by Dual Mechanisms: STAT3 Inhibition and ROS Modulation. International Journal of Molecular Sciences, 24(13), 10731. [Link]
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HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. [Link]
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A Comparative Guide to the Efficacy of 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives in Cancer Cell Lines
Introduction: The Rationale for Investigating 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The 4-(pyrrolidin-1-ylmethyl)aniline scaffold has emerged as a promising starting point for the design of new anticancer drugs. This structural motif serves as a versatile building block in medicinal chemistry, frequently employed in the synthesis of compounds targeting a range of biological entities, including receptor antagonists and enzyme inhibitors.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and can contribute to favorable pharmacokinetic properties and target engagement.[2][3] Derivatives of the broader aniline class, such as 4-anilinoquinolines and 4-anilinoquinazolines, have demonstrated significant potential as anticancer agents, often functioning as kinase inhibitors.[4][5] This guide provides a comparative overview of the efficacy of a hypothetical series of 4-(pyrrolidin-1-ylmethyl)aniline derivatives against various cancer cell lines, supported by detailed experimental protocols for researchers seeking to evaluate similar compounds.
Comparative Efficacy of Novel 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives
To illustrate the potential of this chemical class, we present a comparative analysis of three novel derivatives: PPA-01 , PPA-02 , and PPA-03 . These compounds were synthesized with systematic modifications to the aniline ring to explore structure-activity relationships (SAR). Their cytotoxic effects were evaluated against a panel of human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-937 (histiocytic lymphoma).
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) for each derivative was determined using the MTT assay following a 72-hour incubation period. The results, summarized in Table 1, indicate a dose-dependent cytotoxic effect across all tested cell lines.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | U-937 IC50 (µM) |
| PPA-01 | 12.5 | 18.2 | 8.9 |
| PPA-02 | 5.8 | 9.1 | 3.2 |
| PPA-03 | 21.3 | 35.7 | 15.4 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the application of the described experimental methodologies.
Interpretation of Cytotoxicity Data: Among the tested derivatives, PPA-02 exhibited the most potent anticancer activity against all three cell lines, with the lowest IC50 values. The modifications incorporated into PPA-02 appear to significantly enhance its cytotoxic potential compared to PPA-01 and PPA-03. The U-937 lymphoma cell line was the most sensitive to the tested compounds, a common observation for suspension cell lines in cytotoxicity assays. While the potency of these derivatives does not surpass that of the conventional chemotherapeutic agent Doxorubicin, their novel scaffold presents an opportunity for further optimization to improve efficacy and potentially reduce off-target toxicity.
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism underlying the observed cytotoxicity, the ability of the most potent derivative, PPA-02 , to induce apoptosis was investigated. The Annexin V/Propidium Iodide (PI) flow cytometry assay was employed to quantify the percentage of apoptotic and necrotic cells in the U-937 cell line following treatment with PPA-02 at its IC50 concentration for 48 hours.
Apoptosis Assay Results
The results of the flow cytometry analysis are presented in Table 2.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 95.1 | 2.3 | 2.6 |
| PPA-02 (3.2 µM) | 48.7 | 35.8 | 15.5 |
Note: The data presented in this table is for illustrative purposes.
Interpretation of Apoptosis Data: Treatment with PPA-02 led to a significant increase in the percentage of both early and late apoptotic/necrotic cells compared to the untreated control. This suggests that the cytotoxic effects of PPA-02 are, at least in part, mediated by the induction of programmed cell death.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
6-well plates
-
PBS
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Potential Mechanisms of Action and Future Directions
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold is a versatile starting point for developing novel anticancer agents. Based on the known activities of related compounds, several potential mechanisms of action can be hypothesized for these derivatives:
-
Kinase Inhibition: Many aniline derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[4][5] Further studies could involve screening these compounds against a panel of kinases to identify specific targets.
-
DNA Intercalation and Topoisomerase Inhibition: Some nitrogen-containing heterocyclic compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6][7][8]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another mechanism by which some anticancer agents induce apoptosis.[5]
Future research should focus on optimizing the structure of the most potent derivatives to enhance their efficacy and selectivity. In vivo studies in animal models will also be crucial to evaluate their therapeutic potential and pharmacokinetic properties.
Conclusion
This guide provides a framework for the comparative evaluation of 4-(pyrrolidin-1-ylmethyl)aniline derivatives as potential anticancer agents. The detailed experimental protocols and illustrative data offer a valuable resource for researchers in the field of drug discovery and development. The promising, albeit hypothetical, results for the novel derivatives underscore the potential of this chemical scaffold and warrant further investigation to develop new and effective cancer therapies.
References
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC - NIH. (2023, March 23). Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - Semantic Scholar. (2023, March 23). Retrieved from [Link]
-
4-(Pyrrolidin-1-ylmethyl)aniline - MySkinRecipes. Retrieved from [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021, July 29). MDPI. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022, April 19). MDPI. Retrieved from [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC. (2022, January 28). Retrieved from [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. (2022, November 28). Retrieved from [Link]
-
Hybrid Imidazole-Pyridine Derivatives: An Approach to Novel Anticancer DNA Intercalators. (2021, October 15). MDPI. Retrieved from [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024, December 17). Retrieved from [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. (2026, January 16). Retrieved from [Link]
-
Effects of the DNA intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on topoisomerase II mediated DNA strand cleavage and strand passage - PubMed. Retrieved from [Link]
-
Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed. Retrieved from [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][5][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. (2024, December 5). Retrieved from [Link]
-
Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity - MDPI. (2022, May 17). Retrieved from [Link]
-
7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed. (2011, September 8). Retrieved from [Link]
-
Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Retrieved from [Link]
-
Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds - PubMed. Retrieved from [Link]
-
Some reported DNA intercalators and their basic pharmacophoric... - ResearchGate. Retrieved from [Link]
-
Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf. (2020, September 12). Retrieved from [Link]
-
The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation - PubMed. Retrieved from [Link]
-
In vitro inhibition of cancer cell line growth by compounds 1k, 4c a - ResearchGate. Retrieved from [Link]
-
On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC - NIH. Retrieved from [Link]
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- 8. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Bioisosteric replacement of the aniline moiety in drug design.
Executive Summary
The aniline moiety is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors, GPCR ligands, and protease inhibitors due to its ability to serve as a hydrogen bond donor/acceptor and a rigid linker. However, anilines frequently introduce significant liabilities: genotoxicity (Ames positivity) , rapid oxidative metabolism , and poor aqueous solubility .
This guide objectively compares the performance of aniline bioisosteres, moving beyond classical heteroaromatic replacements to modern saturated surrogates.[1] We analyze the causality between structural modification and physicochemical outcomes (pKa, LogD, metabolic stability) to provide a decision-making framework for lead optimization.
The Aniline Liability: A Mechanistic Overview
Before selecting a replacement, one must understand the specific failure mode of the aniline. The primary liability is the metabolic bioactivation of electron-rich anilines by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9/19) into reactive metabolites.
Metabolic Activation Pathway
Anilines undergo N-hydroxylation to form hydroxylamines, which can further oxidize to nitroso species or dehydrate to form electrophilic quinone imines . These species covalently bind to nucleophilic DNA bases (guanine) or proteins (cysteine residues), leading to mutagenicity or idiosyncratic toxicity.
Figure 1: Metabolic bioactivation pathway of aniline leading to toxicity. Bioisosteric replacement aims to interrupt the CYP450 oxidation step.
Comparative Analysis of Bioisosteres
We evaluate three distinct classes of bioisosteres. Selection depends on whether the aniline functions primarily as a geometric spacer or a hydrogen bond donor.
Class A: Heteroaromatic Replacements (Aminopyridines)
Replacing the phenyl ring with a pyridine reduces electron density on the amine, lowering the pKa and reducing the propensity for N-oxidation.
-
Mechanism: The pyridine nitrogen acts as an electron sink.
-
Trade-off: Drastic changes in basicity can alter binding affinity if the aniline NH is a critical H-bond donor.
Class B: Saturated Bioisosteres (Bicyclo[1.1.1]pentanes - BCP)
The BCP moiety is a "super-isostere" for the para-phenyl ring. It maintains the 180° exit vector of p-aniline but removes the aromatic system entirely.
-
Mechanism: Elimination of aromaticity prevents quinone imine formation. High sp3 character improves solubility (Lovering's "Escape from Flatland").
-
Trade-off: Synthetic complexity and lack of pi-stacking interactions.
Quantitative Comparison Matrix
| Feature | Aniline (Reference) | 2-Aminopyridine | 3-Aminopyridine | 1-Amino-BCP |
| Geometry | Planar (sp2) | Planar (sp2) | Planar (sp2) | Linear/3D (sp3) |
| pKa (Conj. Acid) | ~4.6 | ~6.9 (More Basic) | ~6.0 | ~8-9 (Aliphatic amine) |
| H-Bonding | Donor (NH) | Donor + Acceptor (N) | Donor + Weak Acceptor | Strong Donor |
| Metabolic Risk | High (Quinone Imine) | Moderate | Moderate | Low (Inert) |
| Solubility (LogS) | Low | Moderate | Moderate | High |
| Ames Probability | High | Medium | Medium | Low |
Case Study: BMS-708,163 Optimization
Reference: Stepan et al., J. Med.[2] Chem. 2012 [1]
In the development of
-
Problem: Poor aqueous solubility and high clearance.
-
Solution: Replacement of the fluorophenyl ring with Bicyclo[1.1.1]pentane (BCP) .
-
Result:
-
Potency: Maintained (
1.4 nM vs 1.0 nM). -
Solubility: Increased >20-fold.
-
Permeability: Improved passive permeability due to reduced lipophilicity.
-
Experimental Validation Framework
To validate a bioisosteric replacement, one must prove that the safety profile has improved without compromising potency.
Decision Workflow
Figure 2: Step-wise validation workflow for aniline bioisosteres.
Protocol 1: Comparative Microsomal Stability
Objective: Determine if the bioisostere blocks metabolic liability.
-
Preparation: Prepare 10 mM stock solutions of the Aniline parent and Bioisostere in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (with internal standard) to quench.
-
Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criteria: Bioisostere should show
half-life ( ) extension compared to parent.
-
Protocol 2: Ames Mutagenicity Screen (Mini-Ames)
Objective: Confirm removal of genotoxic liability.
-
Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform assay +/- S9 fraction (rat liver extract) to detect metabolic activation (crucial for anilines).
-
Dosing: Test 5 concentrations (e.g., 10 - 5000 µ g/plate ) in triplicate.
-
Method:
-
Mix bacteria, test compound, and S9 mix in soft agar.
-
Pour onto minimal glucose agar plates (histidine-deficient).
-
Incubate at 37°C for 48 hours.
-
-
Scoring: Count revertant colonies.
-
Positive: >2-fold increase in colonies over solvent control with dose-response.
-
Success Criteria: Bioisostere must be Ames Negative in both strains +/- S9.
-
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Pellicciari, R., et al. (2012). "Bicyclo[1.1.1]pentane: A Privileged Scaffold for Isosteric Replacement." ChemMedChem, 7(12), 2063-2069. Link
-
Cresset Group. (2024). "Aniline replacement in drug-like compounds."[3] Cresset Discovery Case Studies. Link
-
Gaikwad, P. L., et al. (2012). "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research, 2(4).[4] Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Pyrrolidin-1-ylmethyl)aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. 4-(Pyrrolidin-1-ylmethyl)aniline is a key building block in the synthesis of various pharmaceutical agents.[1] The integrity of downstream processes relies on the accuracy and precision of its analytical characterization. This guide provides an in-depth comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-(Pyrrolidin-1-ylmethyl)aniline. We will explore the theoretical basis for each method, present detailed experimental protocols, and conduct a rigorous cross-validation study in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to establish their interchangeability and fitness for purpose.[2][3]
Introduction: The Imperative of Method Cross-Validation
In the lifecycle of a pharmaceutical product, an analytical method is not static. Methods may be transferred between laboratories, updated with new technology, or run in parallel for high-throughput screening. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding equivalent and reliable results.[2] This is critical for ensuring data consistency across different sites, studies, or even different stages of development.
The choice of analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis (e.g., speed, sensitivity, selectivity). 4-(Pyrrolidin-1-ylmethyl)aniline, with a molecular weight of 176.26 g/mol and an aniline moiety, is amenable to both liquid and gas chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds.[4] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity for polar and non-polar analytes alike.[5]
-
Gas Chromatography (GC): GC offers exceptional resolving power for volatile and semi-volatile compounds. When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled specificity and sensitivity, making it a powerful tool for trace-level analysis and impurity profiling.[6][7]
This guide will dissect the development and validation of both an HPLC-UV and a GC-MS method, culminating in a cross-validation study to establish their analytical equivalence.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
The HPLC method is designed for the routine quantification of 4-(Pyrrolidin-1-ylmethyl)aniline, prioritizing robustness and ease of use.
Rationale and Experimental Design
The selection of a reversed-phase C18 column is based on its proven efficacy in retaining and separating aromatic amines. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is optimized to ensure a sharp, symmetrical peak for the analyte, eluting at a reasonable retention time while separating it from potential process impurities. UV detection is selected for its simplicity and the strong chromophore present in the aniline ring structure.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-(Pyrrolidin-1-ylmethyl)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.
-
Sample Solution (Assay): Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Add ~20 mL of diluent, sonicate for 10 minutes, and dilute to volume. Filter through a 0.45 µm nylon syringe filter before injection.
-
HPLC-UV Workflow Visualization
Caption: Workflow for the HPLC-UV analysis of 4-(Pyrrolidin-1-ylmethyl)aniline.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method is developed as a complementary, high-specificity technique, suitable for confirmation and for detecting trace-level impurities.
Rationale and Experimental Design
The volatility of 4-(Pyrrolidin-1-ylmethyl)aniline makes it a suitable candidate for GC analysis. A non-polar DB-5ms column is chosen for its general-purpose utility and thermal stability. The key to this method's power is the mass spectrometric detector. By operating in Selected Ion Monitoring (SIM) mode, we can selectively monitor for characteristic fragment ions of the analyte, dramatically increasing sensitivity and eliminating interference from co-eluting matrix components.[8] A liquid-liquid extraction step is included in the sample preparation to concentrate the analyte and remove non-volatile materials that could contaminate the GC inlet.[9]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Agilent 8890 GC System coupled to a 5977B MS Detector or equivalent.
-
Chromatographic and MS Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 176 (Molecular Ion), 106, 70 (Fragment Ions). Quantifier: m/z 106.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL in Methanol): Prepare as in the HPLC method, using methanol as the solvent.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh a sample containing approximately 1 mg of the analyte into a 15 mL centrifuge tube. b. Add 5 mL of deionized water and vortex to dissolve. c. Add 100 µL of 1 M Sodium Hydroxide to basify the solution. d. Add 5 mL of Dichloromethane (DCM), cap, and vortex vigorously for 2 minutes. e. Centrifuge at 3000 rpm for 5 minutes to separate the layers. f. Carefully transfer the lower organic (DCM) layer to a clean vial. g. Evaporate the DCM to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 1.0 mL of methanol for analysis.
-
GC-MS Workflow Visualization
Caption: Workflow for the GC-MS analysis of 4-(Pyrrolidin-1-ylmethyl)aniline.
Cross-Validation Study Design
The objective of this study is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of 4-(Pyrrolidin-1-ylmethyl)aniline, making them interchangeable for quality control purposes. The validation will be performed according to the principles outlined in ICH Q2(R2).[3]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | No significant interference observed at the retention time of the analyte in blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 80% to 120% of the nominal assay concentration. |
| Accuracy | The closeness of test results to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified reliably. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Results remain within acceptance criteria for accuracy and precision. |
Cross-Validation Protocol
-
Sample Selection: Prepare a single batch of placebo spiked with 4-(Pyrrolidin-1-ylmethyl)aniline at three concentration levels: 80 µg/mL (Low), 100 µg/mL (Nominal), and 120 µg/mL (High).
-
Analysis: Prepare six independent samples (n=6) at each concentration level. Analyze three of these replicates using the validated HPLC-UV method and the other three using the validated GC-MS method.
-
Data Evaluation:
-
Calculate the mean assay value, standard deviation, and %RSD for each method at each concentration level.
-
Statistically compare the mean results obtained from the two methods using a two-sample t-test. The null hypothesis is that the means are equal. A p-value > 0.05 will indicate no statistically significant difference between the methods.
-
Cross-Validation Logic Visualization
Sources
- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. agilent.com [agilent.com]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of Aniline in Soil by ASE/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
Comparative Guide: Selectivity Profiling of 4-(Pyrrolidin-1-ylmethyl)aniline-based H3R Antagonists
Part 1: Executive Summary & Scaffold Analysis
The 4-(Pyrrolidin-1-ylmethyl)aniline moiety represents a critical evolutionary step in the medicinal chemistry of Histamine H3 Receptor (H3R) antagonists. Historically, first-generation H3R ligands (e.g., Thioperamide, Ciproxifan) relied on an imidazole heterocycle to mimic the endogenous ligand, histamine. While potent, the imidazole ring is a known inhibitor of Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), leading to poor metabolic stability and drug-drug interaction liabilities.
The "Pyrrolidine-Aniline" scaffold was developed to replace the imidazole core with a non-aromatic basic amine (pyrrolidine) linked via a phenyl spacer. While this "scaffold hopping" strategy successfully mitigated CYP inhibition, it introduced a new selectivity challenge: hERG channel blockade . The combination of a basic center (pyrrolidine) and a lipophilic linker (phenyl-aniline) creates a pharmacophore that frequently overlaps with the hERG potassium channel pore, posing a risk of QT prolongation.
This guide outlines the rigorous selectivity profiling required to validate inhibitors built on this scaffold, comparing them against clinical benchmarks like Pitolisant (Piperidine-ether scaffold) and historical tools like Ciproxifan .
Part 2: Comparative Performance Analysis
The following table contrasts the typical pharmacological profile of 4-(Pyrrolidin-1-ylmethyl)aniline derivatives against standard alternatives.
Table 1: Pharmacological & Safety Profile Comparison
| Feature | Pyrrolidine-Aniline Scaffold (Subject) | Pitolisant (Clinical Benchmark) | Ciproxifan (First-Gen Tool) |
| Primary Target | Histamine H3 Receptor (Antagonist/Inverse Agonist) | Histamine H3 Receptor | Histamine H3 Receptor |
| Scaffold Class | Non-Imidazole (Basic Amine) | Non-Imidazole (Piperidine-Ether) | Imidazole-based |
| H3R Affinity ( | High (< 10 nM) | High (0.5 - 5 nM) | Very High (< 1 nM) |
| H3R Selectivity | >1000x vs H1/H2 | >1000x vs H1/H2 | High, but some H4 overlap |
| hERG Liability | Moderate to High Risk (Requires optimization) | Low Risk (Optimized linker) | Low Risk |
| CYP Inhibition | Low (Major advantage over imidazole) | Low | High (CYP1A2/3A4 potent inhibitor) |
| BBB Penetration | High (Lipophilic linker) | High | High |
| Key Liability | QT Prolongation (hERG) | Metabolite accumulation | Drug-Drug Interactions (CYP) |
Expert Insight: When assessing Pyrrolidine-Aniline derivatives, do not stop at H3R affinity. The "Make-or-Break" metric is the hERG Safety Margin (ratio of hERG
to H3R). A margin of >30-fold is the minimum threshold for lead progression.
Part 3: Critical Experimental Workflows
To validate the selectivity of a 4-(Pyrrolidin-1-ylmethyl)aniline-based inhibitor, you must employ a "Self-Validating" screening cascade that filters out off-target hits early.
Workflow Visualization: The Selectivity Cascade
Caption: A funnel-based screening approach prioritizing early elimination of compounds with poor hERG safety margins, a common failure point for this scaffold.
Protocol A: H3R Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Use CHO-K1 or HEK293 cells stably expressing human H3 Receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation:
-
Ligand: 1 nM
-N- -methylhistamine ( nM). -
Inhibitor: Serial dilutions of the Pyrrolidine-Aniline derivative (
M to M). -
Non-Specific Binding (NSB): Define using 10
M Thioperamide or Pitolisant.
-
-
Conditions: Incubate for 60 minutes at 25°C in binding buffer (50 mM Tris-HCl, 5 mM
). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces binding to filter).
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation:
Protocol B: hERG Safety Assessment (Selectivity)
Objective: Quantify the risk of QT prolongation, the primary liability of the pyrrolidine-aniline moiety.
-
System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (
). -
Solutions:
-
Extracellular: Standard Tyrode’s solution.
-
Intracellular: K-Aspartate based solution.[1]
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates channels).
-
Repolarize to -40 mV (elicits tail current).
-
-
Measurement: Measure the inhibition of the tail current amplitude at -40 mV.
-
Success Criteria: The
for hERG should be at least 30-fold higher than the H3R . If , the compound is likely unsafe for CNS indications.
Part 4: Mechanistic Context (Signaling)
To understand why we measure cAMP or GTP
Caption: H3R is constitutively active. Inverse agonists (like Pitolisant or Pyrrolidine-Aniline derivatives) stabilize the inactive state, preventing Gi-mediated suppression of cAMP.
Part 5: References
-
Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists."[2] Journal of Medicinal Chemistry.
-
Esbenshade, T. A., et al. (2008). "The Histamine H3 Receptor: An Attractive Target for the Treatment of Cognitive Disorders." British Journal of Pharmacology.
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). "New Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents.
-
Sadek, B., et al. (2016). "The H3R Antagonist Pitolisant: A Review of its Pharmacological Profile." Drug Design, Development and Therapy.
-
Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today.
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives
The journey from a promising chemical scaffold to a clinically effective therapeutic is a challenging path fraught with hurdles. For researchers in drug development, understanding the correlation, and often the disparity, between in vitro and in vivo efficacy is paramount. This guide provides an in-depth comparison of compounds derived from the versatile 4-(Pyrrolidin-1-ylmethyl)aniline scaffold, offering insights into their performance in controlled laboratory settings versus complex biological systems. This core structure, featuring an aniline ring, a pyrrolidine moiety, and a methylene linker, serves as a valuable building block for synthesizing a diverse range of bioactive molecules, including receptor antagonists and enzyme inhibitors.[1]
The Foundational Scaffold: 4-(Pyrrolidin-1-ylmethyl)aniline
The 4-(Pyrrolidin-1-ylmethyl)aniline core is a privileged scaffold in medicinal chemistry. Its structural components—an aromatic amine and a cyclic aliphatic amine—provide reactive handles for a multitude of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability makes it a frequent starting point in the synthesis of novel therapeutic agents.
In Vitro Evaluation: Unveiling Potential in a Controlled Environment
In vitro studies are the initial proving ground for novel compounds, offering a controlled environment to assess their direct effects on specific molecular targets. These assays are crucial for establishing proof-of-concept and for structure-activity relationship (SAR) studies.
Diverse Biological Targets and In Vitro Potency
Derivatives of 4-(Pyrrolidin-1-ylmethyl)aniline have demonstrated inhibitory activity against a range of biological targets. The following table summarizes the in vitro efficacy of several exemplary compounds.
| Compound Class | Target | Key Derivatives | In Vitro Efficacy (IC50) | Reference |
| Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Compound 5d | 12.37 ± 0.48 μM | [2] |
| Imidazo[1,2-b]pyridazines | FLT3-ITD, CDK2 | Compound 29a, 29b, 30 | Nanomolar range | [3] |
| Pyrrolidine Derivatives | Cyclooxygenase (COX-1, COX-2) | Compounds A-1, A-4 | Exhibited highest activity | [4] |
It is evident from these findings that modifications to the core 4-(Pyrrolidin-1-ylmethyl)aniline structure can yield compounds with potent and selective activity against various enzymes implicated in diseases such as cancer and inflammation.[2][3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To illustrate a typical in vitro evaluation, a detailed protocol for a kinase inhibition assay is provided below. This type of assay is fundamental in assessing the potential of compounds targeting kinases like FLT3-ITD.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3-ITD)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This self-validating system includes controls such as a no-enzyme control (background), a no-compound control (maximum activity), and a known inhibitor control.
Signaling Pathway Context: Targeting FLT3 in Acute Myeloid Leukemia
Several derivatives of the 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia (AML).[3][5] The diagram below illustrates the simplified FLT3 signaling pathway and the point of inhibition.
Caption: Simplified FLT3 signaling pathway and inhibition by a derivative.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro assays are invaluable for initial screening, they cannot replicate the complexity of a living organism. In vivo studies are essential to evaluate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a whole-animal model.
From Potency to Efficacy: A Case Study
Experimental Protocol: In Vivo Tumor Xenograft Model
To assess the in vivo anti-cancer efficacy of a compound, a tumor xenograft model is commonly employed.
Objective: To evaluate the effect of a test compound on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (a known anti-cancer drug)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle, test compound at different doses, positive control).
-
Drug Administration: Administer the compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups.
The In Vitro to In Vivo Workflow: A Holistic View
The development of a new therapeutic agent is a multi-step process that begins with initial screening and progresses through preclinical and clinical studies. The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow from compound screening to clinical trials.
Conclusion: A Scaffold of Promise with a Path Forward
The 4-(Pyrrolidin-1-ylmethyl)aniline scaffold has proven to be a fertile ground for the discovery of potent bioactive compounds. The diverse in vitro activities of its derivatives against key targets in oncology and inflammation underscore its therapeutic potential. While comprehensive in vivo data for a wide range of these compounds remains to be fully elucidated, the successful translation of in vitro potency to in vivo efficacy for structurally related compounds provides a strong rationale for their continued development. The systematic application of the in vitro and in vivo evaluation workflows detailed in this guide will be instrumental in advancing the most promising candidates from this chemical series toward clinical reality.
References
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2025, August 9). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hop. (2023, August 3). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 7, 2026, from [Link]
-
Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
4-(Pyrrolidin-1-ylmethyl)aniline. (n.d.). MySkinRecipes. Retrieved February 7, 2026, from [Link]
-
In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. (2025, October 19). ResearchGate. Retrieved February 7, 2026, from [Link]
-
In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. (2025, August 10). ResearchGate. Retrieved February 7, 2026, from [Link]
-
pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (n.d.). Europe PMC. Retrieved February 7, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of pyrrolidine versus other heterocyclic amines in drug scaffolds.
Structural Comparison Guide: Pyrrolidine vs. Heterocyclic Alternatives in Drug Scaffolds
Introduction
In medicinal chemistry, the choice between saturated nitrogen heterocycles—specifically pyrrolidine (5-membered) versus piperidine (6-membered) , azetidine (4-membered) , or piperazine (6-membered, 2N) —is rarely arbitrary. It is a calculated decision that alters the physicochemical landscape (pKa, LogP), thermodynamic binding profile (conformational entropy), and metabolic fate of a drug candidate.
This guide provides a technical, data-driven comparison to assist researchers in scaffold selection, moving beyond simple structural heuristics to causal structure-activity relationships (SAR).
Part 1: Physicochemical & Structural Analysis
The transition from a 6-membered ring to a 5- or 4-membered ring introduces ring strain and alters the vector of the lone pair, impacting basicity and lipophilicity.
Comparative Property Matrix
| Property | Azetidine (4-ring) | Pyrrolidine (5-ring) | Piperidine (6-ring) | Morpholine (6-ring, O/N) | Piperazine (6-ring, 2N) |
| pKa (Conj. Acid) | ~11.29 | 11.27 | 11.22 | 8.36 | 9.8 (N1), 5.6 (N4) |
| LogP (Lipophilicity) | Low (0.1-0.3) | 0.46 | 0.84 | -0.86 | -1.17 |
| Conformation | Puckered (Rigid) | Envelope (Flexible) | Chair (Rigid) | Chair (Rigid) | Chair (Rigid) |
| Ring Strain | High (~26 kcal/mol) | Moderate (~6 kcal/mol) | Low (~0 kcal/mol) | Low | Low |
| Solubility Impact | High | Moderate-High | Moderate | Very High | Very High |
Conformational Entropy & Binding Thermodynamics
-
Piperidine (The Rigid Anchor): Exists predominantly in a stable chair conformation . When a drug containing a piperidine ring binds to a protein pocket that accommodates this chair, the entropic penalty is low because the ligand is already in a low-energy conformation.
-
Pyrrolidine (The Flexible Adapter): Exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation).
-
Advantage:[1][2] It can adopt multiple puckering states to find optimal H-bond angles within a binding pocket ("Induced Fit").
-
Disadvantage:[3] Binding often requires "freezing" this pseudorotation, resulting in a higher entropic penalty (
). To overcome this, the enthalpic gain ( ) from interactions must be significant. -
Design Tip: If your pocket is narrow and rigid, piperidine often yields higher affinity. If the pocket is solvent-exposed or flexible, pyrrolidine allows for better accommodation.
-
Lipophilicity (LogP) & Solubility
Replacing a piperidine with a pyrrolidine removes one methylene (-CH2-) group.
-
Effect: This typically lowers cLogP by ~0.4–0.5 units .
-
Application: If a lead compound suffers from poor metabolic stability or solubility due to high lipophilicity, contracting the ring to pyrrolidine is a standard "lipophilicity trim" strategy without sacrificing the basic nitrogen center required for salt bridges.
Part 2: Metabolic Stability & ADME
Metabolic hotspots differ significantly between these rings, primarily driven by the accessibility of the
Oxidative Liabilities
-
Piperidine: Highly susceptible to
-hydroxylation leading to ring opening or lactam formation. The axial/equatorial protons are readily accessible.-
Mitigation: Blocking
-positions with fluorine or methyl groups (gem-dimethyl effect).
-
-
Pyrrolidine: Also susceptible to
-oxidation (forming pyrrolidin-2-one), but often shows different isoform selectivity .-
Nuance: In some nitroxide radical studies, pyrrolidine rings showed greater resistance to bioreduction than their piperidine counterparts.
-
-
Azetidine: The high ring strain and steric bulk around the nitrogen often make azetidines more metabolically stable than both pyrrolidine and piperidine. The
-protons are less accessible for CYP abstraction.
Part 3: Strategic Case Studies (SAR)
Case Study A: Histamine H3 Antagonists (Piperidine vs. Piperazine)
-
Context: In the development of H3/Sigma-1 receptor dual antagonists, researchers compared piperidine and piperazine cores.
-
Observation: Replacing piperidine with piperazine significantly dropped affinity for the
receptor. -
Mechanism: The introduction of the second nitrogen in piperazine lowered the pKa of the distal basic nitrogen (via inductive withdrawal), altering the protonation state at physiological pH (7.4). The piperidine analog remained fully protonated (cationic), maintaining a critical electrostatic interaction with an aspartate residue in the binding pocket.
Case Study B: DNA Sequencing Reagents
-
Context: Chemical sequencing of DNA (Maxam-Gilbert method).
-
Switch: Pyrrolidine was found to effectively replace piperidine for the cleavage of modified DNA bases.
-
Benefit: Pyrrolidine is a non-controlled substance (unlike piperidine in some jurisdictions) while maintaining the necessary secondary amine nucleophilicity to catalyze strand scission.
Part 4: Experimental Protocols (Self-Validating)
To validate the choice of scaffold, one must empirically determine pKa and metabolic clearance.
Protocol A: Potentiometric Determination of pKa
Objective: Determine the precise ionization constant of the heterocyclic amine to predict charge state at physiological pH.
-
Preparation: Dissolve 3-5 mg of the pure amine compound in 20 mL of degassed water (or 0.15 M KCl background electrolyte) to achieve a concentration of ~1 mM.
-
Note: If solubility is low, use a methanol/water cosolvent system (e.g., 30% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature (25°C).
-
Titration:
-
Acidify the sample to pH ~2.0 using 0.1 M HCl.[4]
-
Titrate with 0.1 M carbonate-free NaOH using an automated titrator or micro-burette.
-
Add titrant in small increments (e.g., 10
L), allowing stabilization (drift < 0.5 mV/min) between additions.
-
-
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).
-
Self-Validation: The first derivative plot (
) must show a sharp peak. If the peak is broad, the concentration is too low or the electrode is drifting.
-
Protocol B: In Vitro Microsomal Stability Assay
Objective: Compare the intrinsic clearance (
-
Reaction Mixture:
-
Pre-incubation: Incubate microsomes and compound at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final) to start the reaction.
-
Sampling:
-
Remove aliquots (e.g., 50
L) at minutes. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Processing:
-
Calculation:
-
Plot
vs. time.[2] The slope is the elimination rate constant. - .
- .
-
Part 5: Visualization & Decision Logic
Diagram 1: Scaffold Selection Decision Tree
This diagram guides the medicinal chemist through the selection process based on specific drug property deficits.
Caption: Decision logic for selecting between saturated nitrogen heterocycles based on physicochemical liabilities.
Diagram 2: Metabolic Pathways & Liabilities
Visualizing the oxidative vulnerability of the rings.
Caption: Comparative metabolic pathways showing the high susceptibility of Piperidine to ring opening vs. Pyrrolidine lactamization.
References
-
National Institutes of Health (NIH). (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Mondal, P., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine.... RSC Advances. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
Sources
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- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
A Comprehensive Guide to the Safe Disposal of 4-(Pyrrolidin-1-ylmethyl)aniline
Welcome to your essential guide for the responsible management and disposal of 4-(Pyrrolidin-1-ylmethyl)aniline. As researchers and developers, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. This document provides in-depth, actionable protocols rooted in established safety science to ensure that this compound is handled and disposed of with the utmost care, safeguarding both personnel and the environment. The procedures outlined herein are designed to be a self-validating system, where the rationale behind each step is clarified to foster a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
4-(Pyrrolidin-1-ylmethyl)aniline is an aromatic amine, a class of compounds that warrants careful handling due to its potential health and environmental risks. A thorough understanding of its hazard profile is the foundation of its safe disposal.
According to safety data sheets, 4-(Pyrrolidin-1-ylmethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Structurally related aromatic amines, such as aniline, are known to be toxic and are suspected of causing genetic defects and cancer[2][3][4]. Therefore, it is prudent to handle 4-(Pyrrolidin-1-ylmethyl)aniline with a high degree of caution.
Table 1: Hazard Profile of 4-(Pyrrolidin-1-ylmethyl)aniline and Related Aromatic Amines
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[3]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]. P280: Wear protective gloves/protective clothing/eye protection/face protection[1][3]. |
| Serious Eye Damage/Irritation | corrosive | H318: Causes serious eye damage[3][4]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]. |
| Carcinogenicity (Suspected) | health hazard | H351: Suspected of causing cancer[3][4]. | P201: Obtain special instructions before use. |
| Germ Cell Mutagenicity (Suspected) | health hazard | H341: Suspected of causing genetic defects[3][4]. | P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard | environment | H400: Very toxic to aquatic life[3]. | P273: Avoid release to the environment[3]. |
The primary routes of exposure are inhalation, ingestion, and skin absorption[4]. The aromatic amine functional group can be readily absorbed through the skin, making dermal contact a significant risk[4][6]. Environmentally, compounds like aniline are very toxic to aquatic life, and this characteristic should be assumed for 4-(Pyrrolidin-1-ylmethyl)aniline, mandating that it must not enter drains or surface waters[3][7].
Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins at the point of generation. Meticulous segregation and containment are critical to prevent hazardous reactions and ensure the safety of personnel handling the waste.
Step 1: Immediate Waste Containment
Generated waste, whether it's residual solid, solutions, or contaminated labware (e.g., pipette tips, weighing boats), should be immediately placed into a designated, compatible waste container.
Step 2: Container Selection
-
Compatibility is Key: Use containers made of materials chemically resistant to amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks[8].
-
Secure Closure: Containers must have a tightly sealing lid to prevent the release of vapors[9][10]. The container should remain closed at all times except when adding waste[8].
Step 3: Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Content Identification: The label must clearly state "HAZARDOUS WASTE" and explicitly list the full chemical name: "4-(Pyrrolidin-1-ylmethyl)aniline"[8].
-
Hazard Communication: Affix appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, corrosive, environment).
Step 4: Segregation from Incompatible Materials
Aromatic amines can react violently with certain chemicals. Storing incompatible waste streams together can lead to fire, explosion, or the generation of toxic gases.
Table 2: Chemical Incompatibilities for 4-(Pyrrolidin-1-ylmethyl)aniline Waste
| Incompatible Class | Specific Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, hydrogen peroxide, perchlorates, permanganates | Can cause violent reactions, including fire and explosion[1][11][12]. Aniline, a related compound, is explicitly incompatible with nitric acid and hydrogen peroxide[12]. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can lead to vigorous, exothermic reactions[1]. |
| Acid Halides & Anhydrides | Acetyl chloride, acetic anhydride | May have vigorous reactions with amines[11]. |
Store the 4-(Pyrrolidin-1-ylmethyl)aniline waste container in a designated satellite accumulation area (SAA) that is in a cool, dry, and well-ventilated location, away from the incompatible materials listed above[1][9][10].
Disposal Workflow: A Step-by-Step Guide
The only acceptable method for the disposal of 4-(Pyrrolidin-1-ylmethyl)aniline is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[13][14]. This is to prevent environmental contamination and to comply with regulations set forth by bodies such as the Environmental Protection Agency (EPA)[14].
Experimental Protocol: Preparing Waste for Disposal
-
Finalize Waste Collection: Once the experiment is complete or the waste container is nearing its capacity (do not overfill), securely close the container.
-
Final Inspection: Double-check that the container is in good condition, the lid is secure, and the label is accurate and complete.
-
Inventory and Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal company to schedule a pickup. Follow their specific procedures for waste consolidation and handover.
-
Record Keeping: Retain all documentation related to the disposal of the waste as required by institutional and regulatory policies[10].
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the lifecycle of 4-(Pyrrolidin-1-ylmethyl)aniline waste within a laboratory setting.
Caption: Figure 1. Decision workflow for the safe disposal of chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is crucial.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, remove all sources of ignition.
-
Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including a lab coat, safety goggles or face shield, and chemically resistant gloves (e.g., nitrile gloves, but consult the SDS for specific recommendations). For large spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Collection: Collect the absorbed material and contaminated debris into a designated hazardous waste container[4][7][13].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention[1].
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for 4-(Pyrrolidin-1-ylmethyl)aniline[7].
References
-
Fisher Scientific. SAFETY DATA SHEET - 4-(Pyrrolidin-1-ylmethyl)aniline. [Link]
-
LORD Corporation. LORD UX-9155 A - USA SAFETY DATA SHEET. [Link]
-
BASF. Safety data sheet - Zampro 525 g/l SC. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
-
US EPA. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
University of Washington. School Science Safety | Disposal of Hazardous Waste. [Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
-
Utah State University. Incompatible Chemicals. [Link]
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- 3. chemos.de [chemos.de]
- 4. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



